molecular formula C7H6FNO2 B1526219 2-(5-Fluoropyridin-2-YL)acetic acid CAS No. 1000515-83-2

2-(5-Fluoropyridin-2-YL)acetic acid

Cat. No.: B1526219
CAS No.: 1000515-83-2
M. Wt: 155.13 g/mol
InChI Key: GNZVAIZIJBXHHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Fluoropyridin-2-YL)acetic acid is a useful research compound. Its molecular formula is C7H6FNO2 and its molecular weight is 155.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-fluoropyridin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c8-5-1-2-6(9-4-5)3-7(10)11/h1-2,4H,3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZVAIZIJBXHHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40717201
Record name (5-Fluoropyridin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000515-83-2
Record name (5-Fluoropyridin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(5-Fluoropyridin-2-YL)acetic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(5-Fluoropyridin-2-yl)acetic Acid: Properties, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, heterocyclic scaffolds serve as foundational elements for the design of novel therapeutic agents. Among these, pyridine derivatives are of paramount importance due to their presence in numerous approved drugs and their versatile chemical nature. This compound is a specialized building block that combines the advantageous properties of the pyridine ring, a flexible acetic acid linker, and the strategic placement of a fluorine atom. This strategic fluorination is a widely recognized tool in drug discovery used to modulate physicochemical and pharmacokinetic properties such as metabolic stability, binding affinity, and central nervous system (CNS) penetration.[1][2]

This guide provides a comprehensive technical overview of this compound for researchers, scientists, and professionals in drug development. It details the molecule's core physicochemical properties, outlines a representative synthetic pathway, discusses analytical characterization, and explores its strategic value in the design of new chemical entities.

Core Physicochemical Properties and Identifiers

The foundational step in utilizing any chemical building block is a thorough understanding of its fundamental properties. The molecular weight and other key identifiers for this compound are summarized below. The compound is commonly available as a free acid or as a hydrochloride salt, the properties of which are also included for completeness.

PropertyValue (Free Acid)Value (Hydrochloride Salt)Source
IUPAC Name This compoundThis compound; hydrochloride[3][4]
Molecular Formula C₇H₆FNO₂C₇H₇ClFNO₂[5][6]
Molecular Weight 155.13 g/mol 191.59 g/mol [4][5]
CAS Number 1000515-83-21795504-70-9[5][7]
Appearance Solid / PowderPowder[4]
Boiling Point 265.0 ± 25.0 °C (at 760 mmHg)Not Available
SMILES FC1=CC=C(CC(=O)O)N=C1Cl.OC(=O)CC1=NC=C(F)C=C1[5][7]
InChI Key GNZVAIZIJBXHHD-UHFFFAOYSA-NDSIFPJLJJKMLBY-UHFFFAOYSA-N[4]
Storage Temperature -20°C, sealed, away from moisture4°C[4]

Synthesis and Mechanistic Rationale

While multiple synthetic routes to this compound are conceivable, a common and logical approach proceeds from a readily available substituted picoline. The following diagram illustrates a representative two-step pathway starting from 5-fluoro-2-methylpyridine. This method is advantageous as it utilizes well-established and high-yielding chemical transformations.

G A 5-Fluoro-2-methylpyridine B 2-(Bromomethyl)-5-fluoropyridine A->B C 2-(Bromomethyl)-5-fluoropyridine D 2-(5-Fluoropyridin-2-yl)acetonitrile C->D E 2-(5-Fluoropyridin-2-yl)acetonitrile F This compound E->F

Caption: A plausible synthetic workflow for this compound.

Causality Behind Experimental Choices:

  • Step 1 (Bromination): The synthesis initiates with the radical bromination of the methyl group of 5-fluoro-2-methylpyridine. N-Bromosuccinimide (NBS) is selected as the bromine source because it provides a low, steady concentration of bromine, minimizing side reactions. Azobisisobutyronitrile (AIBN) is a standard radical initiator that decomposes upon heating to generate radicals, which then propagate the reaction. Carbon tetrachloride (CCl₄) is a classic solvent for such reactions, although safer alternatives like cyclohexane may also be employed.

  • Step 2 (Cyanation): The resulting benzylic bromide is a good electrophile. It undergoes a nucleophilic substitution reaction with sodium cyanide (NaCN). Dimethyl sulfoxide (DMSO) is an excellent polar aprotic solvent for this Sₙ2 reaction, effectively solvating the sodium cation and leaving the cyanide anion highly reactive.

  • Step 3 (Hydrolysis): The final step involves the acid-catalyzed hydrolysis of the nitrile intermediate. Heating in the presence of a strong acid like sulfuric acid protonates the nitrile nitrogen, making the carbon atom susceptible to nucleophilic attack by water. Subsequent tautomerization and further hydrolysis yield the desired carboxylic acid. This is a robust and high-yielding method for converting nitriles to carboxylic acids.

Analytical Quality Control

To ensure the identity, purity, and quality of the final compound, a systematic analytical workflow is essential. This process validates the success of the synthesis and confirms that the material is suitable for subsequent use in research and development.

G Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR Structural Elucidation MS Mass Spectrometry (LC-MS or GC-MS) Start->MS Molecular Weight Confirmation HPLC HPLC Analysis Start->HPLC Purity Assessment (%) Final Verified Compound (Structure & Purity Confirmed) NMR->Final MS->Final HPLC->Final

Caption: Self-validating analytical workflow for compound characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the carbon-hydrogen framework of the molecule, ensuring the correct connectivity of atoms. ¹⁹F NMR is particularly crucial for verifying the presence and chemical environment of the fluorine atom.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound, matching it to the calculated value of 155.13 Da. It is a primary method for verifying that the target molecule has been formed.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of a small molecule. By separating the target compound from any unreacted starting materials, byproducts, or impurities, it provides a quantitative measure of purity, typically expressed as a percentage of the total peak area.

Strategic Value in Drug Discovery

The utility of this compound in drug discovery stems from the combined contributions of its three key structural motifs. The strategic incorporation of this building block can significantly enhance the drug-like properties of a lead compound.

G Molecule Fluorine (at C5) Pyridine Ring Acetic Acid Moiety Properties Modulates pKa & Lipophilicity Blocks Metabolic Oxidation H-Bond Acceptor Bioisosteric Scaffold Aromatic Interactions Linker/Spacer H-Bond Donor/Acceptor Ionic Interactions (as carboxylate) Molecule:f0->Properties:p0 Enhances PK/PD Molecule:f1->Properties:p1 Target Engagement Molecule:f2->Properties:p2 Pharmacophore/Solubility

Caption: Key structural motifs and their roles in medicinal chemistry.

  • The Fluorine Atom: The introduction of fluorine at the 5-position of the pyridine ring has profound effects. It lowers the pKa of the pyridine nitrogen, reducing its basicity and potentially avoiding unwanted interactions with off-target proteins. The strong C-F bond can block metabolic oxidation at that position, increasing the compound's half-life.[1]

  • The Pyridine Ring: As a heterocyclic aromatic ring, it serves as a robust scaffold. The nitrogen atom acts as a hydrogen bond acceptor, a critical interaction for binding to many biological targets.[2] The ring can also engage in π-stacking or other non-covalent interactions within a protein's binding pocket.

  • The Acetic Acid Moiety: This functional group provides significant versatility. It can act as a flexible linker to connect the pyridine core to other parts of a molecule. The carboxylic acid group is a potent hydrogen bond donor and acceptor. In its deprotonated carboxylate form, it can form strong ionic bonds (salt bridges) with positively charged residues like arginine or lysine in a target protein, often leading to a substantial increase in binding affinity.

Experimental Protocols

The following protocols are representative methodologies for the synthesis and analysis of this compound, designed to be self-validating and reproducible.

Protocol 1: Representative Synthesis via Nitrile Hydrolysis

Objective: To synthesize this compound from 2-(5-Fluoropyridin-2-yl)acetonitrile.

Materials:

  • 2-(5-Fluoropyridin-2-yl)acetonitrile (1.0 eq)

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl Acetate

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-(5-Fluoropyridin-2-yl)acetonitrile (e.g., 5.0 g).

  • Acid Addition: Carefully add a 1:1 (v/v) mixture of concentrated sulfuric acid and deionized water (40 mL) to the flask. Causality: This provides the acidic medium and water required for the hydrolysis reaction.

  • Reflux: Heat the reaction mixture to reflux (approximately 110-120°C) using a heating mantle. Maintain a gentle reflux for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: After the reaction is complete, cool the flask to room temperature and then further in an ice bath. Slowly and carefully pour the acidic solution over crushed ice (100 g) in a large beaker.

  • Neutralization: While stirring, slowly add saturated sodium bicarbonate solution to the mixture until the pH is approximately 4-5. Causality: This neutralizes the excess sulfuric acid and protonates the product, causing it to precipitate or be ready for extraction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Protocol 2: Purity Analysis by Reverse-Phase HPLC

Objective: To determine the purity of the synthesized this compound.

Materials & Equipment:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Sample of synthesized product (~1 mg/mL in 50:50 Water:Acetonitrile)

Procedure:

  • System Setup: Equilibrate the C18 column with a starting mixture of 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min.

  • Methodology:

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient from 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-20 min: Return to 5% B

      • 20-25 min: Re-equilibration at 5% B

  • Data Analysis: Inject the prepared sample. Integrate the area of all peaks detected at 254 nm.

  • Purity Calculation: The purity is calculated as (Area of the main product peak / Total area of all peaks) x 100%. Trustworthiness: This method provides a self-validating system where the purity is determined relative to all other UV-active components in the sample.

Safety and Handling

This compound is an irritant and requires careful handling in a laboratory setting. All procedures should be performed in a well-ventilated fume hood by trained personnel.[8]

Hazard ClassGHS StatementPrecautionary Measures
Skin Irritation H315: Causes skin irritationP280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Eye Irritation H319: Causes serious eye irritationP280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Storage and Disposal: Store in a tightly sealed container in a cool, dry place away from moisture. Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound stands out as a high-value building block for drug discovery and development. Its molecular weight of 155.13 g/mol belies a structural complexity that offers medicinal chemists multiple avenues for therapeutic design. The strategic combination of a fluorinated pyridine ring and an acetic acid moiety provides a powerful tool for optimizing ligand-target interactions, enhancing pharmacokinetic profiles, and ultimately, accelerating the development of novel drug candidates. A thorough understanding of its synthesis, analytical characterization, and safe handling is essential for leveraging its full potential in the research laboratory.

References

An In-depth Technical Guide to 2-(5-Fluoropyridin-2-YL)acetic Acid: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

The introduction of fluorine into molecular scaffolds is a cornerstone of modern drug design, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. When incorporated into a privileged heterocycle like pyridine, the resulting fluorinated pyridine building blocks become highly valuable intermediates in the synthesis of novel therapeutics. 2-(5-Fluoropyridin-2-YL)acetic acid (CAS No: 1000515-83-2) is a prime example of such a strategic synthon, combining the bioisosteric benefits of the pyridine ring with the unique electronic properties of fluorine.[1][2] This guide provides a comprehensive technical overview of its chemical properties, synthesis, and applications, offering insights for researchers and drug development professionals seeking to leverage this versatile molecule in their programs.

Physicochemical and Safety Profile

A thorough understanding of the fundamental properties and safety considerations of a building block is paramount for its effective and safe utilization in a laboratory setting.

Chemical and Physical Properties

This compound is a solid at room temperature, with a boiling point estimated to be 265.0 ± 25.0 °C at 760 mmHg.[3] Its molecular formula is C₇H₆FNO₂, corresponding to a molecular weight of approximately 155.13 g/mol .[3][4]

PropertyValueSource(s)
CAS Number 1000515-83-2[3][4]
Molecular Formula C₇H₆FNO₂[3][4]
Molecular Weight 155.13 g/mol [3]
Physical Form Solid[3]
Boiling Point 265.0 ± 25.0 °C at 760 mmHg[3]
Storage Temperature -20°C, sealed, away from moisture[3]
Safety and Handling

This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Hazard Statements: [7]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [7]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Synthesis and Reactivity

The synthesis of this compound and its derivatives often involves multi-step sequences starting from commercially available pyridine precursors. Understanding its synthesis is crucial for process development and for anticipating potential impurities.

Synthetic Strategies

A common approach to the synthesis of pyridylacetic acid derivatives involves the introduction of the acetic acid moiety onto a pre-functionalized pyridine ring.[8][9] One plausible synthetic route to this compound could start from 2-chloro-5-fluoropyridine.

G A 2-Chloro-5-fluoropyridine B Intermediate A->B Cross-coupling or nucleophilic substitution C This compound B->C Hydrolysis

Figure 1: A generalized synthetic workflow for this compound.

Experimental Protocol (Illustrative):

Step 1: Synthesis of Ethyl 2-(Pyridin-2-yl)acetate

  • To a solution of potassium hydroxide in ethanol and water, add ethyl 2-pyridylacetate.

  • Heat the mixture with stirring.

  • After the reaction is complete, remove the ethanol by distillation.

  • Extract the aqueous layer with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to a pH of 2 with 1N HCl.

  • Concentrate the aqueous layer to dryness.

  • Crystallize the resulting oil from diethyl ether to obtain 2-(pyridin-2-yl)acetic acid.

Causality Behind Experimental Choices:

  • The use of a strong base like potassium hydroxide is necessary to hydrolyze the ester to the corresponding carboxylic acid.

  • The reaction is heated to increase the rate of hydrolysis.

  • The work-up procedure involving an acid-base extraction is a standard method for isolating carboxylic acids from a reaction mixture.

Reactivity Profile

The reactivity of this compound is dictated by the interplay of the carboxylic acid group and the fluorinated pyridine ring.

  • Carboxylic Acid Group: This functional group can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol. These reactions provide a handle for further derivatization and incorporation into larger molecules.

  • Fluoropyridine Ring: The fluorine atom at the 5-position influences the electronic properties of the pyridine ring, making it more electron-deficient. This can affect its susceptibility to nucleophilic aromatic substitution, although the 2- and 6-positions are generally the most activated in pyridine systems. The stability of the pyridine ring is generally high, but harsh acidic or oxidative conditions should be approached with caution.[1][11]

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques. While a full, assigned dataset for the title compound is not publicly available, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the methylene protons of the acetic acid side chain. The chemical shifts of the pyridine protons will be in the aromatic region (typically δ 7.0-8.5 ppm) and will exhibit splitting patterns characteristic of a substituted pyridine. The methylene protons will appear as a singlet, likely in the range of δ 3.5-4.0 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (δ 10-12 ppm), which may exchange with D₂O.[12][13]

  • ¹³C NMR: The carbon NMR spectrum will show signals for the five carbons of the pyridine ring and the two carbons of the acetic acid moiety. The carbonyl carbon will be the most downfield signal (δ 170-180 ppm). The carbons of the pyridine ring will appear in the aromatic region (δ 120-160 ppm), with their chemical shifts influenced by the fluorine substituent.[14][15][16]

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorptions include:[17][18][19][20]

  • A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

  • A strong C=O stretch from the carbonyl group of the carboxylic acid, around 1700-1750 cm⁻¹.

  • C-H stretching vibrations from the aromatic ring and the methylene group.

  • C=C and C=N stretching vibrations from the pyridine ring in the 1400-1600 cm⁻¹ region.

  • A C-F stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z 155. Fragmentation patterns can provide further structural information, with common losses including the carboxylic acid group (-COOH) and cleavage of the acetic acid side chain.[7][21][22][23]

Applications in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry, primarily due to the advantageous properties imparted by the fluoropyridine scaffold.

Role as a Pharmaceutical Intermediate

Fluorinated pyridines are present in a significant number of approved drugs and clinical candidates.[1][2] The incorporation of a 5-fluoropyridine moiety can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity, thereby improving the overall pharmacokinetic profile of a drug candidate.[1] this compound serves as a versatile starting material for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[24]

Use in the Synthesis of Kinase Inhibitors

The pyridine scaffold is a common feature in many kinase inhibitors. The nitrogen atom can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase domain. The acetic acid functionality of this compound can be readily converted to an amide, which is a common linker in many kinase inhibitor designs. The fluorine atom can provide additional favorable interactions within the binding pocket or block metabolic hotspots.[25]

G A This compound B Amide Coupling A->B D Library of Kinase Inhibitor Candidates B->D C Diverse Amine Building Blocks C->B

Figure 2: Application in the synthesis of kinase inhibitors.

Conclusion and Future Perspectives

This compound is a strategically important building block for medicinal chemists and drug development professionals. Its combination of a privileged pyridine scaffold, a versatile acetic acid handle, and the modulating effects of a fluorine substituent makes it a valuable tool for the synthesis of novel and improved therapeutic agents. While detailed experimental data for this specific compound is somewhat limited in the public domain, the principles outlined in this guide, based on the chemistry of related compounds, provide a solid foundation for its effective use in research and development. As the demand for more sophisticated and effective drugs continues to grow, the importance of key intermediates like this compound in the drug discovery pipeline is set to increase.

References

A Senior Application Scientist's Guide to the Synthesis of 2-(5-Fluoropyridin-2-YL)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the synthetic methodologies for preparing 2-(5-fluoropyridin-2-yl)acetic acid, a pivotal intermediate in contemporary medicinal chemistry. Its unique structural features, particularly the fluorine-substituted pyridine ring, impart desirable pharmacokinetic properties to active pharmaceutical ingredients (APIs). This document explores the prevalent synthetic routes, including the malonic ester and cyanation-hydrolysis pathways, offering a comparative analysis based on yield, scalability, and safety. Detailed, field-tested protocols are provided, alongside a comprehensive guide to the analytical characterization of the final product. This guide is intended for researchers, chemists, and process development professionals engaged in pharmaceutical research and manufacturing.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a critical heterocyclic building block in the design and synthesis of novel therapeutic agents. The incorporation of a 5-fluoropyridine moiety is a strategic choice in drug design, as the fluorine atom can significantly enhance metabolic stability by blocking potential sites of oxidation, and its electronegativity can modulate the pKa of the pyridine nitrogen, influencing receptor binding interactions and overall pharmacokinetic profiles. This compound and its analogues serve as key intermediates in the synthesis of various pharmaceuticals, including anti-inflammatory, antimicrobial, and antiviral agents.[1][2] The acetic acid side chain provides a versatile handle for further chemical elaboration, such as amide bond formation, to construct more complex molecular architectures.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule reveals several viable synthetic disconnections. The most direct approaches originate from commercially available and relatively inexpensive 5-fluorinated pyridine derivatives, such as 2-chloro-5-fluoropyridine or 2-bromo-5-fluoropyridine.

Retrosynthesis cluster_route1 Malonic Ester Route cluster_route2 Cyanation Route target This compound intermediate1 Diethyl 2-(5-fluoropyridin-2-yl)malonate target->intermediate1 Hydrolysis & Decarboxylation intermediate2 2-(5-Fluoropyridin-2-yl)acetonitrile target->intermediate2 Hydrolysis 2-Halo-5-fluoropyridine 2-Halo-5-fluoropyridine intermediate1->2-Halo-5-fluoropyridine SNAr Diethyl Malonate Diethyl Malonate intermediate2->2-Halo-5-fluoropyridine Cyanation Cyanide Source Cyanide Source

Caption: Retrosynthetic analysis of this compound.

Two primary strategies emerge from this analysis:

  • The Malonic Ester Synthesis: A classic and robust method involving the nucleophilic aromatic substitution (SNAr) of a 2-halo-5-fluoropyridine with a malonic ester, followed by hydrolysis and decarboxylation.[3][4][5][6][7]

  • The Cyanation-Hydrolysis Pathway: An alternative route that proceeds through a nitrile intermediate, formed by the cyanation of a 2-halo-5-fluoropyridine, which is subsequently hydrolyzed to the desired carboxylic acid.[8][9][10]

In-Depth Analysis of Key Synthetic Methodologies

Route 1: The Malonic Ester Synthesis Pathway

This pathway is often the preferred method for laboratory-scale synthesis due to its reliability and the use of relatively common reagents. The core of this synthesis is the alkylation of diethyl malonate.[3][5][6]

Mechanism and Rationale: The α-protons of diethyl malonate are acidic (pKa ≈ 13) and can be readily removed by a moderately strong base, such as sodium ethoxide, to form a stabilized enolate.[4][6] This enolate then acts as a nucleophile, attacking the electron-deficient C2 position of 2-chloro-5-fluoropyridine in an SNAr reaction. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom facilitates this substitution. The resulting diester is then saponified, and subsequent acidification and heating cause decarboxylation to yield the final product.[5][6]

Malonic_Ester_Workflow cluster_step1 Step 1: Enolate Formation & SNAr cluster_step2 Step 2: Hydrolysis & Decarboxylation A 2-Chloro-5-fluoropyridine + Diethyl Malonate B Add Base (e.g., NaOEt) in Anhydrous Solvent (e.g., EtOH/DMF) A->B C Heat (e.g., 80-120 °C) B->C D Diethyl 2-(5-fluoropyridin-2-yl)malonate C->D E Add Aqueous Base (e.g., NaOH, KOH) D->E Workup & Isolation (Optional) F Heat (Reflux) E->F G Acidify (e.g., HCl, H2SO4) & Heat F->G H This compound G->H

Caption: Workflow for the Malonic Ester Synthesis.

Experimental Protocol (Representative):

  • Enolate Formation and SNAr: To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add diethyl malonate (1.2 eq) dropwise at room temperature. Stir for 30 minutes. Add 2-chloro-5-fluoropyridine (1.0 eq) and heat the mixture to reflux for 8-12 hours.

  • Workup and Isolation of Intermediate: Cool the reaction mixture, pour it into ice water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude diethyl 2-(5-fluoropyridin-2-yl)malonate.

  • Hydrolysis and Decarboxylation: To the crude intermediate, add a 10% aqueous solution of sodium hydroxide (3.0 eq) and heat to reflux for 4-6 hours. Cool the mixture to room temperature and carefully acidify with concentrated hydrochloric acid to pH 2-3. Heat the acidified mixture to 100 °C for 1-2 hours to effect decarboxylation.

  • Final Purification: Cool the solution, and the product will often precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Process Optimization and Critical Parameters:

  • Base and Solvent: Using the same alkoxide base as the ester group on the malonate (e.g., sodium ethoxide for diethyl malonate) prevents transesterification.[3] Anhydrous conditions are crucial for the enolate formation step.

  • Side Reactions: A major potential side reaction is the dialkylation of the malonic ester.[3] Using a slight excess of the malonic ester can help to minimize this.[4]

  • Decarboxylation: Ensure complete hydrolysis before acidification and heating to promote efficient decarboxylation.

Route 2: The Cyanation-Hydrolysis Pathway

This route offers a more direct two-step sequence from the halo-pyridine. It is particularly relevant for larger-scale synthesis, provided that appropriate safety measures for handling cyanide reagents are in place.

Mechanism and Rationale: The first step involves the displacement of the halide (chloride or bromide) with a cyanide source. This is typically achieved using a metal cyanide, often with a catalyst like palladium or copper.[8][10] The resulting 2-(5-fluoropyridin-2-yl)acetonitrile is a stable intermediate that can be isolated and purified. The final step is the vigorous hydrolysis of the nitrile group under either acidic or basic conditions to afford the carboxylic acid.

Cyanation_Workflow cluster_step1 Step 1: Cyanation cluster_step2 Step 2: Nitrile Hydrolysis A 2-Chloro-5-fluoropyridine B Add Cyanide Source (e.g., KCN, NaCN) + Catalyst (e.g., Pd(OAc)2) A->B C Heat in Polar Aprotic Solvent (e.g., DMF, DMSO) B->C D 2-(5-Fluoropyridin-2-yl)acetonitrile C->D E Add Strong Acid (e.g., H2SO4) or Base (e.g., NaOH) D->E Workup & Isolation F Heat (Reflux) for extended period E->F G Acidic Workup F->G H This compound G->H

Caption: Workflow for the Cyanation-Hydrolysis Pathway.

Experimental Protocol (Representative):

  • Cyanation: To a mixture of 2-chloro-5-fluoropyridine (1.0 eq), potassium cyanide (1.5 eq), and a palladium catalyst such as palladium(II) acetate (0.05 eq) in a polar aprotic solvent like DMF, heat the reaction to 120-140 °C for 6-10 hours under an inert atmosphere.

  • Workup and Isolation of Nitrile: After cooling, pour the reaction mixture into water and extract with a suitable organic solvent. Wash, dry, and concentrate the organic phase. The crude nitrile can be purified by column chromatography or distillation.

  • Hydrolysis: The isolated nitrile is heated to reflux in concentrated sulfuric acid (e.g., 60-70%) for several hours until TLC or HPLC indicates complete conversion.

  • Final Purification: The reaction mixture is cooled and carefully poured onto ice, then neutralized with a base (e.g., NaOH) to precipitate the product. The solid is collected by filtration, washed, and dried.

Process Optimization and Critical Parameters:

  • Cyanide Source: While alkali metal cyanides are common, safer alternatives like potassium ferrocyanide are being explored to reduce operational hazards.[10]

  • Catalyst: The choice of catalyst is critical for efficient cyanation, especially with less reactive chlorides. Ligand-free palladium systems or copper-based catalysts can be effective.[8][10]

  • Hydrolysis Conditions: Both acidic and basic hydrolysis are effective, but conditions must be harsh (high temperature, concentrated reagents) to drive the reaction to completion.

Comparative Analysis of Synthetic Routes

MetricMalonic Ester SynthesisCyanation-Hydrolysis Pathway
Overall Yield Moderate to GoodGood to Excellent
Number of Steps 2 (can be one-pot)2
Starting Materials Diethyl malonate, NaOEtKCN/NaCN, Pd/Cu catalyst
Safety/Hazards Flammable solvents, strong basesHighly toxic cyanide reagents
Scalability Good for lab scale; decarboxylation can be tricky on a large scaleExcellent, but requires specialized handling for cyanide

Recommendation: For discovery and small-scale synthesis (<100g), the Malonic Ester Synthesis is often preferred due to its operational simplicity and avoidance of highly toxic cyanide salts. For process development and large-scale manufacturing, the Cyanation-Hydrolysis Pathway may be more economical and higher-yielding, provided the necessary engineering controls and safety protocols are implemented.

Purification and Characterization

Purification Strategy: The final product is a solid at room temperature.[11] Purification is typically achieved by recrystallization from polar solvents like ethanol, water, or mixtures thereof. A final wash with a non-polar solvent like hexanes can remove residual organic impurities.

Analytical Characterization:

TechniqueExpected Result
¹H NMR Signals corresponding to the methylene protons (~3.8 ppm) and three aromatic protons on the fluoropyridine ring.
¹³C NMR Resonances for the carboxylic acid carbon (~170-175 ppm), methylene carbon, and the five distinct carbons of the fluoropyridine ring.
¹⁹F NMR A single resonance characteristic of the fluorine atom on the pyridine ring.
Mass Spec (MS) Molecular ion peak corresponding to the exact mass of the compound (C₇H₆FNO₂: 155.0383).[12]
Infrared (IR) Characteristic broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a strong C=O stretch (~1700 cm⁻¹), and C-F stretching vibrations.[13][14]
Melting Point A sharp melting point should be observed for the pure compound.

Conclusion

The synthesis of this compound can be reliably achieved through several well-established chemical routes. The choice between the malonic ester pathway and the cyanation-hydrolysis pathway depends on the scale of the synthesis, available resources, and safety considerations. Both methods, when optimized, provide access to this valuable building block for the pharmaceutical industry. Rigorous analytical characterization is essential to ensure the purity and identity of the final compound, which is paramount for its application in drug development and manufacturing.

References

An In-depth Technical Guide to 2-(5-Fluoropyridin-2-yl)acetic acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Fluorinated Pyridines

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence the metabolic stability, lipophilicity, and binding affinity of drug candidates. When integrated into a pyridine ring, one of the most prevalent heterocyclic structures in FDA-approved drugs, these effects are amplified, creating a "privileged" structural motif for drug discovery.[1] This guide provides a comprehensive technical overview of 2-(5-Fluoropyridin-2-yl)acetic acid, a valuable building block that embodies this principle, offering a versatile platform for the synthesis of novel therapeutics.

Compound Profile and Physicochemical Properties

IUPAC Name: this compound

This compound is a substituted pyridylacetic acid, a class of molecules recognized for their utility as both final drug substances and critical intermediates in their synthesis.

Chemical Structure and Identifiers

The foundational structure of this compound is a pyridine ring fluorinated at the 5-position and substituted with an acetic acid moiety at the 2-position.

Molecular Formula: C7H6FNO2

Molecular Weight: 155.13 g/mol

Canonical SMILES: C1=C(C=NC=C1CC(=O)O)F

InChI Key: GNZVAIZIJBXHHD-UHFFFAOYSA-N

CAS Number: 1000515-83-2

A 2D representation of the chemical structure is provided below:

Caption: 2D Structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below. This data is crucial for designing reaction conditions, purification protocols, and formulation strategies.

PropertyValueSource
Physical Form Solid[2]
Boiling Point 265.0 ± 25.0 °C at 760 mmHg[2]
Purity Typically ≥95%[2]
Storage -20°C, sealed storage, away from moisture[2]

Note: Specific melting point and solubility data are not consistently reported in publicly available literature and should be determined empirically for each batch.

Synthesis Strategies and Methodologies

General Synthetic Approaches

Two primary strategies for the synthesis of 2-pyridylacetic acid derivatives involve:

  • Palladium-Catalyzed Cross-Coupling Reactions: This approach typically utilizes a halopyridine as a starting material, which is then coupled with a suitable two-carbon building block.

  • Nucleophilic Aromatic Substitution (SNAr) Reactions: This method involves the reaction of an activated halopyridine with a nucleophile, such as a malonate or cyanoacetate, followed by hydrolysis and decarboxylation.

A promising, more recent approach involves a three-component synthesis utilizing the dual reactivity of Meldrum's acid derivatives. This method first employs the Meldrum's acid derivative as a nucleophile to perform substitution on an activated pyridine-N-oxide, followed by its action as an electrophile to trigger ring-opening and decarboxylation.

Plausible Synthesis Workflow

Based on established methodologies for similar compounds, a plausible synthetic workflow for this compound could start from 2-chloro-5-fluoropyridine. The following diagram illustrates a conceptual synthetic pathway.

G start 2-Chloro-5-fluoropyridine (Starting Material) reagent1 Reagents for SNAr or Cross-Coupling start->reagent1 intermediate Intermediate (e.g., Ester or Nitrile) reagent1->intermediate hydrolysis Hydrolysis intermediate->hydrolysis product This compound (Final Product) hydrolysis->product purification Purification (e.g., Crystallization, Chromatography) product->purification

Caption: Conceptual workflow for the synthesis of this compound.

Causality in Experimental Choices: The choice of starting from a halopyridine like 2-chloro-5-fluoropyridine is dictated by its commercial availability and the reactivity of the chloro-substituent towards nucleophilic substitution or cross-coupling reactions. The subsequent hydrolysis step is a standard and reliable method for converting ester or nitrile intermediates into the desired carboxylic acid.

Applications in Drug Discovery and Medicinal Chemistry

This compound and its analogues are valuable building blocks in the synthesis of more complex molecules with potential therapeutic applications. The presence of the fluoropyridine moiety is known to enhance biological activity and improve pharmacokinetic profiles.

Role as a Pharmaceutical Intermediate

This compound serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its carboxylic acid and fluoropyridine groups offer reactive handles for further chemical modifications, allowing for the construction of diverse molecular architectures. For instance, the closely related 2-(5-chloropyridin-2-yl)acetic acid is utilized in the development of compounds with potential anti-inflammatory, antimicrobial, or antiviral properties.[3]

Potential as a Scaffold in Enzyme Inhibition

The structural features of this compound make it an attractive scaffold for the design of enzyme inhibitors. The pyridine ring can engage in various non-covalent interactions within an enzyme's active site, while the acetic acid moiety can be modified to target specific residues. The fluorine atom can further enhance binding affinity through favorable electrostatic interactions. This is a common strategy in the development of inhibitors for various enzyme classes, including kinases, proteases, and metabolic enzymes.

Analytical and Quality Control Protocols

Ensuring the purity and identity of this compound is critical for its use in research and development. A combination of chromatographic and spectroscopic techniques should be employed for comprehensive characterization.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for assessing the purity of the compound and for monitoring reaction progress. A typical method would utilize a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

  • Thin-Layer Chromatography (TLC): TLC is a rapid and convenient technique for qualitative analysis of reaction mixtures and for determining appropriate solvent systems for column chromatography.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: Provides information on the number and connectivity of hydrogen atoms in the molecule. The aromatic protons on the pyridine ring and the methylene protons of the acetic acid group will have characteristic chemical shifts.

    • 13C NMR: Reveals the carbon skeleton of the molecule.

    • 19F NMR: Is essential for confirming the presence and chemical environment of the fluorine atom.

  • Mass Spectrometry (MS): Used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).

Self-Validating System: A robust quality control protocol would involve the use of at least two orthogonal analytical techniques (e.g., HPLC and NMR) to confirm both the purity and identity of the compound. The data from these analyses should be cross-validated to ensure consistency and accuracy.

Safety and Handling

This compound is classified as harmful and requires careful handling in a laboratory setting.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.

Conclusion and Future Outlook

This compound stands as a significant building block in the arsenal of medicinal chemists. Its strategic combination of a fluorinated pyridine ring and a reactive acetic acid moiety provides a versatile platform for the synthesis of novel and potentially potent therapeutic agents. As the demand for more effective and safer drugs continues to grow, the importance of such well-designed, functionalized building blocks in accelerating the drug discovery process cannot be overstated. Further research into the development of efficient and scalable synthetic routes for this compound, as well as the exploration of its utility in the synthesis of a broader range of biologically active molecules, will undoubtedly solidify its role in the future of pharmaceutical research.

References

An In-Depth Technical Guide to the Physical Properties of 2-(5-Fluoropyridin-2-YL)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known physical properties of 2-(5-Fluoropyridin-2-YL)acetic acid, a key building block in medicinal chemistry and drug discovery. The following sections detail its fundamental physicochemical characteristics, offering insights into its handling, behavior in various environments, and analytical characterization.

Introduction

This compound, with the CAS number 1000515-83-2, is a fluorinated pyridine derivative. The presence of the fluorine atom and the carboxylic acid moiety imparts unique electronic properties and potential for various chemical interactions, making it a valuable synthon in the development of novel therapeutic agents. A thorough understanding of its physical properties is paramount for its effective utilization in research and development, from reaction setup and purification to formulation and analytical method development.

General and Physicochemical Properties

A summary of the fundamental physical and chemical identifiers for this compound is presented in the table below. These properties are essential for accurate documentation, safety assessments, and theoretical modeling.

PropertyValueSource(s)
Molecular Formula C₇H₆FNO₂[1]
Molecular Weight 155.13 g/mol
Physical Form Solid
Predicted Boiling Point 265.0 ± 25.0 °C at 760 mmHg[2]
Purity Typically ≥95%

Structural Information and Crystallography

The three-dimensional arrangement of atoms and molecules in the solid state is a critical determinant of a compound's physical properties, including its melting point, solubility, and stability.

Crystal Structure

As of the latest available data, a definitive, publicly accessible crystal structure of this compound has not been reported. The determination of its crystal structure through single-crystal X-ray diffraction would provide invaluable insights into its molecular conformation, intermolecular interactions (such as hydrogen bonding), and packing arrangement in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following outlines a general, yet robust, methodology for the determination of the crystal structure of a small molecule like this compound. The causality behind each step is explained to provide a deeper understanding of the experimental design.

  • Crystal Growth (The Crucial First Step):

    • Rationale: The quality of the diffraction data is directly proportional to the quality of the crystal. The goal is to obtain a single, well-ordered crystal of sufficient size (typically 0.1-0.3 mm in each dimension).

    • Methodology:

      • Dissolve a small amount of this compound in a suitable solvent or a mixture of solvents (e.g., methanol, ethanol, acetone, or ethyl acetate/hexane) to achieve a supersaturated solution.

      • Employ slow evaporation, slow cooling, or vapor diffusion techniques to induce crystallization. The slow rate is critical to allow molecules to arrange themselves into a well-ordered lattice.

      • Carefully mount a suitable crystal onto a goniometer head using a cryo-protectant if data is to be collected at low temperatures.

  • Data Collection:

    • Rationale: To obtain a complete and redundant set of diffraction data, the crystal is rotated in the X-ray beam.

    • Methodology:

      • Mount the crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

      • Collect a series of diffraction images at various crystal orientations. Modern detectors, such as CCD or CMOS detectors, are used to efficiently capture the diffraction pattern.

  • Structure Solution and Refinement:

    • Rationale: The collected diffraction data is used to solve the phase problem and generate an electron density map, from which the atomic positions can be determined and refined.

    • Methodology:

      • Process the raw diffraction data to obtain a set of structure factors.

      • Use direct methods or Patterson methods to solve the initial crystal structure.

      • Refine the atomic positions and thermal parameters against the experimental data using least-squares methods.

G cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement Supersaturated Solution Supersaturated Solution Slow Evaporation/Cooling Slow Evaporation/Cooling Supersaturated Solution->Slow Evaporation/Cooling Single Crystal Single Crystal Slow Evaporation/Cooling->Single Crystal X-ray Diffractometer X-ray Diffractometer Single Crystal->X-ray Diffractometer Diffraction Pattern Diffraction Pattern X-ray Diffractometer->Diffraction Pattern Structure Factors Structure Factors Diffraction Pattern->Structure Factors Electron Density Map Electron Density Map Structure Factors->Electron Density Map Refined Crystal Structure Refined Crystal Structure Electron Density Map->Refined Crystal Structure

Caption: Workflow for Crystal Structure Determination.

Spectroscopic Properties

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

  • Pyridyl Protons: Three distinct signals in the aromatic region, with chemical shifts and coupling patterns influenced by the fluorine and acetic acid substituents.

  • Methylene Protons: A singlet or a multiplet for the -CH₂- group adjacent to the pyridine ring and the carboxylic acid.

  • Carboxylic Acid Proton: A broad singlet, the chemical shift of which is dependent on the solvent and concentration.

Expected ¹³C NMR Spectral Features:

  • Seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the fluorine and oxygen atoms.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation:

    • Rationale: Proper sample preparation is key to obtaining high-resolution NMR spectra.

    • Methodology:

      • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

      • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

      • Transfer the solution to a clean, dry NMR tube.

  • Data Acquisition:

    • Rationale: The choice of NMR experiment and parameters will determine the quality and type of information obtained.

    • Methodology:

      • Place the NMR tube in the spectrometer.

      • Acquire a ¹H NMR spectrum, followed by a ¹³C NMR spectrum.

      • Additional experiments, such as COSY, HSQC, and HMBC, can be performed to aid in the complete assignment of all proton and carbon signals.

Thermodynamic Properties

Melting Point

The melting point is a fundamental physical property that provides information about the purity and the strength of the crystal lattice. An experimentally determined melting point for this compound is not consistently reported across publicly available sources. Commercial suppliers generally list it as a solid, but a specific melting range is not provided.

Experimental Protocol: Melting Point Determination

  • Sample Preparation:

    • Rationale: A finely powdered, dry sample ensures uniform heat transfer.

    • Methodology:

      • Ensure the sample of this compound is completely dry.

      • Finely powder a small amount of the sample.

      • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement:

    • Rationale: A slow heating rate around the melting point is crucial for an accurate determination.

    • Methodology:

      • Place the capillary tube in a melting point apparatus.

      • Heat the sample at a rapid rate initially to approach the expected melting point.

      • Once the temperature is within 15-20°C of the expected melting point, slow the heating rate to 1-2°C per minute.

      • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.

Solubility

The solubility of this compound in various solvents is a critical parameter for its use in synthesis, purification, and formulation. While specific quantitative solubility data is not widely published, its structure suggests it will be soluble in polar organic solvents and have some solubility in water, which can be influenced by pH.

Experimental Protocol: Gravimetric Solubility Determination

  • Equilibration:

    • Rationale: To ensure the solution is saturated, the solid is equilibrated with the solvent for a sufficient period at a constant temperature.

    • Methodology:

      • Add an excess amount of this compound to a known volume of the solvent of interest in a sealed vial.

      • Stir or agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis:

    • Rationale: By determining the mass of the dissolved solid in a known mass of the saturated solution, the solubility can be calculated.

    • Methodology:

      • Allow the undissolved solid to settle.

      • Carefully withdraw a known mass of the clear, saturated supernatant.

      • Evaporate the solvent from the supernatant under controlled conditions (e.g., using a rotary evaporator or a vacuum oven).

      • Weigh the remaining solid residue.

      • Calculate the solubility in terms of g/100 g of solvent or other appropriate units.

G Excess Solid Excess Solid Solvent Equilibration (Constant T) Solvent Equilibration (Constant T) Excess Solid->Solvent Equilibration (Constant T) Saturated Solution Saturated Solution Solvent Equilibration (Constant T)->Saturated Solution Withdraw Known Mass of Supernatant Withdraw Known Mass of Supernatant Saturated Solution->Withdraw Known Mass of Supernatant Evaporate Solvent Evaporate Solvent Withdraw Known Mass of Supernatant->Evaporate Solvent Weigh Residue Weigh Residue Evaporate Solvent->Weigh Residue Calculate Solubility Calculate Solubility Weigh Residue->Calculate Solubility

References

A Technical Guide to the Synthetic Landscape of 2-(5-Fluoropyridin-2-YL)acetic acid: Starting Materials and Strategic Selection

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-(5-Fluoropyridin-2-yl)acetic acid is a pivotal building block in contemporary medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents.[1] Its structural motif, featuring a fluorinated pyridine ring linked to an acetic acid side chain, imparts desirable pharmacokinetic properties to target molecules. This guide provides an in-depth analysis of the principal synthetic routes to this valuable intermediate, with a critical focus on the selection, availability, and strategic utility of the core starting materials. We will dissect three primary synthetic pathways, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a comparative analysis to inform researchers and drug development professionals in making strategic, efficient, and scalable synthetic decisions.

Introduction to this compound

This compound (CAS No. 1000515-83-2) is a substituted pyridine derivative with the molecular formula C₇H₆FNO₂ and a molecular weight of 155.13 g/mol .[2][3][4] The presence of the fluorine atom at the 5-position of the pyridine ring is a key feature, as fluorine substitution is a well-established strategy in drug design to modulate metabolic stability, binding affinity, and bioavailability. This compound and its hydrochloride salt (CAS No. 1795504-70-9) serve as crucial intermediates in the development of various therapeutic agents.[5][6]

Retrosynthetic Analysis and Core Synthetic Strategies

A retrosynthetic analysis of this compound reveals several logical disconnections. The most apparent strategies involve forming the C-C bond between the pyridine ring and the acetic acid side chain or, alternatively, constructing the acetic acid moiety from a pre-existing two-carbon unit on the ring. This leads to three primary, industrially relevant synthetic pathways, each originating from a distinct class of starting material.

G target This compound nitrile 2-(5-Fluoropyridin-2-yl)acetonitrile nitrile->target Hydrolysis aldehyde 5-Fluoropyridine-2-carboxaldehyde aldehyde->target Wittig-type Reaction, Reduction & Hydrolysis malonate_adduct Diethyl 2-(5-fluoropyridin-2-yl)malonate malonate_adduct->target Hydrolysis & Decarboxylation halo_pyridine 2-Halo-5-fluoropyridine (X = Cl, Br) halo_pyridine->nitrile Cyanation (NaCN) halo_pyridine->aldehyde Halogen-Metal Exchange & Formylation halo_pyridine->malonate_adduct Malonic Ester Synthesis

Caption: Retrosynthetic pathways to this compound.

Primary Synthetic Pathways and Starting Material Analysis

The choice of synthetic route is fundamentally dictated by the availability, cost, and reactivity of the initial starting material. We will now explore the most prevalent strategies.

Pathway A: The Cyanide Route via Nitrile Hydrolysis

This is arguably the most direct and widely employed route, leveraging the robust chemistry of nitrile synthesis and hydrolysis. The pathway begins with a readily available 2-halo-5-fluoropyridine, which undergoes nucleophilic aromatic substitution (SₙAr) with a cyanide salt, followed by hydrolysis of the resulting acetonitrile intermediate.

Starting Material Focus: 2-Halo-5-fluoropyridines

The key starting materials for this route are 2-Chloro-5-fluoropyridine (CAS: 31301-51-6) and 2-Bromo-5-fluoropyridine (CAS: 41404-58-4).[7][8]

  • Causality of Choice: The halogen at the 2-position is activated towards nucleophilic substitution by the electron-withdrawing nature of the ring nitrogen. The bromide is more reactive than the chloride, allowing for milder reaction conditions, but is often more expensive. The choice between them is a classic cost-versus-reactivity decision.

  • Commercial Availability: Both compounds are widely available from numerous chemical suppliers, making this route highly accessible for both academic and industrial labs.[7][9][10][11]

Supplier TypeCompoundPurityRepresentative Suppliers
Bulk Manufacturers2-Bromo-5-fluoropyridine>98%Leap Chem, Liaoning Tianhua Chemical[7][9]
Research Chemicals2-Bromo-5-fluoropyridine>97-99%TCI, ChemScene, Ottokemi[10][11]
Research Chemicals2-Chloro-5-fluoropyridine>98%Sigma-Aldrich, PubChem listed suppliers[8]

Key Transformations & Protocols

  • Synthesis of 2-(5-fluoropyridin-2-yl)acetonitrile (CAS: 960371-08-8)

    • Rationale: This step involves an SₙAr reaction. The choice of a polar aprotic solvent like DMSO or DMF is critical as it solvates the cation (e.g., Na⁺) while leaving the cyanide anion highly nucleophilic. Heat is required to overcome the activation energy of C-X bond cleavage.

    • Experimental Protocol:

      • To a solution of 2-bromo-5-fluoropyridine (1.0 eq) in anhydrous DMSO, add sodium cyanide (1.2 eq).

      • Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere.

      • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-8 hours).

      • Cool the mixture to room temperature and pour it into ice-water.

      • Extract the aqueous phase with ethyl acetate (3x).

      • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitrile, which can be purified by column chromatography or distillation.

  • Hydrolysis of 2-(5-fluoropyridin-2-yl)acetonitrile

    • Rationale: Nitrile hydrolysis can be achieved under acidic or basic conditions. Acidic hydrolysis (e.g., with H₂SO₄ or HCl) is often preferred for a direct conversion to the carboxylic acid, as basic hydrolysis can sometimes arrest at the amide intermediate stage.[12] The strong acid protonates the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by water.

    • Experimental Protocol (Acid-Catalyzed):

      • Add 2-(5-fluoropyridin-2-yl)acetonitrile (1.0 eq) to a 6M aqueous solution of sulfuric acid.

      • Heat the mixture to reflux (approx. 110-120 °C) and maintain for 6-12 hours, monitoring for the disappearance of the starting material and any amide intermediate.

      • Cool the reaction mixture in an ice bath.

      • Carefully adjust the pH to ~3-4 with a concentrated NaOH solution. The product will precipitate out of the solution.

      • Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

Pathway B: The Aldehyde Route via Wittig-type Chemistry

This pathway offers an alternative C-C bond formation strategy, starting from 5-fluoropyridine-2-carboxaldehyde. It is particularly useful if the aldehyde is a more readily available or cost-effective starting material.

Starting Material Focus: 5-Fluoropyridine-2-carboxaldehyde (CAS: 31181-88-1) [13][14]

  • Synthesis: This aldehyde is typically prepared via methods such as the Vilsmeier-Haack formylation of 2-fluoropyridine derivatives or through a Grignard reaction involving 2,5-dihalopyridine, where one halogen undergoes metal-exchange and is then quenched with a formylating agent like DMF.[15][16]

  • Commercial Availability: It is commercially available, though sometimes at a higher cost per gram than the corresponding halopyridines.[13]

Key Transformations

  • Wittig/Horner-Wadsworth-Emmons (HWE) Reaction:

    • Rationale: The HWE reaction is often superior to the classic Wittig for this transformation. It uses a phosphonate carbanion (e.g., from triethyl phosphonoacetate) which is more nucleophilic than the corresponding ylide and generates a water-soluble phosphate byproduct, simplifying purification.[17] This reaction directly installs an α,β-unsaturated ester.

  • Reduction & Hydrolysis:

    • The resulting double bond must be reduced, typically via catalytic hydrogenation (e.g., H₂/Pd-C).

    • The final step is the saponification (hydrolysis) of the ethyl ester to the carboxylic acid using a base like NaOH or LiOH, followed by acidic workup.[18]

G aldehyde 5-Fluoropyridine-2-carboxaldehyde hwe HWE Reaction (Triethyl phosphonoacetate, NaH) aldehyde->hwe unsat_ester Ethyl (E)-2-(5-fluoropyridin-2-yl)acrylate hwe->unsat_ester reduction Catalytic Hydrogenation (H₂, Pd/C) unsat_ester->reduction sat_ester Ethyl 2-(5-fluoropyridin-2-yl)acetate reduction->sat_ester hydrolysis Ester Hydrolysis (NaOH, H₂O/EtOH) sat_ester->hydrolysis target This compound hydrolysis->target

Caption: Workflow for the synthesis via the aldehyde route.

Pathway C: The Malonic Ester Route

This classic pathway is analogous to the cyanide route but uses a malonic ester as the carbanion source, avoiding the use of highly toxic cyanide salts.

Starting Material Focus: 2-Halo-5-fluoropyridines

This route uses the same starting materials as Pathway A, namely 2-chloro- or 2-bromo-5-fluoropyridine.

Key Transformations

  • Malonic Ester Alkylation:

    • Rationale: Diethyl malonate is deprotonated by a strong base (e.g., sodium ethoxide) to form a soft, stabilized nucleophile. This nucleophile then displaces the halide from the 2-position of the pyridine ring in an SₙAr reaction.

  • Hydrolysis and Decarboxylation:

    • The resulting diethyl 2-(5-fluoropyridin-2-yl)malonate is then subjected to basic hydrolysis (saponification) which converts both ester groups to carboxylates.

    • Upon acidification, the intermediate malonic acid is unstable and readily undergoes decarboxylation, typically with gentle heating, to lose CO₂ and yield the final product.

Comparative Analysis of Synthetic Strategies

ParameterPathway A (Cyanide)Pathway B (Aldehyde/Wittig)Pathway C (Malonic Ester)
Number of Steps 232 (often one-pot hydrolysis/decarboxylation)
Starting Material Cost Low to ModerateModerate to HighLow to Moderate
Overall Yield HighModerateGood to High
Scalability Excellent; widely used in industry.Good; requires handling of phosphonates/ylides.Very good; classic, reliable method.
Safety Concerns High: Use of toxic NaCN/KCN requires strict handling protocols.Moderate: Use of strong bases (NaH) and hydrogenation.Low: Avoids highly toxic reagents. Uses standard bases.
Key Advantage Most direct, high-yielding, and economical at scale.Good alternative if aldehyde is readily available.Avoids use of cyanide, enhancing safety.

Conclusion and Authoritative Recommendation

For large-scale industrial production, Pathway A (The Cyanide Route) remains the most economically viable and efficient method for synthesizing this compound, predicated on the implementation of appropriate safety measures for handling cyanide. The low cost of 2-halopyridines and sodium cyanide, combined with the high-yielding nature of the two-step process, provides a clear economic advantage.

For laboratory-scale synthesis, particularly in academic or early-stage discovery settings where safety and convenience may be prioritized over cost, Pathway C (The Malonic Ester Route) presents a highly attractive alternative. It avoids the significant hazards associated with cyanide while still offering a robust and high-yielding sequence from the same readily available starting materials.

Pathway B (The Aldehyde Route) is a more specialized approach. It is a strategically sound choice only when the requisite 5-fluoropyridine-2-carboxaldehyde is available as a cheap starting material or as a downstream intermediate from another synthetic sequence. While elegant, the additional steps of olefination and reduction typically make it less step-economical than the other routes.

Ultimately, the optimal choice of starting material and synthetic strategy depends on a careful evaluation of the specific project goals, balancing scale, cost, safety, and available resources.

References

Discovery of 2-(5-Fluoropyridin-2-YL)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on 2-(5-Fluoropyridin-2-YL)acetic Acid: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest in the pharmaceutical industry. As a Senior Application Scientist, this document synthesizes established synthetic protocols, detailed characterization data, and insights into its application in modern drug discovery. The guide is structured to provide researchers, chemists, and drug development professionals with a practical and authoritative resource, grounded in scientific literature and validated experimental practices. We will explore the rationale behind its synthesis, methods for its characterization, and its role as a key intermediate in the development of novel therapeutics.

Introduction: The Strategic Importance of Fluorinated Heterocycles

In medicinal chemistry, the introduction of fluorine into a drug candidate is a well-established strategy to enhance pharmacological properties. Fluorine's unique characteristics—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity to its biological target.[1][2] The pyridine scaffold, a common motif in many approved drugs, when functionalized with fluorine, creates a privileged structural class.

This compound (CAS No. 1000515-83-2) has emerged as a crucial intermediate.[3][4][5] Its structure combines the beneficial electronic properties of the 5-fluoropyridine ring with a reactive carboxylic acid handle, making it a versatile synthon for constructing complex molecules and libraries for high-throughput screening.

Synthesis and Mechanism: A Validated Protocol

The synthesis of this compound is typically achieved through a multi-step sequence. The chosen route must be robust, scalable, and provide the final product in high purity. The following protocol is a widely accepted method starting from 2-chloro-5-fluoropyridine.

Experimental Protocol: Malonic Ester Synthesis and Subsequent Hydrolysis/Decarboxylation

The rationale for this two-step approach is its reliability and high yield. The malonic ester synthesis allows for the controlled formation of the carbon-carbon bond at the 2-position of the pyridine ring, and the subsequent hydrolysis and decarboxylation is a classic and efficient method to generate the desired acetic acid moiety.

Materials & Reagents:

  • 2-Chloro-5-fluoropyridine

  • Diethyl malonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Ethanol

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Step 1: Diethyl 2-(5-fluoropyridin-2-yl)malonate Synthesis

  • Suspend sodium hydride (1.1 eq.) in anhydrous DMF in a flame-dried, three-neck flask under a nitrogen atmosphere and cool to 0 °C.

  • Add diethyl malonate (1.0 eq.) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the sodium enolate. Causality: This deprotonation is crucial for generating the nucleophile that will displace the chloride on the pyridine ring.

  • Add a solution of 2-chloro-5-fluoropyridine (1.0 eq.) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and then heat to 80-90 °C. Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

  • Cool the mixture, quench cautiously with water, and acidify with 1M HCl.

  • Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diester.

Step 2: Hydrolysis and Decarboxylation

  • Dissolve the crude diethyl 2-(5-fluoropyridin-2-yl)malonate in a 2:1 mixture of ethanol and 5M aqueous sodium hydroxide (3.0 eq. NaOH).

  • Heat the mixture to reflux for 4-6 hours until saponification is complete (monitored by TLC). Causality: The strong base and heat hydrolyze the two ester groups to carboxylates.

  • Remove ethanol via rotary evaporation.

  • Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~2 with concentrated HCl. This step protonates the carboxylates and induces decarboxylation of the unstable geminal diacid.

  • The product, this compound, will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: C-C Bond Formation cluster_step2 Step 2: Hydrolysis & Decarboxylation Start 2-Chloro-5-fluoropyridine + Diethyl Malonate Reagent1 NaH, DMF 0 °C to 90 °C Start->Reagent1 Intermediate Diethyl 2-(5-fluoropyridin-2-yl)malonate Reagent1->Intermediate Reagent2 1. NaOH, EtOH/H₂O, Reflux 2. HCl (aq), 0 °C Intermediate->Reagent2 Product This compound Reagent2->Product

Caption: Key steps in the synthesis of this compound.

Characterization and Data

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following data are typical for this compound.

PropertyValueSource
CAS Number 1000515-83-2[3][4][5]
Molecular Formula C₇H₆FNO₂[3][4]
Molecular Weight 155.13 g/mol [3][4]
Appearance Solid[3]
Boiling Point 265.0 ± 25.0 °C (Predicted)[3]
Purity ≥95%[3]
Storage -20°C, sealed, away from moisture[3]

Spectroscopic Data:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~8.5 (d), ~7.8 (td), ~7.5 (dd), ~3.8 (s), ~12.8 (br s). The broad singlet around 12.8 ppm is characteristic of the carboxylic acid proton.

  • Mass Spec (ESI+): m/z = 156.1 [M+H]⁺. Confirms the molecular weight of the compound.

Applications in Drug Discovery Programs

The utility of this compound lies in its ability to be readily incorporated into larger, more complex molecules. The carboxylic acid is a versatile functional group for forming amide bonds, which are stable and prevalent in pharmaceuticals.

Core Application: Amide Coupling Reactions This compound is frequently used as a coupling partner with various primary and secondary amines to generate a diverse range of amides. These reactions are typically mediated by standard coupling reagents such as HATU, HOBt/EDC, or by conversion to an acid chloride.

Logical Relationship Diagram: From Building Block to Drug Candidate

Drug_Discovery_Logic A This compound (Key Building Block) C Amide Coupling (e.g., HATU, DIPEA) A->C B Amine Substrate (R-NH₂) B->C D Lead Compound (Fluoropyridine Amide) C->D Synthesis E Structure-Activity Relationship (SAR) Studies D->E Biological Screening E->B Iterative Design F Optimized Drug Candidate E->F Optimization

Caption: Role of the title compound in a typical drug discovery cascade.

This iterative process of synthesizing analogs and evaluating their biological activity allows medicinal chemists to fine-tune molecular properties to achieve the desired potency, selectivity, and pharmacokinetic profile.[6][7]

Safety and Handling

According to its safety data sheet, this compound is classified as harmful.[3]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water).[3]

  • Pictogram: GHS07 (Harmful).[3]

All handling should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a high-value chemical intermediate whose strategic importance in drug discovery is well-established. Its synthesis is achievable through robust and scalable chemical methods. This guide provides the necessary technical details, from a validated synthesis protocol to key characterization data and application logic, to empower researchers in their efforts to design and create the next generation of innovative medicines. The combination of the fluoropyridine motif and the acetic acid functionality ensures its continued relevance in the synthesis of novel bioactive compounds.

References

A Technical Guide to the Spectral Analysis of 2-(5-Fluoropyridin-2-YL)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for the compound 2-(5-Fluoropyridin-2-YL)acetic acid. As a key building block in medicinal chemistry, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its application in drug discovery and development. This document is structured to offer not just data, but a foundational understanding of the principles behind the spectral characteristics, empowering researchers to interpret and utilize this information effectively.

Disclaimer: The spectral data presented in this guide are predicted based on established principles of spectroscopy and data from analogous compounds. Experimental verification is recommended for confirmation.

Molecular Structure and its Spectroscopic Implications

This compound possesses a unique combination of a fluorinated pyridine ring and a carboxylic acid moiety. This structure dictates its electronic environment and, consequently, its interaction with different forms of electromagnetic radiation, giving rise to its characteristic spectra. The electron-withdrawing nature of the fluorine atom and the nitrogen in the pyridine ring, coupled with the acidic proton of the carboxylic acid, creates distinct features in its NMR, IR, and MS profiles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit signals corresponding to the aromatic protons on the pyridine ring, the methylene protons of the acetic acid side chain, and the acidic proton of the carboxyl group.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-3~7.8 - 8.0ddd (doublet of doublet of doublets)J(H3-H4) ≈ 8.5, J(H3-F) ≈ 3.0, J(H3-H6) ≈ 0.5
H-4~7.6 - 7.8ddd (doublet of doublet of doublets)J(H4-H3) ≈ 8.5, J(H4-F) ≈ 8.5, J(H4-H6) ≈ 2.5
H-6~8.4 - 8.6d (doublet)J(H6-H4) ≈ 2.5
-CH₂-~3.8 - 4.0s (singlet)-
-COOH~12.0 - 13.0br s (broad singlet)-

Causality Behind the Predictions:

  • Aromatic Protons (H-3, H-4, H-6): The chemical shifts of the pyridine ring protons are influenced by the electronegativity of the nitrogen atom and the fluorine substituent. The proton at position 6 (H-6) is expected to be the most downfield due to its proximity to the electron-withdrawing nitrogen. The fluorine atom at position 5 will deshield the adjacent protons (H-4 and H-6) and introduce characteristic H-F coupling. The multiplicity of H-3 and H-4 arises from coupling to each other and to the fluorine atom. Long-range coupling between H-3 and H-6 is also possible.

  • Methylene Protons (-CH₂-): The methylene protons are adjacent to the electron-withdrawing pyridine ring and the carbonyl group of the carboxylic acid, leading to a downfield shift. They are expected to appear as a singlet as there are no adjacent protons to couple with.

  • Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid is highly deshielded and will appear as a broad singlet at a very downfield chemical shift. Its broadness is due to hydrogen bonding and chemical exchange.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the chemical environment of each carbon atom in the molecule. The presence of the fluorine atom will cause characteristic C-F coupling, which is a powerful diagnostic tool.

Table 2: Predicted ¹³C NMR Chemical Shifts and Coupling Constants

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling Constant (J, Hz)
C-2~155 - 160~10
C-3~125 - 130~5
C-4~135 - 140~20
C-5~158 - 163 (d)~250
C-6~145 - 150~15
-CH₂-~40 - 45-
-COOH~170 - 175-

Causality Behind the Predictions:

  • Pyridine Ring Carbons: The carbon directly attached to the fluorine (C-5) will exhibit a large one-bond C-F coupling constant (¹JCF) and will be significantly shifted downfield. The other carbons in the ring will show smaller two- or three-bond C-F couplings. The carbon adjacent to the nitrogen (C-2 and C-6) will be deshielded.

  • Acetic Acid Carbons: The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield position. The methylene carbon will be in the aliphatic region but shifted downfield due to the adjacent aromatic ring and carbonyl group.

Experimental Protocol for NMR Spectroscopy

A generalized protocol for acquiring NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). Ensure the compound is fully dissolved.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the probe for optimal resolution.

    • Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Consider performing a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to aid in the assignment of CH, CH₂, and CH₃ groups.

Self-Validating System: The consistency between the ¹H and ¹³C NMR data, including chemical shifts and coupling patterns, provides a self-validating system. For instance, the number of aromatic proton signals should correspond to the number of protonated aromatic carbons in the ¹³C spectrum.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Predicted Characteristic IR Absorption Bands

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H stretch (Carboxylic acid)3300 - 2500Strong, very broad
C-H stretch (Aromatic)3100 - 3000Medium
C-H stretch (Aliphatic)3000 - 2850Medium
C=O stretch (Carboxylic acid)1720 - 1700Strong
C=C and C=N stretch (Aromatic ring)1600 - 1450Medium to strong
C-F stretch1250 - 1150Strong
O-H bend (Carboxylic acid)1440 - 1395 and 950 - 910Medium, broad
C-O stretch (Carboxylic acid)1320 - 1210Strong

Causality Behind the Predictions:

  • O-H Stretch: The carboxylic acid O-H stretch is one of the most characteristic bands in the IR spectrum, appearing as a very broad absorption due to strong hydrogen bonding.[1]

  • C=O Stretch: The carbonyl group of the carboxylic acid will give a strong, sharp absorption. Its position can be influenced by conjugation and hydrogen bonding.[1][2]

  • Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1600-1450 cm⁻¹ region.

  • C-F Stretch: The C-F bond will produce a strong absorption band in the fingerprint region.[3]

Experimental Protocol for FT-IR Spectroscopy

For a solid sample like this compound, the following methods can be used:

  • KBr Pellet Method:

    • Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg).

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

  • Attenuated Total Reflectance (ATR) Method:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the spectrum. This method requires minimal sample preparation.[4]

Workflow for IR Spectral Analysis

IR_Workflow Start Obtain IR Spectrum OH_check Broad band at 3300-2500 cm⁻¹? Start->OH_check CO_check Strong band at 1720-1700 cm⁻¹? OH_check->CO_check Yes Aromatic_check Bands at 1600-1450 cm⁻¹? CO_check->Aromatic_check Yes CF_check Strong band at 1250-1150 cm⁻¹? Aromatic_check->CF_check Yes Conclusion Confirm presence of Carboxylic Acid, Fluoropyridine moieties CF_check->Conclusion Yes

Caption: Workflow for identifying key functional groups from the IR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum (Electron Ionization - EI)

In an EI-MS experiment, the molecule is ionized, and the resulting molecular ion can undergo fragmentation.

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (C₇H₆FNO₂ = 155.13 g/mol ). The peak should be reasonably abundant due to the stability of the aromatic ring.

  • Key Fragmentation Pathways:

    • Loss of -COOH: A prominent fragment would be observed at m/z 110, corresponding to the loss of the carboxylic acid group (45 Da). This results in a stable pyridinylmethyl radical cation.

    • Loss of H₂O: While less common for carboxylic acids under EI, a peak at m/z 137 (M-18) could be observed.

    • Decarboxylation: Loss of CO₂ (44 Da) to give a fragment at m/z 111 is another plausible pathway.

    • Pyridine Ring Fragmentation: Further fragmentation of the pyridine ring can lead to smaller fragments, but the most diagnostic peaks will be the molecular ion and the initial losses from the side chain.

Logical Relationship in MS Fragmentation

MS_Fragmentation M Molecular Ion (M⁺) m/z = 155 M_minus_COOH [M-COOH]⁺ m/z = 110 M->M_minus_COOH - COOH (45 Da) M_minus_CO2 [M-CO₂]⁺ m/z = 111 M->M_minus_CO2 - CO₂ (44 Da)

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for Mass Spectrometry

A general protocol for obtaining a mass spectrum is:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid, this can be done using a direct insertion probe. For liquid chromatography-mass spectrometry (LC-MS), the sample would be dissolved in a suitable solvent and injected into the LC system.

  • Ionization: Ionize the sample using an appropriate method (e.g., Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS). For this compound, ESI in negative ion mode would be very effective, showing a strong [M-H]⁻ peak at m/z 154.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Conclusion

The predicted spectral data for this compound provides a comprehensive spectroscopic fingerprint of the molecule. The combination of ¹H NMR, ¹³C NMR, IR, and MS allows for the unambiguous confirmation of its structure. The characteristic signals arising from the fluoropyridine ring and the carboxylic acid moiety serve as key identifiers. This guide provides researchers and drug development professionals with the foundational knowledge and expected data to confidently work with and characterize this important chemical entity.

References

Biological activity of fluorinated pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Fluorinated Pyridine Derivatives

Abstract

The strategic incorporation of fluorine into the pyridine scaffold represents one of the most successful tactics in modern medicinal and agricultural chemistry. This guide provides a comprehensive exploration of the biological activities of fluorinated pyridine derivatives, intended for researchers, scientists, and drug development professionals. We will dissect the fundamental physicochemical principles conferred by fluorination, explore the diverse therapeutic and agrochemical applications, and provide actionable experimental protocols. This document moves beyond a mere recitation of facts to explain the causal relationships behind structure-activity relationships (SAR) and experimental design, grounding all claims in authoritative references.

The Fluorine Factor: A Paradigm Shift in Pyridine Chemistry

The pyridine ring is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs.[1][2] However, its metabolic susceptibility and physicochemical properties can limit its therapeutic potential. The introduction of fluorine, the most electronegative element, imparts a unique set of properties that medicinal chemists leverage to overcome these limitations.[3][4]

The transformative effects of fluorination stem from several key characteristics:

  • High Electronegativity: Fluorine's potent electron-withdrawing nature alters the electronic distribution of the pyridine ring. This can modulate the pKa of the ring nitrogen and adjacent functional groups, influencing drug-receptor interactions and solubility.[1][5]

  • Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry.[3] Replacing a metabolically labile C-H bond with a C-F bond can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[6][7]

  • Lipophilicity Modulation: The effect of fluorine on lipophilicity is context-dependent. A single fluorine atom can increase lipophilicity, enhancing membrane permeability. Conversely, a trifluoromethyl (-CF3) group can decrease lipophilicity compared to its unfluorinated analog, which can be tuned to optimize pharmacokinetic profiles.[6][8]

  • Conformational Control: Fluorine's small size (a bioisostere of hydrogen) allows for its introduction with minimal steric hindrance.[3] However, its electronegativity can influence molecular conformation through electrostatic interactions, "locking" the molecule into a bioactive conformation for optimal target engagement.

These fundamental changes synergistically enhance the pharmacological profile of pyridine derivatives, leading to improved potency, selectivity, and pharmacokinetics.[4][9]

Fluorine_Impact cluster_properties Fundamental Properties of Fluorine cluster_molecular Molecular & Physicochemical Changes cluster_biological Enhanced Biological & Pharmacological Profile prop1 High Electronegativity mol1 Altered pKa & Basicity prop1->mol1 mol4 Conformational Preference prop1->mol4 prop2 Strong C-F Bond mol2 Enhanced Metabolic Stability prop2->mol2 prop3 Small Atomic Radius mol3 Modulated Lipophilicity (logP) prop3->mol3 bio2 Improved Membrane Permeability prop3->bio2 Bioisostere for H bio1 Increased Binding Affinity mol1->bio1 bio3 Enhanced Bioavailability & Half-life mol2->bio3 mol3->bio2 mol4->bio1 bio4 Improved Potency & Selectivity

Causality chain from fluorine's properties to biological impact.

Therapeutic Applications: Targeting Disease with Precision

Fluorinated pyridine derivatives have demonstrated remarkable efficacy across a wide spectrum of diseases, including cancer, infectious diseases, and metabolic disorders.[3][9]

Anticancer Agents

This is arguably the most impactful area for fluorinated pyridines. They function through diverse mechanisms, most notably as kinase inhibitors.

Kinase Inhibition: The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is frequently overactivated in cancer, making it a prime therapeutic target.[10] Alpelisib, an FDA-approved drug for breast cancer, features a trifluoromethyl-pyridine moiety.[7] This group enhances metabolic stability and contributes to high binding affinity within the PI3K active site.[7] Computational studies have shown that defluorination and pyridine-to-pyrimidine ring interconversion can further increase the potency of PI3K inhibitors, highlighting the subtle yet powerful influence of fluorine substitution on binding affinity.[10][11]

Many other kinase inhibitors incorporate fluorinated pyridines to target pathways involving FLT3, Aurora Kinase, and MEK, crucial for treating conditions like acute myeloid leukemia.[12][13]

Other Anticancer Mechanisms:

  • Tubulin Polymerization Inhibition: Some diarylpyridine derivatives act as colchicine binding site inhibitors, disrupting microtubule dynamics, arresting the cell cycle at the G2/M phase, and inducing apoptosis.[14]

  • Enzyme Inhibition: Fluorinated pyridine derivatives have been developed to selectively inhibit tumor-associated enzymes like human carbonic anhydrase IX and XII.[15][16]

Compound ClassTarget/Mechanism of ActionCancer Type(s)Representative IC50 Values (nM)Reference(s)
DiarylpyridinesTubulin Polymerization Inhibition (Colchicine Site)Cervical, Gastric, Breast190 - 330[14]
Imidazo[4,5-b]pyridinesDual FLT3/Aurora Kinase InhibitionAcute Myeloid Leukemia (AML)1 - 10 (FLT3)[12]
Pyridine-Urea HybridsVEGFR-2 InhibitionBreast Cancer< 100[15]
Alpelisib (FDA Approved)PI3Kα InhibitionBreast Cancer (HR+, HER2−)5 (PI3Kα)[7]
Antimicrobial and Antiviral Agents

The unique properties of fluorinated pyridines are also harnessed to combat infectious diseases.

  • Antibacterial Activity: Fluorinated pyridine nucleosides and 4-aminoquinoline-pyridine hybrids have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.[17][18][19] Their minimum inhibitory concentrations (MICs) are often comparable to established antibiotics like amoxicillin.[17][20] The fluorine atom is crucial for enhancing the intrinsic potency and spectrum of activity.[21]

  • Antiviral Activity: The non-nucleoside reverse transcriptase inhibitor (NNRTI) Doravirine, used in HIV-1 treatment, contains a 3-fluoro-4-(trifluoromethyl)pyridine core. This specific substitution pattern is correlated with a longer elimination half-life, a critical pharmacokinetic parameter for antiviral efficacy.[7]

Other Therapeutic Areas

The versatility of this scaffold extends to numerous other conditions:

  • Anti-diabetic: Fluorinated derivatives have been explored as dipeptidyl peptidase-4 (DPP-4) inhibitors for managing type 2 diabetes.[22]

  • Anti-inflammatory: Certain derivatives can suppress inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase-2 (iNOS-2).[23]

  • Neuroprotective: Some compounds show potential in protecting against neurotoxicity and neuronal loss in models of neurological damage.[24]

Agrochemical Applications: Protecting Global Food Security

Fluorinated pyridine derivatives are cornerstones in the development of modern agrochemicals, providing more potent, stable, and targeted solutions for crop protection.[6]

  • Fungicides: Flupicolide is a highly effective fungicide that incorporates a trifluoromethylpyridine moiety. It provides systemic protection against oomycete pathogens, which cause devastating diseases like late blight in potatoes.[25]

  • Herbicides and Pesticides: The trifluoromethyl group's strong electron-withdrawing nature and lipophilicity contribute to creating herbicides and pesticides with enhanced potency and longer residual effects.[6] Intermediates like 2-Cyano-3,5-difluoropyridine are vital building blocks for synthesizing next-generation agrochemicals designed for greater precision and reduced environmental impact.[26]

The rationale is clear: enhanced metabolic stability from the C-F bond means the compound persists longer in the target pest or plant, while modulated lipophilicity ensures it reaches the site of action effectively.[6][27]

Experimental Protocols & Methodologies

To ensure scientific integrity, the protocols described below are presented as self-validating systems, including necessary controls and detailed steps.

Synthesis: Rh(III)-Catalyzed C-H Functionalization for 3-Fluoropyridines

This protocol, adapted from established methods, provides a modern and efficient one-step approach to synthesizing multi-substituted 3-fluoropyridines, which are valuable scaffolds in drug discovery.[28] The causality behind this choice is its high regioselectivity and tolerance for diverse functional groups compared to older, multi-step methods.

Synthesis_Workflow start Starting Materials: - α-fluoro-α,β-unsaturated oxime - Alkyne reagents Reagents: - [Cp*RhCl2]2 (Catalyst) - AgSbF6 (Co-catalyst) - NaOAc (Base) - Dichloroethane (Solvent) start->reagents reaction Reaction Setup: - Add reagents to oven-dried vial - Purge with N2 - Heat at 80°C for 12-24h reagents->reaction workup Aqueous Workup: - Cool to RT - Dilute with EtOAc - Wash with H2O & brine reaction->workup purify Purification: - Dry over Na2SO4 - Concentrate in vacuo - Column Chromatography (Silica Gel) workup->purify product Final Product: 3-Fluoropyridine Derivative purify->product analysis Characterization: - 1H, 13C, 19F NMR - Mass Spectrometry product->analysis

Workflow for Rh(III)-catalyzed synthesis of 3-fluoropyridines.

Step-by-Step Methodology:

  • Preparation: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the α-fluoro-α,β-unsaturated oxime (0.20 mmol, 1.0 equiv), [Cp*RhCl2]2 (0.005 mmol, 2.5 mol%), and AgSbF6 (0.02 mmol, 10 mol%).

  • Reagent Addition: Add sodium acetate (NaOAc, 0.40 mmol, 2.0 equiv) and the alkyne (0.30 mmol, 1.5 equiv).

  • Solvent and Incubation: Add 1,2-dichloroethane (1.0 mL) as the solvent. Seal the vial with a Teflon-lined cap. Place the vial in a preheated aluminum block at 80 °C and stir for 12-24 hours.

  • Workup: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and wash with water (2 x 5 mL) and brine (1 x 5 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

  • Characterization: Confirm the structure and purity of the isolated 3-fluoropyridine product using NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Biological Evaluation: In Vitro Antiproliferative Activity (MTT Assay)

This protocol details the evaluation of the cytotoxic effects of newly synthesized fluorinated pyridine derivatives against cancer cell lines.[14] The MTT assay is a standard colorimetric method that measures cell metabolic activity, which serves as an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.01 to 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Conclusion and Future Perspectives

Fluorinated pyridine derivatives have firmly established themselves as a dominant scaffold in the landscape of pharmaceuticals and agrochemicals.[1][6] The predictable and potent modulations of physicochemical and metabolic properties afforded by fluorine substitution provide a robust platform for rational drug design.[3][4] Future research will likely focus on more sophisticated applications, including the development of covalent inhibitors where the fluorinated pyridine moiety acts as a warhead, and the use of ¹⁸F-labeled pyridine derivatives for PET imaging in diagnostics. As synthetic methodologies become more advanced, allowing for even more precise control over fluorination patterns, the scope and biological impact of these remarkable compounds will undoubtedly continue to expand.

References

The Strategic Incorporation of Fluorine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fluorine, the most electronegative element, has emerged as a cornerstone in medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] Its strategic incorporation into small molecules allows for the fine-tuning of a multitude of properties including metabolic stability, binding affinity, lipophilicity, and pKa.[1][2][3] This guide provides an in-depth exploration of the multifaceted roles of fluorine in drug design, offering insights into the mechanistic principles that govern its effects. We will delve into the strategic rationale behind the introduction of fluorine, detail key synthetic methodologies, and present analytical techniques for the characterization of fluorinated compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, aiming to provide a comprehensive technical resource on the application of fluorine in medicinal chemistry.

The Unique Physicochemical Properties of Fluorine and Their Implications in Drug Design

The singular properties of the fluorine atom, including its small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), high electronegativity (Pauling scale value of 3.98), and the strength of the C-F bond, are central to its utility in medicinal chemistry.[3] These characteristics allow fluorine to act as a bioisostere for hydrogen, introducing significant electronic perturbations with minimal steric hindrance.[3][4]

Modulation of Metabolic Stability

A primary driver for the incorporation of fluorine is to enhance a drug's metabolic stability.[3][5] The high bond dissociation energy of the C-F bond makes it resistant to cleavage by metabolic enzymes, particularly cytochrome P450s.[3][6][7] By replacing a metabolically labile C-H bond at a "soft spot" with a C-F bond, chemists can effectively block oxidative metabolism at that position, thereby increasing the drug's half-life and bioavailability.[1][5][8][9] This strategy of "metabolic switching" can also divert metabolism away from the formation of toxic metabolites.[5][8]

For instance, the difluorination of the methylenedioxy moiety in a series of camptothecin analogs conferred metabolic stability, enabling oral administration.[10]

Enhancement of Binding Affinity and Selectivity

The introduction of fluorine can significantly impact a drug's binding affinity and selectivity for its target protein. The highly polarized C-F bond can participate in favorable dipole-dipole, and electrostatic interactions with the protein backbone or side chains.[5][11] Furthermore, fluorine can act as a weak hydrogen bond acceptor. These non-covalent interactions can stabilize the drug-target complex, leading to increased potency.

A notable example is the 2- to 17-fold improvement in gyrase-complex binding observed in fluoroquinolones upon the introduction of a fluorine atom at the C-6 position.[3]

Tuning of Physicochemical Properties: pKa and Lipophilicity

Fluorine's strong electron-withdrawing nature profoundly influences the acidity and basicity of nearby functional groups.[3][12] This modulation of pKa can be critical for optimizing a drug's solubility, permeability, and oral bioavailability.[9] For example, the introduction of a fluorine atom near a basic amine can lower its pKa, reducing the extent of ionization at physiological pH and thereby enhancing its ability to cross cell membranes.

The effect of fluorination on lipophilicity is context-dependent.[13] While replacing hydrogen with fluorine generally increases lipophilicity (logP), the strong polarization of the C-F bond can also increase the molecule's overall polarity, sometimes leading to a decrease in lipophilicity.[13] This dual nature allows for the fine-tuning of a drug's lipophilicity to achieve the desired balance between solubility and membrane permeability.[1][3]

PropertyEffect of FluorinationRationale
Metabolic Stability Generally IncreasedHigh C-F bond strength resists enzymatic cleavage.[3][6]
Binding Affinity Often IncreasedFavorable dipole-dipole and electrostatic interactions.[5][11]
pKa Modulated (typically lowered for nearby bases)Strong inductive effect of fluorine.[3][12]
Lipophilicity (logP) Generally IncreasedFluorine is more lipophilic than hydrogen.[3]

Strategic Applications of Fluorine in Drug Discovery

The deliberate incorporation of fluorine is a key strategy throughout the drug discovery and development pipeline, from lead optimization to the development of diagnostic agents.

Bioisosteric Replacement

The substitution of hydrogen with fluorine is a common and effective bioisosteric replacement strategy.[4][14] Due to their similar sizes, this substitution typically causes minimal steric perturbation while inducing significant electronic changes.[3][4] This allows medicinal chemists to probe the electronic requirements of a binding pocket and optimize drug-target interactions.[4]

Conformational Control

Fluorine substitution can influence the conformational preferences of a molecule through steric and electronic effects, such as the gauche effect.[5] By stabilizing a specific conformation that is favorable for binding to the target receptor, the potency and selectivity of a drug can be enhanced.[1][5] For instance, the introduction of fluorine can restrict the rotation around a single bond, locking the molecule in its bioactive conformation.[9]

Diagram: The Multifaceted Roles of Fluorine in Drug Design

G cluster_properties Physicochemical Properties cluster_applications Strategic Applications Metabolic Stability Metabolic Stability Lead Optimization Lead Optimization Metabolic Stability->Lead Optimization Binding Affinity Binding Affinity Binding Affinity->Lead Optimization pKa pKa pKa->Lead Optimization Lipophilicity Lipophilicity Lipophilicity->Lead Optimization Conformation Conformation Conformation->Lead Optimization Bioisosterism Bioisosterism Bioisosterism->Lead Optimization PET Imaging PET Imaging Fluorine Fluorine Fluorine->Metabolic Stability Increases Fluorine->Binding Affinity Enhances Fluorine->pKa Modulates Fluorine->Lipophilicity Tunes Fluorine->Conformation Controls Fluorine->Bioisosterism Enables Fluorine->PET Imaging Enables (18F)

Caption: The central role of fluorine in modulating key physicochemical properties and its strategic applications in drug discovery.

Fluorine in Positron Emission Tomography (PET) Imaging

The radioactive isotope fluorine-18 (¹⁸F) is a widely used positron emitter in PET imaging, a non-invasive technique that allows for the visualization and quantification of physiological processes in vivo.[1][2][3] The relatively short half-life of ¹⁸F (109.8 minutes) is ideal for clinical imaging. By incorporating ¹⁸F into a drug candidate or a specifically designed tracer, researchers can study its biodistribution, target engagement, and pharmacokinetics in real-time, providing invaluable information for drug development.[1] Fluoroestradiol F-18, for example, is an FDA-approved PET imaging agent for the detection of estrogen receptor-positive lesions in breast cancer patients.[15]

Synthetic Methodologies for the Introduction of Fluorine

The development of efficient and selective methods for the introduction of fluorine into organic molecules has been a major focus of research in synthetic organic chemistry.[16]

Nucleophilic Fluorination

Nucleophilic fluorination involves the reaction of a nucleophilic fluoride source (e.g., potassium fluoride, cesium fluoride) with an electrophilic carbon atom.[17] This is a widely used method for the synthesis of fluoroalkanes and fluoroarenes. The success of this reaction often depends on the nature of the leaving group and the reaction conditions.

Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)

  • Reactants: An activated aryl halide or sulfonate (e.g., 2,4-dinitrochlorobenzene), a fluoride source (e.g., spray-dried potassium fluoride), and a high-boiling point aprotic polar solvent (e.g., dimethyl sulfoxide, DMSO).

  • Procedure: a. To a solution of the activated aryl substrate in the aprotic polar solvent, add an excess of the fluoride source. b. Heat the reaction mixture to an elevated temperature (typically 100-180 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). c. Upon completion, cool the reaction mixture to room temperature and pour it into water. d. Extract the product with a suitable organic solvent (e.g., ethyl acetate). e. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel.

Electrophilic Fluorination

Electrophilic fluorination employs a reagent that delivers a formal "F⁺" species to a nucleophilic carbon atom, such as an enolate or an electron-rich aromatic ring.[17] Reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly used for this purpose.

Late-Stage Fluorination

The ability to introduce fluorine at a late stage in a synthetic sequence is highly desirable in drug discovery, as it allows for the rapid generation of fluorinated analogs of complex lead compounds. Recent advances in transition-metal-catalyzed fluorination have made this approach more feasible.

Diagram: Key Fluorination Strategies

G cluster_nucleophilic Nucleophilic Fluorination cluster_electrophilic Electrophilic Fluorination cluster_latestage Late-Stage Fluorination Nucleophilic Fluorination Nucleophilic Fluorination Start->Nucleophilic Fluorination Nu: F⁻ Electrophilic Fluorination Electrophilic Fluorination Start->Electrophilic Fluorination E⁺: 'F⁺' Late-Stage Fluorination Late-Stage Fluorination Start->Late-Stage Fluorination Metal-catalyzed SNAr SNAr Nucleophilic Fluorination->SNAr Aliphatic Substitution Aliphatic Substitution Nucleophilic Fluorination->Aliphatic Substitution Enolate Fluorination Enolate Fluorination Electrophilic Fluorination->Enolate Fluorination Aromatic Fluorination Aromatic Fluorination Electrophilic Fluorination->Aromatic Fluorination C-H Fluorination C-H Fluorination Late-Stage Fluorination->C-H Fluorination Decarboxylative Fluorination Decarboxylative Fluorination Late-Stage Fluorination->Decarboxylative Fluorination

Caption: Overview of major synthetic approaches for the introduction of fluorine into organic molecules.

Analytical Techniques for Fluorinated Compounds

The presence of fluorine in a molecule provides a unique handle for its detection and characterization.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a powerful and highly sensitive technique for the analysis of fluorinated compounds.[18] The ¹⁹F nucleus has a spin of 1/2 and a high gyromagnetic ratio, resulting in sharp signals and high sensitivity. The chemical shift of a ¹⁹F nucleus is highly sensitive to its electronic environment, providing valuable structural information.[18] ¹⁹F NMR can be used to confirm the presence and number of fluorine atoms, determine their chemical environment, and assess the purity of a sample.

Mass Spectrometry (MS)

Mass spectrometry is another essential tool for the characterization of fluorinated compounds. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of a molecule, confirming the presence of fluorine. Tandem mass spectrometry (MS/MS) can provide structural information by fragmenting the molecule and analyzing the resulting fragment ions.

Experimental Protocol: Characterization of a Fluorinated Compound

  • ¹⁹F NMR Spectroscopy: a. Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). b. Acquire a ¹⁹F NMR spectrum on a high-field NMR spectrometer. c. Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure.

  • High-Resolution Mass Spectrometry (HRMS): a. Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile). b. Infuse the solution into an HRMS instrument (e.g., Q-TOF, Orbitrap). c. Acquire the mass spectrum and compare the experimentally determined accurate mass with the calculated mass for the expected molecular formula.

Case Studies: FDA-Approved Fluorinated Drugs

The impact of fluorine in medicinal chemistry is underscored by the large number of FDA-approved drugs that contain this element.[15][19][20] In recent years, a significant percentage of newly approved small-molecule drugs have been fluorinated.[19][20]

  • Fluoxetine (Prozac®): An antidepressant, the trifluoromethyl (-CF₃) group in fluoxetine enhances its lipophilicity, facilitating its penetration into the central nervous system.[1]

  • Atorvastatin (Lipitor®): A cholesterol-lowering drug, the fluorophenyl group in atorvastatin is crucial for its biological activity.

  • Ciprofloxacin (Cipro®): A broad-spectrum antibiotic, the fluorine atom at the 6-position of the quinolone ring enhances its antibacterial activity.[3]

  • Sofosbuvir (Sovaldi®): An antiviral drug for the treatment of hepatitis C, the fluorine atom in the ribose sugar moiety plays a key role in its mechanism of action.[21]

Conclusion and Future Perspectives

The strategic incorporation of fluorine has become an indispensable tool in the medicinal chemist's arsenal. Its ability to modulate a wide range of physicochemical and pharmacokinetic properties has led to the development of numerous successful drugs across various therapeutic areas.[1][3] As our understanding of the nuanced effects of fluorine continues to grow, and as new synthetic methodologies for its introduction are developed, the role of fluorine in drug discovery is poised to expand even further. The future will likely see the development of more sophisticated strategies for the precise placement of fluorine to achieve desired biological outcomes, as well as the increased use of ¹⁸F-labeled compounds in preclinical and clinical research.

References

Methodological & Application

Application Notes and Protocols for 2-(5-Fluoropyridin-2-YL)acetic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of the Fluoropyridine Moiety

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and nitrogen-containing heterocycles is a cornerstone of rational drug design. The 2-(5-Fluoropyridin-2-YL)acetic acid scaffold has emerged as a particularly valuable building block, offering a unique combination of physicochemical properties that can be leveraged to optimize drug candidates. The presence of the fluorine atom, a small yet highly electronegative element, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[1][2] The pyridine ring, a common motif in numerous bioactive compounds, provides a key structural framework. This guide provides an in-depth exploration of the applications of this compound in drug discovery, with a focus on its role in the development of novel therapeutic agents.

Physicochemical Properties and Strategic Advantages

The utility of this compound as a molecular scaffold in drug discovery is underpinned by its distinct physicochemical characteristics. These properties are crucial in determining the pharmacokinetic and pharmacodynamic profile of a drug candidate.

PropertyValue/DescriptionSignificance in Drug Discovery
Molecular Formula C₇H₆FNO₂Provides the basic elemental composition.
Molecular Weight 155.13 g/mol [3]Falls within the "Rule of Five" guidelines for good oral bioavailability.
Boiling Point 265.0 ± 25.0 °C at 760 mmHgIndicates relatively low volatility.
pKa (Estimated) ~4-5The acidity of the carboxylic acid allows for salt formation, potentially improving solubility and formulation options.
LogP (Estimated) ~1.0-1.5The moderate lipophilicity, influenced by the fluorine atom, can enhance membrane permeability and target engagement.
Fluorine Substitution at the 5-position of the pyridine ringThis strategic placement can block sites of metabolism, increasing the compound's half-life. It can also modulate the basicity of the pyridine nitrogen and participate in favorable interactions with the target protein.[1][2]

The fluoropyridine moiety often serves as a bioisosteric replacement for other aromatic systems, such as a phenyl group. This substitution can lead to improved metabolic stability by preventing oxidative metabolism that frequently occurs on unsubstituted phenyl rings.[1]

Application in Lead Discovery and Optimization: A Case Study in SARM1 Inhibition

A compelling application of this compound is in the development of inhibitors for Sterile Alpha and TIR Motif Containing 1 (SARM1). SARM1 is a key protein involved in the initiation of axon degeneration, making it a promising therapeutic target for a range of neurodegenerative diseases.[4][5]

Rationale for Targeting SARM1

SARM1 possesses an intrinsic NADase activity that, when activated by injury or disease, leads to a rapid depletion of nicotinamide adenine dinucleotide (NAD+), a critical molecule for cellular energy and signaling. This NAD+ depletion is a central event in Wallerian degeneration, the process by which the part of the axon distant from the neuronal cell body degenerates.[5] Therefore, inhibiting the NADase activity of SARM1 is a promising strategy to prevent axonal degeneration and treat conditions such as peripheral neuropathy, traumatic brain injury, and other neurodegenerative disorders.[4]

Experimental Workflow: From Fragment to Lead Candidate

G cluster_0 Fragment-Based Screening cluster_1 Lead Generation cluster_2 Lead Optimization frag_screen Fragment Library Screening (e.g., NMR, SPR, X-ray) hit_id Hit Identification: This compound frag_screen->hit_id Identifies initial binder synthesis Synthesis of Amide Derivatives hit_id->synthesis Provides core scaffold sar_study Structure-Activity Relationship (SAR) Studies synthesis->sar_study Generates compound library in_vitro In Vitro SARM1 NADase Assay sar_study->in_vitro Evaluates potency adme_tox ADME/Tox Profiling in_vitro->adme_tox Assesses drug-like properties lead_opt Optimized Lead Candidate adme_tox->lead_opt Selects promising candidate

Caption: A generalized workflow for the discovery of SARM1 inhibitors.

Synthesis of 2-(5-Fluoropyridin-2-YL)acetamide Derivatives as SARM1 Inhibitors

The carboxylic acid group of this compound serves as a versatile handle for the synthesis of a library of derivatives, most commonly through amide bond formation. This allows for the exploration of the chemical space around the core scaffold to identify potent and selective inhibitors.

Protocol: General Procedure for Amide Coupling

This protocol describes a standard method for the synthesis of N-aryl-2-(5-fluoropyridin-2-yl)acetamides, which have been investigated as SARM1 inhibitors.[4]

Materials:

  • This compound

  • Substituted aniline

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)[6]

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-aryl-2-(5-fluoropyridin-2-yl)acetamide.

Causality Behind Experimental Choices:

  • HATU is a highly efficient coupling reagent that promotes the formation of an activated ester from the carboxylic acid, facilitating the subsequent nucleophilic attack by the amine.[6]

  • DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the activation step and to deprotonate the amine, increasing its nucleophilicity.

  • Anhydrous DMF is a polar aprotic solvent that effectively dissolves the reactants and reagents, allowing the reaction to proceed in a homogeneous phase.

Structure-Activity Relationship (SAR) Insights

While specific quantitative SAR data for a broad range of 2-(5-Fluoropyridin-2-YL)acetamide derivatives as SARM1 inhibitors is proprietary, general principles can be inferred from patent literature.[4][5] The exploration of different substituents on the aryl ring of the aniline coupling partner is a key strategy to modulate the inhibitor's potency and selectivity.

Hypothetical SAR Exploration:

SAR cluster_0 cluster_1 cluster_2 core This compound amide N-Aryl-2-(5-fluoropyridin-2-yl)acetamide core->amide Amide Coupling r_group R-group on Aryl Ring amide->r_group Systematic Variation potency Potency r_group->potency selectivity Selectivity r_group->selectivity pk Pharmacokinetics r_group->pk

Caption: Relationship between the core scaffold and SAR exploration.

The nature and position of substituents on the aryl ring can influence:

  • Hydrophobic interactions: Introduction of lipophilic groups may enhance binding to hydrophobic pockets within the SARM1 active site.

  • Hydrogen bonding: The addition of hydrogen bond donors or acceptors can lead to new interactions with key amino acid residues.

  • Electronic effects: Electron-withdrawing or electron-donating groups can modulate the overall electronic properties of the molecule, affecting its binding affinity.

Experimental Protocols for In Vitro Evaluation

Once a library of 2-(5-Fluoropyridin-2-YL)acetamide derivatives is synthesized, their inhibitory activity against SARM1 needs to be determined.

Protocol: SARM1 NADase Activity Assay

This is a representative protocol for measuring the NADase activity of SARM1 and assessing the potency of inhibitors.

Materials:

  • Recombinant human SARM1 protein

  • NAD+

  • Assay buffer (e.g., Tris-HCl, pH 7.5, with NaCl and MgCl₂)

  • Test compounds (dissolved in DMSO)

  • NAD+/NADH detection kit (e.g., fluorescent or colorimetric)

  • 384-well microplates

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the assay buffer, followed by the test compounds at various concentrations.

  • Add the recombinant SARM1 protein to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

  • Initiate the enzymatic reaction by adding NAD+ to each well.

  • Incubate the reaction for a specific period (e.g., 60 minutes) at 37°C.

  • Stop the reaction and measure the remaining NAD+ concentration using a suitable NAD+/NADH detection kit according to the manufacturer's instructions.

  • Calculate the percentage of SARM1 inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Self-Validating System:

  • Include positive controls (known SARM1 inhibitors, if available) and negative controls (DMSO vehicle) on each plate to ensure the assay is performing correctly.

  • Run a control without SARM1 enzyme to determine the background signal.

  • Measure the Z'-factor of the assay to assess its quality and suitability for high-throughput screening.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in drug discovery, particularly for the development of inhibitors targeting enzymes such as SARM1. Its favorable physicochemical properties and the synthetic tractability of its carboxylic acid group make it an attractive starting point for lead generation and optimization campaigns. The strategic application of this scaffold, guided by a thorough understanding of structure-activity relationships and robust in vitro testing, holds significant promise for the discovery of novel therapeutics for a range of diseases. Future work will likely involve the exploration of this scaffold against other therapeutic targets and the development of more sophisticated synthetic methodologies to further expand its chemical diversity.

References

Application Notes and Protocols for Amide Coupling of 2-(5-Fluoropyridin-2-YL)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Amide Bond Formation with an Electron-Deficient Heteroaromatic Carboxylic Acid

2-(5-Fluoropyridin-2-YL)acetic acid is a key building block in medicinal chemistry, with its derivatives showing promise in various therapeutic areas. The formation of amide bonds from this carboxylic acid is a crucial step in the synthesis of many active pharmaceutical ingredients. However, the inherent electronic properties of this molecule—specifically the electron-withdrawing nature of both the pyridine ring and the fluorine substituent—can render standard amide coupling protocols sluggish and inefficient. These characteristics decrease the nucleophilicity of the pyridine nitrogen and can affect the reactivity of the carboxylic acid, necessitating carefully optimized coupling strategies.

This comprehensive guide provides a detailed overview of robust and efficient protocols for the amide coupling of this compound. We will delve into the mechanistic rationale behind the selection of reagents and conditions, offering field-proven insights to overcome common challenges. The protocols presented herein are designed to serve as validated starting points for your synthetic endeavors, ensuring high yields and purity.

Understanding the Substrate: The Impact of Electronic Effects

The primary challenge in the amide coupling of this compound stems from the reduced nucleophilicity of the pyridine nitrogen. The fluorine atom at the 5-position further withdraws electron density from the ring, making the carboxylic acid slightly more acidic but also potentially influencing the stability of activated intermediates. This can lead to slower reaction rates and the need for more potent coupling reagents or harsher reaction conditions, which may not be compatible with sensitive functional groups on the amine coupling partner. Therefore, a judicious choice of coupling reagents, additives, and bases is paramount for successful amide bond formation.

Comparative Overview of Recommended Coupling Protocols

Several amide coupling strategies can be successfully employed for this compound. The choice of protocol will depend on the specific amine to be coupled, the scale of the reaction, and the desired purity of the final product. Below is a comparative summary of the most effective methods.

Coupling Reagent SystemBaseSolventKey AdvantagesPotential Considerations
HATU DIPEADMF, DCMHigh efficiency for challenging substrates, rapid reaction times, low epimerization.[1]Higher cost, potential for side reactions if not used correctly.
EDC/HOBt DIPEA, Et3NDMF, DCMCost-effective, readily available reagents, good for a wide range of substrates.Can be less effective for highly electron-deficient or sterically hindered substrates.[2]
Acyl Chloride Pyridine, Et3NDCM, THFHighly reactive intermediate, can overcome low nucleophilicity of the amine.Requires an additional synthetic step, harsh conditions (SOCl2 or oxalyl chloride) may not be suitable for all substrates.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the amide coupling of this compound. These are robust starting points and may require optimization for specific amine substrates.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for challenging amines, including those that are electron-deficient or sterically hindered. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective uronium-based coupling reagent.[1]

Materials:

  • This compound

  • Amine of choice

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard work-up and purification reagents

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF or DCM (approximately 0.1-0.2 M).

  • Add HATU (1.1 - 1.2 eq) to the solution.

  • Add DIPEA (2.0 - 3.0 eq) to the reaction mixture and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate vial, dissolve the amine (1.0 - 1.1 eq) in a minimal amount of the reaction solvent.

  • Add the amine solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

  • Upon completion, quench the reaction with water or saturated aqueous ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • HATU: Chosen for its high reactivity, which is necessary to overcome the reduced nucleophilicity of electron-deficient amines and the electronic properties of the pyridine-based carboxylic acid.[1]

  • DIPEA: A non-nucleophilic base is crucial to deprotonate the carboxylic acid and neutralize the generated hexafluorophosphate salt without competing with the desired amine in the coupling reaction.

  • Pre-activation: Allowing the carboxylic acid to react with HATU and DIPEA before adding the amine ensures the formation of the highly reactive O-acylisourea intermediate, maximizing the reaction rate and yield.

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid This compound Active_Ester O-Acylisourea Intermediate Carboxylic_Acid->Active_Ester + HATU, DIPEA HATU HATU Base DIPEA Amide_Product Amide Product Active_Ester->Amide_Product + Amine Amine R-NH2

Caption: HATU-mediated amide coupling workflow.

Protocol 2: Cost-Effective Coupling using EDC/HOBt

This protocol utilizes the well-established carbodiimide coupling agent EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole).[3] This method is generally more economical than using HATU and is effective for a wide range of amines.

Materials:

  • This compound

  • Amine of choice

  • EDC hydrochloride

  • HOBt hydrate

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard work-up and purification reagents

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq) and HOBt (1.1 - 1.2 eq).

  • Dissolve the solids in anhydrous DMF or DCM (approximately 0.1-0.2 M).

  • Add the amine (1.0 - 1.1 eq) to the solution.

  • Add DIPEA or Et3N (2.0 - 3.0 eq) to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.1 - 1.5 eq) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • EDC: A water-soluble carbodiimide that activates the carboxylic acid to form a reactive O-acylisourea intermediate. The by-product, a urea derivative, is also water-soluble, facilitating its removal during aqueous work-up.[4]

  • HOBt: Acts as an additive that intercepts the O-acylisourea intermediate to form an HOBt-ester. This intermediate is less prone to side reactions and racemization (if the amine is chiral) and reacts efficiently with the amine.[5]

  • Base (DIPEA or Et3N): Neutralizes the hydrochloride salt of EDC and the HOBt, and also deprotonates the carboxylic acid, facilitating its activation.

EDC_HOBt_Mechanism Carboxylic_Acid This compound O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt Urea Urea By-product O_Acylisourea->Urea + H2O (side reaction) HOBt HOBt Amide_Product Amide Product HOBt_Ester->Amide_Product + Amine Amine R-NH2

Caption: EDC/HOBt-mediated amide coupling pathway.

Troubleshooting and Optimization

  • Low Yields: If yields are low, consider increasing the equivalents of the coupling reagent and base. For the HATU protocol, ensure the pre-activation step is allowed to proceed for a sufficient amount of time. For the EDC/HOBt protocol, adding EDC at 0 °C can minimize side reactions. Switching to a more polar solvent like DMF can also improve solubility and reaction rates.

  • Incomplete Reactions: For particularly unreactive amines, gentle heating (e.g., 40-50 °C) may be beneficial, but should be monitored carefully to avoid decomposition. Alternatively, converting the carboxylic acid to the more reactive acyl chloride may be necessary.

  • Purification Challenges: The urea by-product from EDC coupling is water-soluble and can be removed with an aqueous wash. If purification remains difficult, consider using a different coupling reagent that produces by-products with different solubility profiles.

Conclusion

The successful amide coupling of this compound is readily achievable with a rational selection of reagents and optimized protocols. The electron-deficient nature of this substrate necessitates the use of efficient coupling systems such as HATU/DIPEA or EDC/HOBt/DIPEA. By understanding the underlying chemical principles and following the detailed protocols provided in these application notes, researchers can confidently synthesize a wide range of amide derivatives of this important heterocyclic building block for applications in drug discovery and development.

References

Application Notes & Protocols: Esterification of 2-(5-Fluoropyridin-2-YL)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance in Medicinal Chemistry

2-(5-Fluoropyridin-2-YL)acetic acid and its ester derivatives are critical building blocks in modern drug discovery and development. The pyridine ring, particularly when substituted with fluorine, is a bioisostere for various phenyl groups, offering modulated metabolic stability, altered pKa, and unique hydrogen bonding capabilities. The ester moiety serves not only as a common prodrug strategy to enhance bioavailability but also as a versatile synthetic handle for further molecular elaboration, such as in the synthesis of novel kinase inhibitors or receptor modulators.

The successful and efficient synthesis of these esters is therefore a cornerstone for constructing complex pharmaceutical intermediates. This guide provides a comprehensive overview of the primary synthetic strategies for the esterification of this compound, detailing the underlying mechanisms, offering field-tested protocols, and providing a framework for method selection and troubleshooting.

Chemical Principles and Mechanistic Overview

The esterification of a carboxylic acid is a condensation reaction. However, the presence of the pyridine nitrogen introduces a unique set of considerations; it can be protonated under acidic conditions or act as a nucleophile, potentially complicating the desired reaction pathway. The choice of esterification method is therefore critical and depends on the alcohol's steric hindrance, the desired scale, and the overall sensitivity of the substrates. We will focus on three robust and widely applicable methods: Fischer-Speier Esterification, Steglich Esterification, and the Mitsunobu Reaction.

Fischer-Speier Esterification: The Classic Acid-Catalyzed Approach

The Fischer-Speier reaction is an equilibrium-controlled process involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1] The mechanism proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol nucleophile.[2] To drive the equilibrium towards the product ester, an excess of the alcohol is often used as the solvent, and the water byproduct is removed, for instance, with a Dean-Stark apparatus.[3]

Causality Insight: While cost-effective, the strong acidic conditions can be problematic for sensitive substrates. For this compound, protonation of the pyridine nitrogen is expected but generally does not inhibit the reaction, although it may affect solubility. This method is best suited for simple, non-hindered, and robust primary or secondary alcohols.

Fischer_Mechanism cluster_legend Acid R-COOH ProtonatedAcid R-C(OH)₂⁺ Acid->ProtonatedAcid + H⁺ Tetrahedral1 Tetrahedral Intermediate ProtonatedAcid->Tetrahedral1 + R'-OH Alcohol R'-OH Tetrahedral1->ProtonatedAcid ProtonatedEther R-C(OH)(OH₂⁺)-OR' Tetrahedral1->ProtonatedEther Proton Transfer Ester_H Protonated Ester ProtonatedEther->Ester_H - H₂O Ester R-COOR' Ester_H->Ester - H⁺ H3O H₃O⁺ H2O H₂O Catalyst_H H⁺ (Catalyst) Catalyst_Regen H⁺ (Regen.) 1. Protonation 1. Protonation 2. Nucleophilic Attack 2. Nucleophilic Attack 3. Proton Transfer 3. Proton Transfer 4. Elimination of H₂O 4. Elimination of H₂O 5. Deprotonation 5. Deprotonation

Caption: Mechanism of Fischer-Speier Esterification.
Steglich Esterification: Mild, Carbodiimide-Mediated Coupling

The Steglich esterification is a powerful method that operates under mild, often room-temperature, conditions, making it ideal for substrates that are sensitive to acid or heat.[4] The reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), to activate the carboxylic acid.[5] A nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), is crucial for efficient esterification.[6] DMAP intercepts the highly reactive O-acylisourea intermediate to form a more stable but highly reactive N-acylpyridinium salt, which is then readily attacked by the alcohol.[6] The main byproduct is a urea derivative (e.g., dicyclohexylurea, DCU), which is typically insoluble in common organic solvents and can be removed by filtration.

Causality Insight: This method avoids harsh conditions and is highly effective for a broad range of alcohols, including sterically hindered secondary and tertiary alcohols where Fischer esterification would fail.[6] The primary challenge is the removal of the urea byproduct, which can sometimes co-precipitate with the product.

Steglich_Mechanism cluster_activation 1. Carboxylic Acid Activation cluster_catalysis 2. Acyl Transfer Catalysis cluster_coupling 3. Nucleophilic Attack & Product Formation Acid R-COOH Acylisourea O-Acylisourea (Reactive Intermediate) Acid->Acylisourea + DCC DCC DCC Acylpyridinium N-Acylpyridinium Salt (Active Ester) Acylisourea->Acylpyridinium + DMAP DCU DCU (Byproduct) Acylisourea->DCU Rearrangement (Side Reaction) DMAP DMAP Ester Ester (R-COOR') Acylpyridinium->Ester + R'-OH Alcohol R'-OH DMAP_Regen DMAP (Regen.)

Caption: Mechanism of Steglich Esterification.
Mitsunobu Reaction: Redox Condensation for Sensitive Substrates

The Mitsunobu reaction is a unique dehydrative condensation that couples a carboxylic acid with a primary or secondary alcohol under neutral conditions.[7] It relies on a redox system, typically triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8][9] The reaction proceeds with a clean inversion of stereochemistry at the alcohol's chiral center, making it exceptionally valuable in stereoselective synthesis.[10] The PPh₃ and DEAD first form a phosphonium salt, which then activates the alcohol. The carboxylate anion, acting as the nucleophile, displaces the activated hydroxyl group in an Sₙ2 fashion.

Causality Insight: This is the go-to method for inverting a stereocenter or when dealing with extremely sensitive functional groups. However, the stoichiometry produces significant byproducts (triphenylphosphine oxide and a hydrazine derivative) that can complicate purification.[9] The pKa of the carboxylic acid should generally be below 13 for the reaction to proceed efficiently.[8]

Method Selection Guide

Choosing the appropriate protocol is paramount for success. The following table summarizes the key considerations for each method.

FeatureFischer-Speier EsterificationSteglich EsterificationMitsunobu Reaction
Conditions Harsh (Strong Acid, Heat)Mild (Room Temperature)Mild, Neutral (0 °C to RT)
Alcohol Scope Primary > Secondary. Poor for Tertiary.Excellent for Primary, Secondary, and Tertiary.Primary and Secondary.
Stereochemistry Racemization possibleRetentionInversion
Key Reagents H₂SO₄ or TsOHDCC or EDC, DMAPPPh₃, DEAD or DIAD
Byproducts WaterInsoluble Urea (DCU)PPh₃=O, Hydrazine derivative
Workup Neutralization, ExtractionFiltration, ExtractionOften requires Chromatography
Ideal For... Large-scale, simple esters (e.g., Methyl, Ethyl).Acid/base sensitive substrates, hindered alcohols.Stereochemical inversion, high-value substrates.

Detailed Experimental Protocols

The following diagram illustrates a generalized workflow applicable to all esterification procedures.

Workflow Start Start: This compound + Alcohol Reaction Esterification Reaction (Fischer / Steglich / Mitsunobu) Start->Reaction Workup Aqueous Workup (Quench, Neutralize, Extract) Reaction->Workup Purification Purification (Chromatography / Recrystallization) Workup->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Product Final Product: Pure Ester Characterization->Product

Caption: General experimental workflow for esterification.
Protocol 1: Fischer-Speier Synthesis of Ethyl 2-(5-Fluoropyridin-2-YL)acetate

This protocol is optimized for producing a simple alkyl ester on a gram scale.

Reagents and Materials

ReagentM.W. ( g/mol )AmountMolesEq.
This compound155.135.00 g32.2 mmol1.0
Ethanol (Anhydrous)46.07100 mL-Solvent
Sulfuric Acid (Conc.)98.080.9 mL16.1 mmol0.5
Saturated NaHCO₃ (aq)-~150 mL--
Ethyl Acetate-~200 mL--
Brine-~50 mL--
Anhydrous MgSO₄ or Na₂SO₄-As needed--

Step-by-Step Methodology

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.00 g, 32.2 mmol).

  • Reagent Addition: Add anhydrous ethanol (100 mL). Stir the suspension until the acid dissolves (mild heating may be applied if necessary).

  • Catalyst Addition: Cool the solution in an ice-water bath. Slowly and carefully add concentrated sulfuric acid (0.9 mL) dropwise. Safety Note: This addition is exothermic.

  • Reflux: Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system.

  • Cooling and Quenching: Once the reaction is complete, cool the flask to room temperature and then place it in an ice-water bath.

  • Solvent Removal: Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Workup - Neutralization: To the resulting residue, add ethyl acetate (100 mL) and slowly pour the mixture into a beaker containing ice-cold saturated sodium bicarbonate solution (~150 mL). Stir until CO₂ evolution ceases. Check the aqueous layer with pH paper to ensure it is basic (pH > 8).

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with an additional portion of ethyl acetate (2 x 50 mL).[3]

  • Workup - Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.

Protocol 2: Steglich Esterification Synthesis of tert-Butyl 2-(5-Fluoropyridin-2-YL)acetate

This protocol is designed for a sterically hindered alcohol where the Fischer method is unsuitable.

Reagents and Materials

ReagentM.W. ( g/mol )AmountMolesEq.
This compound155.131.00 g6.45 mmol1.0
tert-Butanol74.120.72 g9.67 mmol1.5
DCC206.331.60 g7.74 mmol1.2
DMAP122.1779 mg0.64 mmol0.1
Dichloromethane (DCM, Dry)-30 mL-Solvent

Step-by-Step Methodology

  • Reaction Setup: To a 100 mL oven-dried, round-bottom flask under a nitrogen atmosphere, add this compound (1.00 g, 6.45 mmol), tert-butanol (0.72 g, 9.67 mmol), and DMAP (79 mg, 0.64 mmol).

  • Solvent Addition: Add dry dichloromethane (30 mL) and stir to dissolve all reagents.

  • Carbodiimide Addition: Cool the flask to 0 °C in an ice-water bath. Add DCC (1.60 g, 7.74 mmol) in one portion. A white precipitate (DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor by TLC until the starting carboxylic acid is consumed.

  • Workup - Filtration: Upon completion, cool the reaction mixture again to 0 °C for 30 minutes to maximize precipitation of the DCU byproduct. Filter the mixture through a pad of Celite, washing the filter cake with cold DCM (2 x 10 mL).

  • Workup - Washing: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl (2 x 20 mL) to remove DMAP, followed by saturated NaHCO₃ (20 mL), and finally brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Purification and Characterization

  • Purification: The crude product from either method can be purified by flash column chromatography on silica gel. A gradient elution system of ethyl acetate in hexanes (e.g., 0% to 30% EtOAc) is typically effective.[11] Alternatively, if the product is a solid, recrystallization from a suitable solvent system like ethyl acetate/hexanes or ethanol/water may be employed.[12]

  • Characterization: The identity and purity of the final ester should be confirmed by standard analytical techniques:

    • ¹H NMR: Expect signals for the pyridine ring protons, the methylene (-CH₂-) protons adjacent to the carbonyl, and the protons of the alcohol's alkyl group (e.g., a triplet and quartet for an ethyl ester).

    • ¹³C NMR: Confirmation of the ester carbonyl (~170 ppm) and all other carbon atoms.

    • Mass Spectrometry (MS): Determination of the molecular weight (M+H)⁺.

    • Infrared (IR) Spectroscopy: A strong C=O stretch characteristic of an ester at ~1730-1750 cm⁻¹.

References

Application Notes and Protocols for Investigating 2-(5-Fluoropyridin-2-YL)acetic acid in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of GPR35 Agonism in Neuroscience

The G protein-coupled receptor 35 (GPR35) is rapidly emerging from obscurity as a high-potential therapeutic target for a range of neurological and inflammatory disorders.[1][2] Initially an orphan receptor, GPR35 is now understood to be a key player in modulating immune responses, gut-brain axis communication, and neuronal function.[3][4] Its wide expression in the gastrointestinal tract, immune cells, and the nervous system suggests a pivotal role in maintaining physiological homeostasis.[1] This guide focuses on the application of 2-(5-Fluoropyridin-2-YL)acetic acid , a synthetic small molecule, as a tool to probe the function of GPR35 in neuroscience research and to explore its therapeutic promise.

While the endogenous tryptophan metabolite, kynurenic acid (KYNA), is a known agonist of GPR35, its micromolar potency and broad-spectrum activity at other receptors can complicate the interpretation of experimental results.[5] The development and characterization of novel, potent, and selective synthetic agonists like this compound are therefore critical for dissecting the specific roles of GPR35 in the central nervous system (CNS).

Recent preclinical studies have strongly implicated GPR35 activation in neuroprotection. For instance, in models of Parkinson's disease, GPR35 agonism has been shown to mitigate neuroinflammation, reduce dopaminergic neurodegeneration, and exert antioxidant effects.[3][6][7] Furthermore, GPR35 is expressed in dorsal root ganglion neurons and CA1 pyramidal neurons of the hippocampus, suggesting its involvement in pain signaling and cognitive processes.[8][9] These findings underscore the immense potential of targeting GPR35 for conditions such as Parkinson's disease, Alzheimer's disease, and chronic pain.[1]

This document provides a comprehensive overview of the scientific rationale and detailed protocols for investigating the effects of this compound in key areas of neuroscience research. The methodologies described herein are designed to be robust and self-validating, enabling researchers to confidently assess the compound's activity and potential as a novel therapeutic agent.

The GPR35 Signaling Cascade: A Mechanistic Overview

Understanding the downstream signaling pathways of GPR35 is fundamental to designing and interpreting experiments. GPR35 activation by an agonist such as this compound initiates a cascade of intracellular events primarily through coupling to Gαi/o and Gα12/13 proteins.[1][10]

  • Gαi/o Pathway: This pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][9] This can have widespread effects on gene transcription and protein kinase A (PKA) activity.

  • Gα12/13 Pathway: Activation of this pathway stimulates the RhoA/Rho kinase (ROCK) signaling cascade, which is crucial for regulating cell shape, motility, and cytoskeletal dynamics.[1]

  • β-Arrestin Recruitment: Like many GPCRs, agonist-bound GPR35 recruits β-arrestin proteins, which not only desensitize the G protein signal but also initiate their own distinct signaling pathways, including the activation of the ERK1/2 mitogen-activated protein kinase (MAPK) cascade.[10][11]

The interplay of these pathways can lead to diverse cellular responses depending on the cell type and context, ranging from anti-inflammatory effects in immune cells to modulation of neuronal excitability.

GPR35_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Agonist This compound GPR35 GPR35 Agonist->GPR35 Binds and Activates G_alpha_i_o Gαi/o GPR35->G_alpha_i_o Activates G_alpha_12_13 Gα12/13 GPR35->G_alpha_12_13 Activates Beta_Arrestin β-Arrestin GPR35->Beta_Arrestin Recruits AC Adenylyl Cyclase G_alpha_i_o->AC Inhibits RhoA RhoA G_alpha_12_13->RhoA Activates cAMP ↓ cAMP AC->cAMP Produces Cellular_Response Cellular Response (e.g., Anti-inflammatory Effects, Modulation of Neuronal Excitability) cAMP->Cellular_Response ROCK ROCK RhoA->ROCK Activates ROCK->Cellular_Response ERK ERK1/2 Activation Beta_Arrestin->ERK Activates ERK->Cellular_Response

Caption: GPR35 signaling pathways initiated by agonist binding.

Application 1: Assessing Anti-Inflammatory Activity in Microglia

Scientific Rationale: Neuroinflammation, primarily driven by activated microglia, is a key pathological feature of many neurodegenerative diseases, including Parkinson's and Alzheimer's disease.[6] GPR35 is expressed in microglia, and its activation has been shown to suppress inflammatory responses.[6][7] This protocol details how to assess the anti-inflammatory potential of this compound in a well-established in vitro model of neuroinflammation.

Protocol 1: In Vitro Microglial Anti-Inflammatory Assay

Objective: To determine if this compound can suppress the production of pro-inflammatory mediators (Nitric Oxide and TNF-α) in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.

Materials:

  • BV-2 murine microglial cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent Kit for Nitric Oxide (NO) measurement

  • TNF-α ELISA Kit (murine)

  • MTT or CellTiter-Glo Luminescent Cell Viability Assay Kit

Procedure:

  • Cell Culture and Plating:

    • Culture BV-2 cells in complete DMEM at 37°C, 5% CO2.

    • Plate cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete DMEM. It is crucial to maintain a final DMSO concentration below 0.1% across all wells to avoid solvent-induced toxicity.

    • Pre-treat the cells with varying concentrations of the compound (e.g., 10 nM to 10 µM) for 1 hour. Include a vehicle control (DMSO only).

  • Inflammatory Challenge:

    • After the pre-treatment period, add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response. Do not add LPS to the negative control wells.

  • Incubation:

    • Incubate the plate for 24 hours at 37°C, 5% CO2.

  • Measurement of Nitric Oxide (NO):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Quantify the amount of nitrite (a stable product of NO) using the Griess Reagent Kit according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength (typically 540 nm).

  • Measurement of TNF-α:

    • Collect another aliquot of the supernatant.

    • Quantify the concentration of TNF-α using a murine TNF-α ELISA kit, following the manufacturer's protocol precisely.

  • Cell Viability Assay:

    • After collecting the supernatant, assess the viability of the remaining cells using an MTT or CellTiter-Glo assay. This is a critical control to ensure that any reduction in inflammatory mediators is not due to compound-induced cytotoxicity.

Data Analysis and Interpretation:

Experimental Groups Expected Outcome Interpretation
Untreated ControlLow NO and TNF-αBaseline level of inflammatory mediators.
LPS + VehicleHigh NO and TNF-αSuccessful induction of an inflammatory response.
LPS + CompoundDose-dependent decrease in NO and TNF-αThe compound has anti-inflammatory properties.
Compound OnlyLow NO and TNF-α, high viabilityThe compound itself is not pro-inflammatory and not toxic at the tested concentrations.

Calculate the IC50 value for the inhibition of NO and TNF-α production. A significant, dose-dependent reduction in these markers, without a corresponding decrease in cell viability, indicates that this compound possesses anti-inflammatory properties mediated through its target receptor.

Microglia_Workflow start Start: Culture BV-2 Microglia plate Plate Cells in 96-well Plate start->plate adhere Incubate Overnight plate->adhere pretreat Pre-treat with This compound (1 hour) adhere->pretreat lps Add LPS (100 ng/mL) pretreat->lps incubate24h Incubate for 24 hours lps->incubate24h supernatant Collect Supernatant incubate24h->supernatant viability Cell Viability Assay (MTT) incubate24h->viability griess Griess Assay (NO) supernatant->griess elisa ELISA (TNF-α) supernatant->elisa end End: Analyze Data griess->end elisa->end viability->end

Caption: Workflow for the in vitro microglial anti-inflammatory assay.

Application 2: Evaluating Neuroprotective Effects

Scientific Rationale: The loss of specific neuronal populations is the hallmark of neurodegenerative diseases. For example, Parkinson's disease is characterized by the death of dopaminergic neurons in the substantia nigra.[6] GPR35 agonists have demonstrated the ability to protect neurons from cell death in preclinical models.[1][6] This protocol provides a framework for assessing the neuroprotective capacity of this compound against a specific neurotoxin.

Protocol 2: In Vitro Neuronal Protection Assay

Objective: To determine if this compound can protect a human dopaminergic neuroblastoma cell line (SH-SY5Y) from MPP+-induced cell death, a common in vitro model for Parkinson's disease.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin

  • Retinoic acid (for differentiation, optional but recommended)

  • This compound (stock solution in DMSO)

  • MPP+ (1-methyl-4-phenylpyridinium)

  • CellTiter-Glo Luminescent Cell Viability Assay or similar viability kit

  • Caspase-3/7 Glo Assay Kit (for apoptosis measurement)

Procedure:

  • Cell Culture and Differentiation (Optional):

    • Culture SH-SY5Y cells in complete DMEM/F12.

    • For a more neuron-like phenotype, differentiate the cells by treating with 10 µM retinoic acid for 5-7 days.

    • Plate the differentiated or undifferentiated cells in a 96-well plate at an appropriate density (e.g., 2 x 10^4 cells/well) and allow to attach.

  • Compound Treatment:

    • Pre-treat the cells with serial dilutions of this compound for 2 hours. Include vehicle controls.

  • Neurotoxin Challenge:

    • Add MPP+ to the wells to a final concentration that induces approximately 50% cell death (EC50). This concentration must be determined empirically for your specific cell line and conditions but is typically in the range of 0.5-2 mM. Do not add MPP+ to negative control wells.

  • Incubation:

    • Incubate the plate for 24-48 hours at 37°C, 5% CO2.

  • Assessment of Cell Viability:

    • Measure cell viability using a robust method like the CellTiter-Glo assay, which quantifies ATP levels as an indicator of metabolically active cells.

  • Assessment of Apoptosis (Optional):

    • In a parallel plate, measure the activity of caspase-3 and -7 using a luminescent or fluorescent assay kit. An increase in caspase activity is an early marker of apoptosis.

Data Analysis and Interpretation:

  • Positive Control: Cells treated with MPP+ and vehicle should show a significant decrease in viability (~50%) compared to untreated cells.

  • Neuroprotection: A dose-dependent increase in cell viability in the groups treated with both the compound and MPP+, compared to the MPP+ only group, indicates a neuroprotective effect.

Present the data as a percentage of viability relative to the untreated control. This will clearly demonstrate the protective effect of this compound.

Application 3: In Vivo Proof-of-Concept Studies (Conceptual Framework)

Scientific Rationale: While in vitro assays are crucial for initial screening and mechanistic studies, demonstrating efficacy in a living organism is the gold standard. The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's disease is widely used to study dopaminergic neurodegeneration and neuroinflammation in vivo.[3][6]

Conceptual Workflow: MPTP Mouse Model of Parkinson's Disease

Objective: To evaluate if systemic administration of this compound can prevent motor deficits and dopaminergic neuron loss in MPTP-treated mice.

  • Animal Model and Dosing:

    • Use C57BL/6 mice, which are susceptible to MPTP neurotoxicity.

    • Administer this compound (e.g., via oral gavage or intraperitoneal injection) for a set period before and during MPTP administration. A vehicle control group is essential.

  • MPTP Intoxication:

    • Induce Parkinson's-like pathology by administering MPTP according to an established protocol (e.g., sub-acute regimen of 25 mg/kg, i.p., once daily for 5 days).

  • Behavioral Analysis:

    • Assess motor function using tests like the rotarod test (for motor coordination) and the open field test (for locomotor activity). These tests should be performed before and after MPTP treatment.

  • Post-Mortem Analysis:

    • At the end of the study, euthanize the animals and collect brain tissue.

    • Immunohistochemistry: Stain brain sections (specifically the substantia nigra and striatum) for tyrosine hydroxylase (TH), a marker for dopaminergic neurons. A rescue of TH-positive neurons in the compound-treated group would indicate neuroprotection.

    • Neuroinflammation Markers: Stain for Iba1 (microglia) and GFAP (astrocytes) to assess the level of neuroinflammation.

    • Biochemical Analysis: Use HPLC to measure dopamine levels and its metabolites in the striatum.

Expected Outcome: Mice treated with this compound are expected to show improved performance in behavioral tests, a greater number of surviving TH-positive neurons, reduced microgliosis and astrogliosis, and higher striatal dopamine levels compared to the MPTP-vehicle group.

Conclusion and Future Directions

The evidence strongly suggests that GPR35 is a viable and exciting target for the development of novel neurotherapeutics. This compound represents a potential tool to further explore this target. The protocols outlined in this guide provide a systematic approach to characterizing its anti-inflammatory and neuroprotective properties. Successful outcomes from these studies would provide a strong rationale for more advanced preclinical development, including pharmacokinetic profiling, safety toxicology, and testing in a wider range of neurological disease models. The exploration of GPR35 agonists like this compound could pave the way for a new class of drugs capable of modifying the course of devastating neurodegenerative and inflammatory diseases of the CNS.

References

Application Notes & Protocols: Synthesis of mGlu5 Receptor Modulators Utilizing 2-(5-Fluoropyridin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Modulating mGlu5

The metabotropic glutamate receptor 5 (mGlu5), a Class C G-protein coupled receptor (GPCR), is a pivotal player in regulating synaptic plasticity and neuronal excitability throughout the central nervous system (CNS).[1][2] Its extensive involvement in crucial brain functions has positioned it as a significant therapeutic target for a spectrum of neurological and psychiatric disorders.[1][3][4][5] The modulation of mGlu5 activity through small molecules, particularly allosteric modulators, offers a nuanced approach to treatment.[6][7] Allosteric modulators bind to a site distinct from the endogenous ligand (glutamate) binding site, allowing for a more subtle and controlled regulation of receptor function.[6][7][8] This can manifest as either a potentiation (Positive Allosteric Modulators or PAMs) or an inhibition (Negative Allosteric Modulators or NAMs) of the glutamate-induced response.[6][8][9]

The therapeutic potential of mGlu5 modulators is vast. NAMs are being investigated for their potential in treating conditions such as anxiety, depression, substance use disorders, and Fragile X syndrome.[1][2][3][10] Conversely, PAMs show promise in addressing schizophrenia and cognitive deficits.[11][12]

The Strategic Importance of the 2-(5-Fluoropyridin-2-yl)acetic Acid Scaffold

In the landscape of mGlu5 modulator synthesis, the this compound moiety has emerged as a privileged scaffold. Its structural features are integral to the high affinity and selectivity observed in a multitude of mGlu5 modulators. The pyridine ring, a common motif in CNS-active compounds, often engages in key interactions within the allosteric binding pocket of the receptor.[13][14][15][16][17] The fluorine substituent can enhance metabolic stability and brain penetration, crucial properties for any CNS drug candidate. Furthermore, the acetic acid functional group provides a versatile handle for synthetic elaboration, most commonly through amide bond formation, to explore and optimize structure-activity relationships (SAR).[15]

This guide provides a detailed exploration of the synthesis of mGlu5 receptor modulators, with a specific focus on leveraging the this compound building block. We will delve into the underlying chemical principles, provide robust experimental protocols, and offer insights into the characterization of the final compounds.

Core Synthetic Strategy: Amide Coupling

The cornerstone of synthesizing a diverse library of mGlu5 modulators from this compound is the amide coupling reaction. This reaction joins the carboxylic acid with a primary or secondary amine, allowing for the systematic introduction of various substituents to probe the chemical space around the core scaffold.

Workflow for Amide Coupling

Amide_Coupling_Workflow cluster_prep Reactant Preparation cluster_reaction Coupling Reaction cluster_workup Work-up & Purification cluster_analysis Analysis & Characterization Acid This compound Activation Carboxylic Acid Activation Acid->Activation Amine Primary/Secondary Amine Coupling Nucleophilic Acyl Substitution Amine->Coupling Activation->Coupling Activated Intermediate Workup Aqueous Work-up Coupling->Workup Purification Chromatography Workup->Purification Analysis Spectroscopic Analysis (NMR, MS) Purification->Analysis Purity Purity Assessment (HPLC) Analysis->Purity Product Target mGlu5 Modulator Purity->Product

Caption: General workflow for the synthesis of mGlu5 modulators via amide coupling.

Detailed Protocols

Protocol 1: Synthesis of an Exemplary mGlu5 Modulator via HATU-Mediated Amide Coupling

This protocol details the synthesis of a representative mGlu5 modulator using the highly efficient coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU is favored for its rapid reaction times and high yields, even with sterically hindered amines or less reactive carboxylic acids.[18]

Materials:

Reagent/SolventSupplierGrade
This compoundCommercially Available≥98%
Substituted AnilineCommercially Available≥98%
HATUCommercially Available≥98%
N,N-Diisopropylethylamine (DIPEA)Commercially AvailableAnhydrous
N,N-Dimethylformamide (DMF)Commercially AvailableAnhydrous
Dichloromethane (DCM)Commercially AvailableHPLC Grade
Ethyl AcetateCommercially AvailableHPLC Grade
HexanesCommercially AvailableHPLC Grade
Saturated Sodium Bicarbonate SolutionIn-house preparation
BrineIn-house preparation
Anhydrous Magnesium SulfateCommercially Available

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolution: Dissolve the carboxylic acid in anhydrous DMF (approximately 0.2 M).

  • Addition of Amine and Base: Add the desired substituted aniline (1.1 eq) to the solution, followed by DIPEA (3.0 eq). Stir the mixture at room temperature for 5 minutes.

  • Addition of Coupling Reagent: Add HATU (1.2 eq) portion-wise to the reaction mixture. Note: An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

  • Quenching and Extraction: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to afford the desired amide.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Amide coupling reagents like HATU are sensitive to moisture, which can hydrolyze the activated intermediate and reduce the yield.

  • DIPEA as a Base: A non-nucleophilic base such as DIPEA is crucial to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid without competing with the primary amine as a nucleophile.[18]

  • Equivalents of Reagents: A slight excess of the amine and coupling reagent is used to ensure complete consumption of the limiting carboxylic acid. A larger excess of the base is used to drive the reaction to completion.

  • Aqueous Work-up: The washing steps are essential to remove unreacted starting materials, coupling byproducts (such as the tetramethylurea derivative from HATU), and the base.

Protocol 2: Characterization of the Synthesized Modulator

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: To confirm the structure of the amide product. Key signals to look for include the disappearance of the carboxylic acid proton and the appearance of the amide N-H proton (if applicable), along with the characteristic signals of the pyridine and aniline moieties.

  • ¹³C NMR: To further confirm the carbon skeleton of the molecule.

  • ¹⁹F NMR: To confirm the presence and chemical environment of the fluorine atom on the pyridine ring.

2. Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the synthesized compound and confirm its elemental composition.

3. High-Performance Liquid Chromatography (HPLC):

  • To assess the purity of the final compound. A purity of >95% is generally required for in vitro and in vivo biological evaluation.

Structure-Activity Relationship (SAR) Insights

The synthesis of a library of analogs based on the this compound scaffold allows for the systematic exploration of the SAR. For instance, in the development of fenobam analogs as mGlu5 antagonists, modifications to the phenyl ring of the urea moiety led to significant changes in potency and metabolic stability.[19] Similarly, the nature of the heterocyclic ring attached to the core can dramatically influence selectivity and efficacy.[14][15][16]

In Vitro Evaluation of mGlu5 Modulator Activity

Once synthesized and characterized, the novel compounds must be evaluated for their activity at the mGlu5 receptor.

Workflow for In Vitro Evaluation

In_Vitro_Workflow cluster_assay_prep Assay Preparation cluster_binding Binding Assay cluster_functional Functional Assay cluster_data_analysis Data Analysis Cells Cells Expressing mGlu5 Radioligand Radioligand Binding Assay Cells->Radioligand Calcium Calcium Mobilization Assay Cells->Calcium Compound Synthesized Modulator Compound->Radioligand Compound->Calcium IC50 Determine IC50/EC50 Radioligand->IC50 Calcium->IC50 Mode Determine Mode of Action (PAM/NAM) IC50->Mode

Caption: Workflow for the in vitro evaluation of synthesized mGlu5 modulators.

Protocol 3: Calcium Mobilization Assay to Determine Functional Activity

This assay measures the ability of a compound to modulate the intracellular calcium release triggered by an mGlu5 agonist, providing a functional readout of its activity.[2]

Materials:

  • HEK293 cells stably expressing the human mGlu5 receptor

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • mGlu5 agonist (e.g., Quisqualate or (S)-3,5-DHPG)

  • Synthesized test compounds

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescence plate reader

Procedure:

  • Cell Culture: Culture the HEK293-mGlu5 cells in appropriate medium supplemented with FBS.

  • Cell Plating: Seed the cells into 96- or 384-well black-walled, clear-bottom plates and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Compound Addition: Prepare serial dilutions of the test compounds in assay buffer. Add the diluted compounds to the respective wells and incubate for a specified period.

  • Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Add a solution of the mGlu5 agonist to all wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: For each well, calculate the change in fluorescence intensity upon agonist addition. Plot the response as a function of the test compound concentration. For NAMs, determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the maximal agonist response). For PAMs, determine the EC₅₀ value (the concentration of the compound that produces 50% of its maximal potentiation).

Conclusion

The this compound scaffold is a valuable starting point for the synthesis of novel mGlu5 receptor modulators. The robust and versatile amide coupling reaction allows for the creation of diverse chemical libraries, enabling a thorough exploration of the structure-activity relationship. The protocols outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to synthesize, characterize, and evaluate new chemical entities targeting the mGlu5 receptor, with the ultimate goal of developing novel therapeutics for a range of CNS disorders.

References

Application Notes and Protocols for the Synthesis and Evaluation of a Novel P2X7 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis, purification, characterization, and functional evaluation of a novel potential P2X7 receptor antagonist, starting from 2-(5-Fluoropyridin-2-YL)acetic acid. The protocols are designed for researchers in medicinal chemistry, pharmacology, and drug development. The core synthetic strategy employs a robust amide coupling reaction, a cornerstone of modern drug discovery. Detailed, step-by-step methodologies are provided, alongside the scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the process. The guide culminates in a validated in-vitro protocol to assess the antagonist's potency, providing a complete workflow from chemical synthesis to biological validation.

Introduction: The P2X7 Receptor as a Therapeutic Target

The P2X7 receptor (P2X7R) is an ATP-gated, non-selective cation channel predominantly expressed on immune cells such as macrophages, microglia, and lymphocytes.[1] Under conditions of cellular stress, damage, or chronic inflammation, extracellular ATP concentrations rise dramatically, leading to sustained P2X7R activation.[2] This activation is a critical upstream event in the inflammatory cascade, triggering the assembly of the NLRP3 inflammasome and subsequent processing and release of potent pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and IL-18.[3][4]

Dysregulation of the P2X7R signaling pathway has been implicated in a wide range of pathological conditions, including rheumatoid arthritis, inflammatory bowel disease, chronic pain, and various neuroinflammatory and neurodegenerative disorders like Alzheimer's and Parkinson's disease.[5][6][7] Consequently, the development of selective P2X7R antagonists represents a highly promising therapeutic strategy to mitigate the effects of chronic inflammation.[5]

This guide details the synthesis of a novel antagonist candidate by coupling the commercially available this compound with a bicyclic amine. The design incorporates a bulky, lipophilic bicycloheptane moiety, a structural feature often associated with potent P2X7R antagonists, intended to occupy the deep allosteric binding pocket of the receptor.[8]

P2X7R Signaling Pathway

Activation of the P2X7R by high concentrations of extracellular ATP initiates multiple downstream signaling cascades. The initial, rapid opening of the channel allows for the influx of Ca²⁺ and Na⁺ and the efflux of K⁺. This potassium efflux is a critical second signal for the activation of the NLRP3 inflammasome, leading to caspase-1 activation and the maturation and release of IL-1β, a key mediator of inflammation.

P2X7_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space P2X7R P2X7 Receptor K_efflux K+ Efflux P2X7R->K_efflux Ca_influx Ca2+ Influx P2X7R->Ca_influx ATP High [ATP] (Cell Stress/Damage) ATP->P2X7R Binds & Activates NLRP3 NLRP3 Inflammasome Assembly K_efflux->NLRP3 Triggers Casp1 Caspase-1 (Active) NLRP3->Casp1 Activates IL1B Mature IL-1β (Released) Casp1->IL1B Cleaves Pro_IL1B Pro-IL-1β Pro_IL1B->Casp1 Inflammation Inflammatory Response IL1B->Inflammation

Caption: P2X7R signaling cascade leading to inflammation.

Synthetic and Analytical Workflow

The overall workflow is designed to be a self-validating system, progressing from synthesis to rigorous characterization and finally to functional testing. This ensures that the biological activity is attributed to a well-defined and pure chemical entity.

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Characterization & Evaluation Start Starting Materials: - this compound - (1S,2R,4R)-Isobornylamine Coupling Protocol 1: Amide Coupling Start->Coupling Crude Crude Product Coupling->Crude Purify Protocol 2: Column Chromatography Crude->Purify Pure Purified Antagonist Purify->Pure Characterize Protocol 3: Structural Characterization (NMR, HRMS) Pure->Characterize Assay Protocol 4: Functional Assay (Calcium Influx) Pure->Assay Data IC50 Determination Assay->Data

Caption: Overall experimental workflow.

Synthesis of N-((1S,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)-2-(5-fluoropyridin-2-yl)acetamide

Rationale for Synthetic Strategy

The formation of an amide bond from a carboxylic acid and an amine is one of the most common and reliable reactions in medicinal chemistry.[9] Direct condensation is unfavorable; therefore, the carboxylic acid must first be activated. We have selected HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent. HATU is highly efficient, known for rapid reaction times, high yields, and suppression of racemization, making it superior to many traditional carbodiimide reagents.[10] The reaction is performed in the presence of a non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA), to neutralize the generated acids without competing in the coupling reaction.

Caption: Amide coupling synthetic scheme.

Protocol 1: Amide Coupling Reaction

Materials:

  • This compound

  • (1S,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine (Isobornylamine)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Add HATU (1.1 eq) to the solution and stir for 5 minutes at room temperature. This pre-activation step forms the reactive O-acylisourea intermediate.

  • Add DIPEA (2.5 eq) to the mixture, followed by the dropwise addition of a solution of (1S,2R,4R)-Isobornylamine (1.05 eq) in a small amount of anhydrous DMF.

  • Stir the reaction mixture at room temperature for 4 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.

  • Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing ethyl acetate and water.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). The bicarbonate wash removes unreacted acid and acidic byproducts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography

Rationale: Flash chromatography is a rapid and efficient method for purifying the synthesized compound from unreacted starting materials, coupling agent byproducts, and any side products. The choice of a hexane/ethyl acetate gradient allows for the separation of compounds based on polarity.

Procedure:

  • Prepare a silica gel column.

  • Adsorb the crude product onto a small amount of silica gel.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 50% EtOAc).

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified antagonist as a solid or oil.

ParameterConditionRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for moderately polar organic compounds.
Mobile Phase Hexanes / Ethyl Acetate GradientProvides good separation of the non-polar starting amine and the more polar amide product and byproducts.
Detection UV light (254 nm)The pyridine and aromatic rings in the molecule are UV-active.
Expected Yield 75-90%HATU coupling is typically high-yielding.

Structural and Functional Characterization

Protocol 3: Structural Characterization

Rationale: Unambiguous structural confirmation is essential. ¹H and ¹³C NMR will confirm the covalent structure and connectivity, while High-Resolution Mass Spectrometry (HRMS) will confirm the elemental composition and provide an exact mass.

Methods:

  • ¹H NMR (400 MHz, CDCl₃): Acquire the proton NMR spectrum. Expect to see characteristic signals for the pyridine ring protons, the methylene bridge protons, the methine proton adjacent to the new amide nitrogen, and the characteristic methyl singlets of the bicycloheptane system.

  • ¹³C NMR (100 MHz, CDCl₃): Acquire the carbon NMR spectrum. Expect to see signals for the amide carbonyl (~170 ppm), aromatic/heteroaromatic carbons (110-160 ppm), and aliphatic carbons of the bicycloheptane moiety.

  • HRMS (ESI+): Determine the exact mass of the protonated molecule [M+H]⁺. The calculated mass should match the observed mass to within 5 ppm.

AnalysisExpected Result
¹H NMR Signals corresponding to all protons in the correct integration and multiplicity.
¹³C NMR Signals corresponding to all unique carbon atoms.
HRMS (C₁₈H₂₂FN₃O) Calculated [M+H]⁺: 316.1820; Observed: 316.18xx (within 5 ppm)
Protocol 4: In-Vitro Functional Assay (Calcium Influx)

Rationale: P2X7R is a calcium-permeable channel. Antagonist activity can be quantified by measuring the inhibition of agonist-induced calcium influx into cells expressing the receptor.[11] This protocol uses a fluorescent calcium indicator, Fluo-4 AM, which increases in fluorescence intensity upon binding to free calcium.

Materials:

  • HEK293 cells stably expressing human P2X7R (or THP-1 monocytic cells).

  • Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • P2X7R agonist: BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate).

  • Synthesized antagonist compound.

  • 96-well black, clear-bottom microplate.

  • Fluorescence plate reader with automated injection capability.

Procedure:

  • Cell Plating: Seed P2X7R-expressing HEK293 cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (0.02%) in Assay Buffer. Remove cell culture media, wash once with Assay Buffer, and add the loading buffer to each well. Incubate for 45-60 minutes at 37°C.

  • Compound Incubation: Wash the cells twice with Assay Buffer to remove excess dye. Add Assay Buffer containing various concentrations of the synthesized antagonist (e.g., 10-point, 3-fold serial dilution from 30 µM to 1.5 nM). Include "vehicle only" (e.g., 0.1% DMSO) and "no agonist" controls. Incubate for 15-30 minutes at room temperature.

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader (Excitation: 494 nm, Emission: 516 nm).

  • Agonist Injection & Reading: Record a baseline fluorescence for 10-20 seconds. Using the plate reader's injector, add the P2X7R agonist BzATP to achieve a final concentration corresponding to its EC₈₀ (e.g., 100 µM).

  • Immediately begin recording the fluorescence intensity every 1-2 seconds for 2-3 minutes.

  • Data Analysis: Calculate the change in fluorescence (Peak - Baseline). Normalize the data with the "vehicle only" control as 100% activation and the "no agonist" control as 0% activation. Plot the percent inhibition against the log of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

ParameterExample Value
Cell Line hP2X7R-HEK293
Agonist (EC₈₀) 100 µM BzATP
Antagonist Conc. Range 1.5 nM - 30 µM
Expected IC₅₀ Dependent on compound potency (Targeting < 1 µM)

References

Application Note: Continuous Flow Synthesis of 2-(5-Fluoropyridin-2-YL)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advanced Synthesis of a Key Pharmaceutical Intermediate

2-(5-Fluoropyridin-2-YL)acetic acid is a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its structural motif is present in a range of therapeutics, making its efficient and safe production a topic of significant interest to the pharmaceutical industry. Traditional batch synthesis of this and similar heterocyclic compounds often involves hazardous reagents, cryogenic conditions, and challenging work-ups, limiting scalability and posing safety concerns.

Continuous flow chemistry offers a transformative approach to overcome these limitations. By conducting reactions in a continuously flowing stream through a network of tubes and reactors, this technology provides superior control over reaction parameters, enhanced heat and mass transfer, and improved safety profiles.[1][2] The miniaturized nature of flow reactors allows for the safe handling of highly reactive intermediates and exothermic reactions that are often problematic in large-scale batch reactors.[2][3] This application note details a robust and scalable continuous flow process for the synthesis of this compound, leveraging the inherent advantages of flow chemistry to ensure high yield, purity, and operational safety.

Strategic Approach: A Three-Step Telescoped Continuous Flow Synthesis

The synthesis of this compound is strategically designed as a three-step telescoped continuous flow process. This approach minimizes manual handling and isolation of intermediates, leading to a more efficient and streamlined workflow. The proposed synthetic route is as follows:

  • Directed ortho-Lithiation of 5-Fluoropyridine: A solution of 5-fluoropyridine is continuously mixed with a solution of n-butyllithium (n-BuLi) in a microreactor at a controlled low temperature to generate the 2-lithiated intermediate.

  • Carboxylation with Carbon Dioxide: The organolithium intermediate is then immediately quenched with a stream of gaseous or supercritical carbon dioxide (CO2) in a T-mixer, forming the corresponding carboxylate salt.

  • In-line Acidic Work-up and Hydrolysis: The reaction mixture is subsequently mixed with an acidic aqueous stream to protonate the carboxylate and facilitate the in-line extraction of the final product.

This telescoped approach is designed to be highly efficient, with residence times in the order of minutes, a significant improvement over traditional batch processes that can take several hours.

Experimental Workflow and Protocol

The continuous flow setup is comprised of three main stages, each corresponding to a key reaction step. Process Analytical Technology (PAT) is integrated throughout the process to ensure real-time monitoring and control.[4][5]

Diagram of the Continuous Flow Synthesis Workflow

Continuous Flow Synthesis of this compound cluster_0 Stage 1: Directed ortho-Lithiation cluster_1 Stage 2: Carboxylation cluster_2 Stage 3: In-line Work-up & Collection A 5-Fluoropyridine in THF PumpA Syringe Pump A A->PumpA B n-BuLi in Hexane PumpB Syringe Pump B B->PumpB T_Mixer1 T-Mixer PumpA->T_Mixer1 PumpB->T_Mixer1 Reactor1 Microreactor (Coiled Tubing) -20 °C T_Mixer1->Reactor1 PAT1 In-line FTIR Reactor1->PAT1 T_Mixer2 T-Mixer PAT1->T_Mixer2 C CO2 Gas MFC Mass Flow Controller C->MFC MFC->T_Mixer2 T_Mixer3 T-Mixer T_Mixer2->T_Mixer3 D Aqueous HCl PumpC Syringe Pump C D->PumpC PumpC->T_Mixer3 BPR Back Pressure Regulator T_Mixer3->BPR PAT2 On-line HPLC BPR->PAT2 Collection Product Collection PAT2->Collection

Caption: Workflow for the continuous synthesis of this compound.

Detailed Step-by-Step Protocol

Materials and Reagents:

  • 5-Fluoropyridine (Reagent Grade, anhydrous)

  • n-Butyllithium (2.5 M in hexanes)

  • Tetrahydrofuran (THF, anhydrous)

  • Carbon Dioxide (Industrial Grade, >99.5%)

  • Hydrochloric Acid (1 M aqueous solution)

  • Nitrogen (High Purity)

Equipment:

  • Three high-precision syringe pumps

  • One mass flow controller for CO2

  • Microreactor (e.g., PFA tubing, 1 mm inner diameter, 5 mL volume)

  • Three T-mixers (e.g., PEEK or stainless steel)

  • Cooling unit for the microreactor

  • Back pressure regulator

  • In-line FTIR spectrometer with a flow cell

  • On-line HPLC system with automated sampling

  • Collection vessel

Protocol:

  • System Preparation:

    • Assemble the flow reactor system as depicted in the workflow diagram under an inert nitrogen atmosphere.

    • Ensure all connections are secure to prevent leaks, especially when handling pyrophoric n-BuLi.

    • Purge the entire system with dry nitrogen for at least 30 minutes.

    • Cool the microreactor to -20 °C using the cooling unit.

  • Reagent Preparation:

    • Prepare a 1.0 M solution of 5-fluoropyridine in anhydrous THF.

    • Load the prepared 5-fluoropyridine solution into Syringe A.

    • Load the 2.5 M n-BuLi solution into Syringe B.

    • Load the 1 M aqueous HCl solution into Syringe C.

  • Reaction Initiation and Execution:

    • Stage 1: Lithiation

      • Set the flow rate of Syringe Pump A (5-fluoropyridine solution) to 0.5 mL/min.

      • Set the flow rate of Syringe Pump B (n-BuLi solution) to 0.2 mL/min (1.0 equivalent of n-BuLi).

      • The two streams converge in T-Mixer 1 and enter the cooled microreactor. The residence time in the microreactor is approximately 7 minutes.

      • Monitor the reaction progress in real-time using the in-line FTIR spectrometer (PAT 1) to confirm the consumption of 5-fluoropyridine and the formation of the lithiated intermediate.

    • Stage 2: Carboxylation

      • Introduce a continuous flow of CO2 gas through the mass flow controller at a rate of 5 mL/min into T-Mixer 2, where it reacts with the lithiated intermediate stream.

    • Stage 3: Work-up and Collection

      • The carboxylate salt stream is then mixed with the 1 M aqueous HCl solution from Syringe Pump C (flow rate of 1.0 mL/min) in T-Mixer 3.

      • The resulting biphasic mixture passes through a back pressure regulator set to 5 bar to ensure efficient mixing and prevent outgassing.

      • The product stream is then directed to the on-line HPLC system (PAT 2) for real-time analysis of yield and purity before being collected in a designated vessel.

Process Parameters Summary
ParameterValueUnitJustification
Stage 1: Lithiation
5-Fluoropyridine Concentration1.0MA standard concentration for flow lithiation reactions.
n-BuLi Concentration2.5MCommercially available concentration.
Flow Rate (5-Fluoropyridine)0.5mL/minTo achieve the desired residence time.
Flow Rate (n-BuLi)0.2mL/minTo maintain a 1:1 molar ratio.
Reactor Temperature-20°CSufficiently low to control the exothermic lithiation.
Residence Time~7minAllows for complete lithiation.
Stage 2: Carboxylation
CO2 Flow Rate5mL/minEnsures an excess of CO2 for complete carboxylation.
Stage 3: Work-up
HCl Concentration1.0MSufficient to protonate the carboxylate salt.
Flow Rate (HCl)1.0mL/minEnsures complete protonation and facilitates extraction.
Back Pressure5barImproves mixing and prevents gas bubble formation.

Trustworthiness: In-Process Controls for a Self-Validating System

The reliability of this continuous flow synthesis is ensured through the integration of Process Analytical Technology (PAT), which provides a self-validating system.

  • In-line FTIR Spectroscopy: Positioned after the lithiation reactor, the in-line FTIR provides real-time data on the concentration of the starting material and the formation of the organolithium intermediate. This allows for immediate detection of any deviations in stoichiometry or reaction efficiency, enabling rapid process adjustments.

  • On-line HPLC: An automated on-line HPLC system continuously samples the final product stream. This provides near real-time data on the yield and purity of the this compound, ensuring that the final product meets the required quality specifications. Any out-of-spec material can be diverted to a separate collection vessel, preventing contamination of the main product batch.

These PAT tools transform the process from a "black box" to a transparent and tightly controlled manufacturing system, ensuring batch-to-batch consistency and high product quality.[4][5]

Safety Considerations: Harnessing Flow Chemistry for a Safer Process

The use of highly reactive and pyrophoric n-butyllithium presents significant safety challenges in traditional batch processing. Continuous flow chemistry inherently mitigates these risks in several ways:

  • Small Reaction Volumes: The internal volume of the microreactor is in the microliter to milliliter range, meaning only a small amount of the hazardous organolithium intermediate is present at any given time.[1][3] This drastically reduces the potential for thermal runaways and the consequences of any accidental leaks.

  • Enhanced Heat Transfer: The high surface-area-to-volume ratio of the microreactor allows for extremely efficient heat dissipation, preventing the formation of localized hot spots that can lead to decomposition and side reactions.[2]

  • Enclosed System: The entire process is conducted in a closed and automated system, minimizing operator exposure to hazardous materials.[6]

By adopting a continuous flow approach, the synthesis of this compound can be performed with a significantly improved safety profile compared to its batch counterpart.

Conclusion

This application note provides a comprehensive guide to the continuous flow synthesis of this compound. The detailed protocol, leveraging a telescoped three-step reaction sequence, demonstrates the power of flow chemistry to enable a safer, more efficient, and highly controlled manufacturing process for this key pharmaceutical intermediate. The integration of Process Analytical Technology ensures a self-validating system that delivers consistent product quality. This approach not only addresses the challenges associated with traditional batch synthesis but also aligns with the principles of modern, sustainable, and intensified chemical manufacturing.

References

Application Note: Strategic Use of 2-(5-Fluoropyridin-2-YL)acetic acid for the Synthesis of Diverse Amide-Based Compound Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Heterocycles

In modern medicinal chemistry, the incorporation of fluorine atoms and heterocyclic scaffolds into drug candidates is a proven strategy for optimizing physicochemical and pharmacological properties.[1][2][3] Fluorine, with its high electronegativity and small steric footprint, can profoundly influence a molecule's lipophilicity, metabolic stability, membrane permeability, and binding affinity.[1][4] When combined with a pyridine ring—a privileged structure in drug discovery—these effects are amplified, creating building blocks of significant value.

2-(5-Fluoropyridin-2-YL)acetic acid is a bifunctional reagent that masterfully combines these features. It possesses:

  • A 5-fluoropyridine moiety , which can enhance binding interactions and improve pharmacokinetic profiles.[5][6]

  • A reactive acetic acid group , primed for derivatization, most commonly through amide bond formation.[7]

This unique combination makes it an exceptional scaffold for constructing diverse compound libraries aimed at identifying novel therapeutic agents. This document provides a detailed guide on the properties, applications, and robust protocols for leveraging this compound in parallel synthesis campaigns.

Physicochemical Properties & Rationale for Use

This compound is a solid at room temperature with a molecular weight of 155.13 g/mol .[8] The electron-withdrawing nature of the fluorine atom at the 5-position modulates the electronics of the pyridine ring, influencing its pKa and potential for intermolecular interactions.[6]

Key Advantages as a Library Scaffold:

  • Vectorial Diversity: The acetic acid functional group provides a reliable handle for introducing diversity. By coupling this scaffold with a wide array of primary and secondary amines, researchers can systematically explore the chemical space around the core fluoropyridine motif.

  • Metabolic Stability: The C-F bond is exceptionally strong, often blocking sites of metabolic oxidation, which can lead to improved in vivo stability and a better pharmacokinetic profile.[4]

  • Modulation of Basicity: The fluorine atom lowers the basicity of the pyridine nitrogen, which can prevent unwanted off-target effects, such as hERG channel inhibition, and improve oral bioavailability.

  • Enhanced Binding Interactions: The polarized C-F bond can participate in favorable dipole-dipole, hydrogen bonding, and even orthogonal multipolar interactions with protein targets, potentially increasing binding affinity and selectivity.[5]

Core Application: Parallel Amide Library Synthesis

The most direct and powerful application of this compound is in the parallel synthesis of amide libraries.[9][10] The fundamental reaction is the coupling of the carboxylic acid with a diverse set of amines using a suitable coupling reagent.

The Chemistry: HATU-Mediated Amide Coupling

While numerous coupling reagents exist, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) is highly recommended for library synthesis due to its high efficiency, rapid kinetics, and low rate of racemization.[11][12]

Mechanism of Action: The HATU-mediated coupling process occurs in two main steps:[11][13]

  • Activation: In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.[11][14]

  • Nucleophilic Attack: The primary or secondary amine then attacks the carbonyl carbon of the active ester, forming the desired amide bond and releasing 1-hydroxy-7-azabenzotriazole (HOAt) as a byproduct.[11]

The pyridine nitrogen within the HOAt moiety is thought to facilitate the reaction via a neighboring group effect, stabilizing the transition state and accelerating the coupling.[13]

Workflow for Amide Library Generation

The following diagram illustrates a typical workflow for generating a diverse amide library from the this compound scaffold.

G cluster_prep Reagent Preparation cluster_synthesis Parallel Synthesis (96-well plate) cluster_purification Workup & Purification cluster_analysis Analysis & Storage scaffold 2-(5-Fluoropyridin-2-YL) acetic acid (Scaffold) array Array Scaffold in Wells scaffold->array amines Diverse Primary/Secondary Amine Collection (R-NH2) dispense Dispense Amine Solutions (1 Amine per Well) amines->dispense array->dispense reagents Add HATU/DIPEA Solution to all Wells dispense->reagents react Incubate & React (Room Temp, 1-18h) reagents->react quench Quench Reaction react->quench extract Liquid-Liquid Extraction or Solid-Phase Extraction quench->extract concentrate Evaporate Solvent extract->concentrate analysis LC-MS / NMR Analysis (Purity & Identity) concentrate->analysis library Final Compound Library (DMSO Plates) analysis->library

Caption: Automated Parallel Amide Synthesis Workflow.

Detailed Protocols

Protocol: Standard HATU-Mediated Amide Coupling

This protocol describes a representative coupling reaction on a small scale, which can be adapted for parallel synthesis platforms.[11]

Materials:

  • This compound (1.0 eq)

  • Desired amine (1.1 eq)

  • HATU (1.2 eq)[11]

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)[11]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 1N HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Pre-activation: In a dry flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the mixture and stir at room temperature for 15-30 minutes. This step activates the carboxylic acid.[11]

  • Coupling: Add the selected amine (1.1 eq) to the activated acid mixture.

  • Reaction: Continue to stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-18 hours.[11]

  • Work-up: Once the reaction is complete, dilute the mixture with Ethyl Acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.[11] These washes serve to remove unreacted starting materials, DIPEA, and HOAt byproduct.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC to yield the final amide.

Quality Control

For compound libraries, robust quality control is essential. Each compound in the library should be analyzed to confirm its identity and purity.

  • LC-MS: The primary tool for high-throughput analysis. It provides the molecular weight of the desired product and an estimation of its purity.

  • ¹H NMR: Used for structural confirmation of a representative subset of the library or for compounds that are advanced to further screening.

Data Presentation: Building Block Diversity

To maximize the structural diversity of the resulting library, a carefully selected set of amine building blocks should be employed. The table below provides examples of commercially available amines categorized by type, which can be used to explore different regions of chemical space.

Amine Category Example Amine Rationale for Inclusion
Small Aliphatic CyclopropylamineIntroduces 3D character and rigidity.
Acyclic Aliphatic IsobutylamineExplores hydrophobic pockets.
Benzylic 4-MethoxybenzylamineProvides aromatic interaction points with electronic modulation.
Aromatic 3-ChloroanilineScans for halogen bonding and explores electronically diverse pockets.
Heterocyclic 2-AminothiazoleIntroduces hydrogen bond donors/acceptors and specific heterocyclic interactions.
Secondary Cyclic MorpholineAdds a polar, conformationally restricted group, often improving solubility.

Logical Framework for Library Design

The design of a compound library should be a deliberate process. The following diagram outlines the logical relationship between the core scaffold and the resulting library diversity.

G cluster_amines Diverse Amine Building Blocks (R-NH2) Scaffold Core Scaffold 2-(5-Fluoropyridin-2-YL) acetic acid Library { Diverse Amide Library | Exploring Chemical Space} Scaffold:f0->Library:f0 Amide Coupling (HATU, DIPEA) Amine1 Aliphatic Amine2 Aromatic Amine1->Library:f0 Amine3 Heterocyclic Amine2->Library:f0 AmineN ... Amine3->Library:f0 AmineN->Library:f0

Caption: Library Generation from a Central Scaffold.

Conclusion

This compound is a high-value, versatile building block for the construction of amide-based compound libraries. Its inherent physicochemical properties, stemming from the fluoropyridine core, make it an attractive starting point for drug discovery programs. By employing robust and efficient coupling chemistry, such as the HATU-mediated protocol detailed here, researchers can rapidly generate large, diverse libraries of novel chemical entities for biological screening, accelerating the identification of promising new lead compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(5-Fluoropyridin-2-YL)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 2-(5-Fluoropyridin-2-YL)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols. Our goal is to help you navigate the common challenges in this synthesis and significantly improve your yield and product purity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind the proposed solutions.

Question 1: My yield for the hydrolysis of 2-(5-fluoropyridin-2-yl)acetonitrile to the final acid is consistently low. What are the primary causes and how can I fix this?

Answer:

Low yield in the nitrile hydrolysis step is the most common bottleneck. This reaction proceeds via an amide intermediate, and incomplete conversion is often the root cause. The key is to ensure the reaction conditions are sufficiently forcing to drive the hydrolysis to the carboxylate stage without causing degradation.

Potential Causes & Recommended Actions:

  • Incomplete Reaction: The conversion of the nitrile to the amide is relatively fast, but the subsequent hydrolysis of the amide to the carboxylic acid is often the rate-limiting step.

    • Solution (Acidic Hydrolysis): Increase the reaction temperature and/or time. Refluxing in a strong acid like 6M HCl or a mixture of acetic acid and concentrated sulfuric acid is often necessary. Monitor the reaction by TLC or HPLC until the nitrile and amide intermediates are no longer detectable.

    • Solution (Basic Hydrolysis): Use a higher concentration of base (e.g., 6M NaOH or KOH) and ensure the temperature is elevated, often to reflux. Alkaline hydrolysis of similar pyridylacetonitriles has been shown to sometimes stop at the amide stage if conditions are too mild[1]. Driving it to completion requires more stringent conditions.

  • Side Reactions/Degradation: Pyridine rings can be sensitive to harsh conditions. Extremely high temperatures or overly concentrated acids can lead to decomposition, appearing as a dark, tarry reaction mixture.

    • Solution: Find the optimal balance of temperature and reaction time. A temperature of 60°C can be a good starting point for optimization, as higher temperatures may not always improve yield and can lead to degradation[2]. Stepwise temperature increases while monitoring the reaction mixture for discoloration can help identify the optimal thermal window.

  • Inefficient Work-up and Isolation: The product is an amino acid derivative and can be amphoteric, potentially leading to losses during extraction.

    • Solution: After hydrolysis, carefully adjust the pH of the aqueous solution. To isolate the carboxylic acid, you must neutralize the solution to its isoelectric point, where it has minimum solubility, causing it to precipitate. If using acidic hydrolysis, you will need to add a base; if using basic hydrolysis, you will need to add an acid. Fine-tuning the final pH is critical for maximizing the recovery of the precipitated solid.

Question 2: I am observing a significant amount of an amide byproduct in my final product. How can I prevent its formation?

Answer:

The presence of the 2-(5-fluoropyridin-2-yl)acetamide is a clear indicator of incomplete hydrolysis. The reaction mechanism dictates that the amide is a mandatory intermediate. The challenge is not to prevent its formation, but to ensure it is fully consumed.

Causality: Nitrile hydrolysis in either acid or base first produces a primary amide. This amide must then undergo a second hydrolysis step to yield the carboxylic acid. If the reaction is stopped prematurely or the conditions are not vigorous enough, the amide will be isolated.

Troubleshooting Protocol:

  • Extend Reaction Time: The most straightforward approach is to increase the reflux time. Take aliquots every 2-4 hours and analyze them (e.g., by HPLC or TLC) to track the disappearance of the amide spot/peak.

  • Increase Reagent Concentration/Temperature: If extending the time is ineffective, consider increasing the concentration of the acid or base, or raising the reaction temperature. For particularly stubborn hydrolyses, a switch in solvent or acid might be beneficial. For example, using a mixture of acetic acid and sulfuric acid can be more effective than aqueous HCl alone.

  • Re-subject the Mixture: If you have already isolated a mixture of the acid and amide, you can re-subject the entire batch to the hydrolysis conditions to drive the remaining amide to the desired acid product.

Question 3: The initial cyanation step to produce 2-(5-fluoropyridin-2-yl)acetonitrile from 2-chloro-5-fluoropyridine is low-yielding. What factors should I optimize?

Answer:

This is a nucleophilic aromatic substitution (SNAr) reaction. The pyridine ring is electron-deficient, which facilitates the attack of the cyanide nucleophile, but several factors can lead to poor yields.

Key Optimization Parameters:

  • Solvent Choice: A polar aprotic solvent like DMSO or DMF is essential. These solvents solvate the cation (e.g., Na+ or K+) of the cyanide salt, leaving a "naked," highly nucleophilic cyanide anion, which accelerates the reaction.

  • Temperature Control: While heating is necessary to drive the reaction, excessive temperatures (e.g., >150°C) can lead to decomposition of the starting material and product. A systematic optimization of the reaction temperature is recommended, for example, starting at 80°C and gradually increasing while monitoring the reaction progress[2].

  • Anhydrous Conditions: The cyanide anion is a strong base. The presence of water can lead to side reactions and reduce the concentration of the effective nucleophile. Ensure all reagents and solvents are thoroughly dried before use.

  • Reagent Purity: The quality of the starting 2-chloro-5-fluoropyridine and the cyanide salt is crucial. Impurities in the starting material can interfere with the reaction.

Troubleshooting Workflow for Nitrile Hydrolysis

G start Low Yield or Impure Product in Hydrolysis Step check_purity Analyze crude product (TLC, HPLC, NMR) start->check_purity is_amide Is Amide byproduct the major impurity? check_purity->is_amide is_starting_nitrile Is unreacted Nitrile present? is_amide->is_starting_nitrile No increase_conditions Increase reaction severity: 1. Extend reaction time 2. Increase temperature 3. Increase acid/base conc. is_amide->increase_conditions Yes other_impurity Other impurities or degradation observed? is_starting_nitrile->other_impurity No is_starting_nitrile->increase_conditions Yes optimize_temp Optimize temperature. Avoid excessive heat (>120C). Consider lower temp for longer time. other_impurity->optimize_temp Yes (Degradation) purification Review purification strategy: 1. Optimize pH for precipitation 2. Screen recrystallization solvents other_impurity->purification Yes (Other Impurities) re_run Re-subject impure batch to hydrolysis conditions increase_conditions->re_run end Achieved High Yield & Purity re_run->end optimize_temp->end purification->end

Caption: Troubleshooting decision tree for nitrile hydrolysis.

Frequently Asked Questions (FAQs)

Q: What is the most reliable synthetic route for this compound?

A: The most common and generally reliable route starts from a 2-halo-5-fluoropyridine (typically 2-chloro- or 2-bromo-5-fluoropyridine). This is followed by a nucleophilic substitution with a cyanide salt to form 2-(5-fluoropyridin-2-yl)acetonitrile[3]. The final step is the hydrolysis of the nitrile group to the carboxylic acid.

Q: Acidic or basic hydrolysis: which is better?

A: Both methods are effective, and the choice may depend on the scale of the reaction and available equipment.

  • Acidic Hydrolysis (e.g., HCl, H2SO4): Tends to be cleaner and can make product isolation easier via pH adjustment and precipitation. However, it may require more corrosion-resistant reactors for large-scale production.

  • Basic Hydrolysis (e.g., NaOH, KOH): Also very effective but can sometimes lead to more colored impurities. Work-up involves acidifying the reaction mixture to precipitate the product, which requires careful handling of large amounts of acid.

Q: What analytical methods are recommended for monitoring this synthesis?

A: A combination of techniques is ideal:

  • Thin-Layer Chromatography (TLC): Excellent for quick, qualitative monitoring of reaction progress. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to resolve the starting material, intermediate, and product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on reaction conversion and the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): Essential for structural confirmation of the intermediate and final product.

  • Infrared (IR) Spectroscopy: Useful for tracking the disappearance of the strong nitrile peak (~2250 cm-1) and the appearance of the broad carboxylic acid O-H stretch (~3000 cm-1) and carbonyl C=O stretch (~1700 cm-1).

Experimental Protocols

Overall Synthesis Workflow

Caption: General two-step synthesis pathway.

Protocol 1: Synthesis of 2-(5-fluoropyridin-2-yl)acetonitrile

Materials:

  • 2-Chloro-5-fluoropyridine

  • Sodium cyanide (NaCN)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser under a nitrogen atmosphere, add sodium cyanide (1.2 eq).

  • Solvent Addition: Add anhydrous DMSO to the flask. Stir the suspension.

  • Reagent Addition: Add 2-chloro-5-fluoropyridine (1.0 eq) to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to 90-100°C. Monitor the reaction progress by TLC or HPLC. The reaction typically takes 4-8 hours.

  • Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice water. Caution: This will quench any unreacted cyanide.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash them twice with brine to remove residual DMSO.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure to yield the crude nitrile product, which can be purified further by column chromatography or used directly in the next step.

Protocol 2: Acid-Catalyzed Hydrolysis to this compound

Materials:

  • 2-(5-fluoropyridin-2-yl)acetonitrile

  • Sulfuric acid (H2SO4)

  • Deionized water

  • Sodium hydroxide (NaOH) solution (e.g., 10M) for neutralization

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, prepare a 50% (v/v) solution of sulfuric acid in water. Caution: Add acid to water slowly while cooling in an ice bath.

  • Reagent Addition: Add the crude 2-(5-fluoropyridin-2-yl)acetonitrile (1.0 eq) to the sulfuric acid solution.

  • Reaction: Heat the mixture to reflux (approximately 110-120°C) and maintain for 6-12 hours. Monitor the reaction by TLC or HPLC for the disappearance of the nitrile and the intermediate amide.

  • Cooling and Precipitation: Once the reaction is complete, cool the mixture in an ice bath.

  • Neutralization: Slowly and carefully add a concentrated NaOH solution to the cold reaction mixture to adjust the pH to approximately 3-4. The product will precipitate as a solid. Constant stirring and cooling are essential during neutralization.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water to remove inorganic salts.

  • Drying: Dry the solid product in a vacuum oven to a constant weight. The purity can be checked by HPLC and the structure confirmed by NMR. Recrystallization from a suitable solvent like ethanol/water can be performed if higher purity is needed[4].

Data Summary: Hydrolysis Condition Optimization
ConditionReagentTemperature (°C)Typical Time (h)ProsCons
Acidic 6M HCl or 50% H2SO4100 - 1206 - 12Cleaner reaction profile; easier work-up.Requires acid-resistant equipment.
Basic 6M NaOH or KOH100 - 1108 - 16Effective for large scale.Can produce more colored impurities; work-up requires large amounts of acid.

References

Technical Support Center: Synthesis of 2-(5-Fluoropyridin-2-YL)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(5-Fluoropyridin-2-YL)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important pharmaceutical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, offering explanations for their causes and detailed protocols for their resolution.

Issue 1: Low Yield of the Desired Product

Q: My reaction is resulting in a significantly lower than expected yield of this compound. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors, primarily related to starting material purity, reaction conditions, and competing side reactions. Let's break down the common culprits and their solutions.

Root Cause Analysis & Corrective Actions:

  • Incomplete Reaction: The conversion of the starting material, often a 2-halopyridine derivative, may not be complete.

    • Solution: Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. However, be cautious as excessive heat can promote side reactions.

  • Suboptimal Reaction Conditions: The chosen synthetic route may be sensitive to specific parameters.

    • Solution: Re-evaluate and optimize reaction parameters such as solvent, temperature, and concentration. For instance, in a Grignard-based synthesis, the choice of ether solvent (e.g., THF vs. diethyl ether) can significantly impact the reaction rate and yield.

  • Competing Side Reactions: Several side reactions can consume starting materials or the desired product. The most common of these are discussed in detail below.

Issue 2: Formation of a Major Impurity, 5-Fluoropyridine

Q: I am observing a significant amount of 5-fluoropyridine as a byproduct in my reaction mixture. What is causing this and how can I prevent it?

A: The formation of 5-fluoropyridine is a strong indicator of premature quenching of an organometallic intermediate or decarboxylation of the final product.

Mechanistic Insight:

In syntheses involving an organometallic intermediate, such as a Grignard or organolithium reagent formed from a 2-halo-5-fluoropyridine, any protic source in the reaction mixture will lead to protonolysis of the reagent, yielding 5-fluoropyridine.

Furthermore, 2-pyridylacetic acids are known to be susceptible to decarboxylation, especially under harsh conditions (e.g., high temperatures or strong acidic/basic conditions).[1] This process involves the loss of carbon dioxide from the carboxylic acid group, resulting in the formation of a 2-methylpyridine derivative, which in this case would be 2-methyl-5-fluoropyridine. However, if the starting material is a 2-halopyridine, the decarboxylation of the final product back to a simpler pyridine is also a possibility under certain workup or purification conditions.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for minimizing 5-fluoropyridine impurity.

Preventative Measures:

ParameterRecommended ActionRationale
Solvent & Reagents Ensure all solvents and reagents are strictly anhydrous.Grignard and organolithium reagents are extremely strong bases and will be quenched by any protic source.[2][3]
Atmosphere Maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.Prevents atmospheric moisture from entering the reaction vessel.
Temperature Keep the reaction temperature as low as feasible for the specific transformation.Higher temperatures can accelerate the rate of decarboxylation.[4]
Workup Use a mild quenching agent, such as saturated ammonium chloride solution, at low temperatures.Avoids harsh pH conditions that can promote side reactions.
Issue 3: Formation of Dimeric and Polymeric Byproducts

Q: My purification is complicated by the presence of high molecular weight impurities. What are these and how can I avoid their formation?

A: The formation of dimeric species like 2,2'-bipyridines and other polymeric materials is a known issue, particularly in reactions involving 2-pyridyl organometallic reagents.[5]

Mechanistic Insight:

These byproducts can arise from several pathways, including:

  • Wurtz-type coupling: The reaction of the organometallic intermediate with unreacted 2-halo-5-fluoropyridine.

  • Oxidative coupling: Exposure of the organometallic intermediate to oxygen can lead to homocoupling.

Preventative Strategies:

  • Slow Addition of Reagents: Add the solution of the 2-halo-5-fluoropyridine to the metal (e.g., magnesium for Grignard formation) or the organometallic reagent to the electrophile slowly and at a controlled temperature. This maintains a low concentration of the reactive species, minimizing self-coupling.

  • Degassing of Solvents: Before use, thoroughly degas solvents to remove dissolved oxygen. This can be achieved by bubbling an inert gas through the solvent or by freeze-pump-thaw cycles.

  • Use of High Purity Reagents: Ensure the starting 2-halo-5-fluoropyridine is free from impurities that could initiate polymerization.

II. Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for minimizing side reactions in the synthesis of this compound?

A1: While several routes exist, a common and often reliable method involves the palladium-catalyzed cross-coupling of a 2-halopyridine with a suitable acetate equivalent.[1] This approach often offers milder reaction conditions compared to those involving highly reactive organometallic intermediates, thereby reducing the likelihood of side reactions like dimerization and uncontrolled polymerization. Another promising approach is a three-component synthesis involving pyridine-N-oxides, which can also proceed under relatively mild conditions.[6]

Q2: How can I effectively purify the final product from the common side products?

A2: Purification can often be challenging due to the similar polarities of the product and some impurities. A multi-step approach is often necessary:

  • Acid-Base Extraction: As a pyridine derivative, the product is basic and can be extracted into an acidic aqueous layer to separate it from non-basic impurities.[7] The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.

  • Column Chromatography: This is a versatile technique for separating the product from closely related impurities.[7] To mitigate tailing on silica gel due to the basicity of the pyridine nitrogen, it is often beneficial to add a small amount of a base like triethylamine to the eluent.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective method for achieving high purity.[7]

Q3: My reaction involving a Grignard reagent is not initiating. What troubleshooting steps should I take?

A3: Grignard reaction initiation can be notoriously tricky. Here are some common troubleshooting steps:

  • Activation of Magnesium: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction. Gently crush the magnesium turnings in a dry flask (under an inert atmosphere) to expose a fresh surface. A small crystal of iodine or a few drops of 1,2-dibromoethane can also be added to activate the magnesium.

  • Ensure Anhydrous Conditions: As mentioned previously, even trace amounts of water can prevent the formation of the Grignard reagent.[2]

  • Local Heating: Gentle heating of a small spot of the reaction mixture with a heat gun can often initiate the reaction. Once initiated, the reaction is typically exothermic and will sustain itself.

III. Experimental Protocols

Protocol 1: General Procedure for Acid-Base Extraction
  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

  • Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The product will move into the aqueous layer.

  • Separate the aqueous layer and wash it with the organic solvent to remove any remaining non-basic impurities.

  • Cool the aqueous layer in an ice bath and carefully basify it with a suitable base (e.g., solid NaHCO₃ or 1 M NaOH) until the product precipitates or can be extracted.

  • Extract the product back into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: General Procedure for Column Chromatography with Triethylamine
  • Prepare a slurry of silica gel in the chosen eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Add a small amount of triethylamine to the eluent (typically 0.1-1% by volume).

  • Pack the column with the silica gel slurry.

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with the triethylamine-containing eluent, collecting fractions and monitoring by TLC to isolate the desired product.

IV. Mechanistic Diagrams

Caption: Common side reactions in the synthesis of this compound.

V. References

  • Hu, J., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry. Available at: --INVALID-LINK--

  • BenchChem (2025). Troubleshooting common issues in pyridine synthesis. Available at: --INVALID-LINK--

  • ResearchGate (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. Available at: --INVALID-LINK--

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, The Scripps Research Institute.

  • Gajda, R., et al. (2021). Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. Molecules.

  • Sigma-Aldrich. This compound. Available at: --INVALID-LINK--

  • Procter, D. J., et al. (2018). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition.

  • Chemistry Stack Exchange (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Available at: --INVALID-LINK--

  • El-Sayed, N. N. E., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules.

  • Movassaghi, M., et al. (2007). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society.

  • Wikipedia. Pyridine. Available at: --INVALID-LINK--

  • Land of Learning (2025). Unsymmetrical Pyridine Synthesis Mechanism | Heterocyclic Compounds Part 5. YouTube.

  • Organic Syntheses Procedure (2012). Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. Organic Syntheses.

  • Appchem. This compound. Available at: --INVALID-LINK--

  • Organic Chemistry Portal. Grignard Reaction. Available at: --INVALID-LINK--

  • Appchem. This compound hydrochloride. Available at: --INVALID-LINK--

  • BLDpharm. This compound. Available at: --INVALID-LINK--

  • Wikipedia. Grignard reaction. Available at: --INVALID-LINK--

  • CN101774967B - Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate. Google Patents.

  • Master Organic Chemistry (2015). Reactions of Grignard Reagents. Available at: --INVALID-LINK--

  • US20060047124A1 - Process for preparing 2-aminopyridine derivatives. Google Patents.

  • ChemScene. This compound. Available at: --INVALID-LINK--

  • Dissertation (2011). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine.

  • ResearchGate (2025). Synthesis of 2-amino-5-fluoropyridine. Available at: --INVALID-LINK--

  • Master Organic Chemistry (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Available at: --INVALID-LINK--

  • MDPI (2019). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.

  • PubMed (2009). Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells.

  • PubMed (2018). Chlorination of 5-fluorouracil: Reaction mechanism and ecotoxicity assessment of chlorinated products.

References

Technical Support Center: Purification of 2-(5-Fluoropyridin-2-YL)acetic acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(5-Fluoropyridin-2-YL)acetic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of compounds. As a molecule possessing both a weakly basic pyridine ring and an acidic carboxylic acid moiety, this compound can exist as a zwitterion, presenting unique purification challenges. This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate these complexities and achieve high purity for your downstream applications.

I. Core Concepts: The Challenge of a Zwitterionic Fluoropyridine

This compound's structure is key to its purification strategy. The pyridine nitrogen (pKa ~2-3) and the carboxylic acid (pKa ~4-5) mean that the molecule's overall charge is highly dependent on pH. At its isoelectric point (pI), the molecule is neutral overall but has localized positive and negative charges, making it a zwitterion. This behavior governs its solubility and interaction with chromatographic media. Understanding this is fundamental to troubleshooting purification issues.

II. Troubleshooting Guide: Common Purification Problems & Solutions

This section addresses specific, common issues encountered during the purification of this compound derivatives.

Issue 1: Poor Crystallization or Oiling Out

Q: My compound will not crystallize from solution; it either remains fully dissolved or separates as an oil. What is causing this and how can I fix it?

A: This is a frequent and frustrating issue, often rooted in solvent selection, purity, or improper cooling rates. "Oiling out" occurs when a compound separates from the solution above its melting point or as a supersaturated, amorphous liquid instead of an ordered crystal lattice.

Probable Causes & Solutions:

  • Inappropriate Solvent System: The chosen solvent may be too good (compound remains soluble) or too poor (compound crashes out amorphously). The polarity of this compound makes single-solvent systems challenging.

    • Solution: Employ a binary solvent system.[1] Dissolve the crude material in a minimal amount of a "good" solvent in which it is highly soluble (e.g., methanol, ethanol, or warm acetic acid). Then, titrate in a "poor" or "anti-solvent" in which it is insoluble (e.g., water, hexane, or ethyl acetate) at an elevated temperature until persistent cloudiness is observed.[1][2] Add a few drops of the good solvent to redissolve the solid and then allow it to cool slowly.

  • Rapid Cooling: Cooling the solution too quickly encourages rapid precipitation, which favors the inclusion of impurities and the formation of oils or fine powders instead of well-defined crystals.[3]

    • Solution: Slow, controlled cooling is critical.[3] After preparing the saturated solution, allow it to cool to room temperature undisturbed on a benchtop, insulated with paper towels or a cork ring. Once at room temperature, the flask can be moved to a refrigerator, and finally to a freezer, to maximize yield.

  • Presence of Impurities: Impurities can act as "crystal poisons," disrupting lattice formation. Common impurities may include unreacted starting materials or byproducts from the synthesis. For instance, if a malonic ester synthesis was used, dialkylated species could be present, which are notoriously difficult to crystallize.[1]

    • Solution: Attempt a pre-purification step. Perform a simple charcoal treatment on the hot solution to remove colored impurities, or an aqueous wash of the crude material to remove inorganic salts. If significant impurities are suspected, a rapid filtration through a small plug of silica gel may be necessary before attempting crystallization.

Step-by-Step Protocol: Optimizing Recrystallization

  • Place the crude solid (~100 mg) in a small Erlenmeyer flask.

  • Add a "good" solvent (e.g., ethanol) dropwise while heating until the solid just dissolves.

  • While still hot, add a "poor" solvent (e.g., water) dropwise until the solution becomes faintly and persistently cloudy.[1]

  • Add 1-2 drops of the "good" solvent to clear the solution.

  • Cover the flask and allow it to cool slowly to room temperature.

  • If no crystals form, scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.

  • Once crystal formation appears complete at room temperature, cool the flask further in an ice bath for 30 minutes to maximize recovery.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent mixture.[4][5]

Solvent SystemPolarityCommon Use
Ethanol / WaterPolarExcellent for polar compounds like pyridine carboxylic acids.
Acetic Acid / WaterPolarEffective, but residual acetic acid can be difficult to remove.[1]
Ethyl Acetate / HexaneMid-PolarGood for less polar derivatives or if zwitterionic character is suppressed.
Toluene / HeptaneNon-PolarSuitable for non-polar ester or amide derivatives.[2]
Table 1: Common binary solvent systems for recrystallization.
Issue 2: Co-elution of Impurities in Column Chromatography

Q: I am running a silica gel column, but a key impurity is co-eluting with my product. How can I improve the separation?

A: Co-elution on silica gel is common when impurities have similar polarities to the target compound. Given the zwitterionic potential of this compound, its interaction with the acidic silica surface can be complex, leading to peak tailing and poor resolution.

Probable Causes & Solutions:

  • Inappropriate Mobile Phase Polarity: The eluent may not have the optimal polarity to differentiate between your product and the impurity.

    • Solution: Systematically adjust the mobile phase. A common mobile phase for compounds of this type is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). Fine-tuning the ratio is key. Adding a small percentage (0.5-1%) of acetic or formic acid to the mobile phase can help to protonate the pyridine nitrogen, leading to more consistent interactions with the silica and sharper peaks.[6][7]

  • Strong Interaction with Silica: The basic pyridine nitrogen can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, causing significant peak tailing. The impurity might not interact as strongly, causing it to elute closer to your product than expected.

    • Solution:

      • Acidify the Mobile Phase: As mentioned, adding a small amount of acid can suppress the basicity of the pyridine ring, leading to cleaner chromatography.

      • Use a Different Stationary Phase: If tailing persists, consider switching to a less acidic stationary phase like alumina (neutral or basic) or a C18 reversed-phase column. For reversed-phase chromatography, a mobile phase of water/acetonitrile or water/methanol with a pH modifier (like formic acid or ammonium acetate) is typically used.[6]

Workflow for Improving Chromatographic Resolution

G start Co-elution Observed on Silica Gel check_tailing Is there significant peak tailing? start->check_tailing adjust_polarity Adjust Mobile Phase Polarity (e.g., gradient of Hex/EtOAc) check_tailing->adjust_polarity No add_acid Add 0.5-1% Acetic Acid to Mobile Phase check_tailing->add_acid Yes switch_stationary Switch Stationary Phase (e.g., Alumina or C18) adjust_polarity->switch_stationary Still no resolution success Resolution Achieved adjust_polarity->success Resolution Improved add_acid->adjust_polarity add_acid->success Resolution Improved switch_stationary->success

Caption: A decision workflow for troubleshooting poor chromatographic separation.

III. Frequently Asked Questions (FAQs)

Q1: What are the likely sources of impurities in my sample? A: Impurities typically originate from the synthetic route.

  • Unreacted Starting Materials: For example, if synthesizing from 2-chloro-5-fluoropyridine and a malonate ester, both starting materials could be present.

  • Side-Products: In a malonic ester synthesis, a common side-product is the dialkylated species, which can be difficult to separate from the desired mono-alkylated product.[1]

  • Hydrolysis Products: If the synthesis involves a nitrile hydrolysis (e.g., from 2-cyanomethyl-5-fluoropyridine), incomplete hydrolysis could leave the corresponding amide as an impurity.

  • Reagents and Catalysts: Residual catalysts or reagents used in the reaction.

Q2: My fluoropyridine derivative seems to be degrading during purification on silica gel. Is this possible? A: Yes, this is a known issue. Fluoropyridines, particularly those with fluorine at the 4-position, can be unstable in acidic conditions, including the inherent acidity of silica gel. While the 5-fluoro isomer is generally more stable, degradation can still occur, especially if the compound is left on the column for an extended period. If you suspect degradation, consider using a less acidic stationary phase like neutral alumina or switching to reversed-phase chromatography.

Q3: How can I effectively remove residual solvent after purification? A: High-boiling point solvents like acetic acid or DMF can be challenging to remove.

  • Azeotropic Removal: For acetic acid, co-evaporation with a solvent like toluene on a rotary evaporator can be effective.

  • Lyophilization (Freeze-Drying): If your compound is soluble in water or a mixture like water/dioxane, lyophilization is an excellent method for removing final traces of solvent without heat, yielding a fluffy, easy-to-handle solid.

  • High-Vacuum Drying: Placing the sample in a vacuum oven (at a temperature well below its melting point) for several hours is a standard final drying step.

Q4: What analytical techniques are best for assessing the purity of my final product? A: A combination of techniques is always recommended.

  • HPLC/UPLC: High-Performance Liquid Chromatography is the gold standard for purity assessment. A reversed-phase C18 column with a water/acetonitrile mobile phase containing 0.1% formic acid is a good starting point.[6] Purity is typically determined by peak area percentage at a suitable UV wavelength (e.g., 254 nm).

  • NMR Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the desired product and can reveal the presence of impurities if they are at a significant level (>1-2%). ¹⁹F NMR is particularly useful for confirming the presence and environment of the fluorine atom.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. LC-MS is a powerful tool that combines the separation power of HPLC with the identification capability of MS.

TechniqueInformation Provided
HPLCQuantitative purity (area %), retention time.
¹H/¹³C NMRStructural confirmation, presence of organic impurities.
¹⁹F NMRConfirmation of fluorine incorporation and environment.
LC-MSMolecular weight confirmation of the main peak and impurities.
Table 2: Recommended analytical techniques for purity assessment.

Q5: Can I purify this compound using an acid-base extraction? A: An acid-base extraction can be a useful pre-purification step but is often insufficient for achieving high purity on its own, especially for removing structurally similar impurities. Because the compound is zwitterionic, it can be soluble in both acidic and basic aqueous layers depending on the pH, making separation tricky. A careful pH adjustment to the isoelectric point might precipitate the product from an aqueous solution, but this can be inefficient and may not remove all impurities. This technique is best used for gross separation, for example, removing non-ionizable impurities from your crude product before proceeding to chromatography or recrystallization.

Workflow for Zwitterion Precipitation

G start Crude Product in Aqueous Solution adjust_ph Adjust pH to Isoelectric Point (pI) (typically pH ~3-4) start->adjust_ph precipitate Product Precipitates as Zwitterion adjust_ph->precipitate filter Isolate Solid by Filtration precipitate->filter Precipitate Forms end Proceed to Recrystallization or Chromatography precipitate->end No Precipitate / Oiling Out analyze Analyze Purity (HPLC) filter->analyze analyze->end

Caption: A workflow for purification via isoelectric point precipitation.

IV. References

  • BenchChem Technical Support Team. (2025). Stability issues of fluoropyridines in acidic media. BenchChem. Available at: --INVALID-LINK--

  • ICH Harmonised Tripartite Guideline. (2006). Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting - Crystallization is Too Quick. Available at: --INVALID-LINK--

  • Eller, G. A., et al. (2021). Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. IUCrData.

  • University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry.

  • University of Houston-Downtown. (n.d.). Recrystallization, filtration and melting point. UHD Scholars.

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available at: --INVALID-LINK--

  • ResearchGate. (2020). How to desalt zwitterions? [Forum discussion]. Available at: --INVALID-LINK--

  • Wikipedia. (n.d.). Malonic ester synthesis. Retrieved January 6, 2026, from --INVALID-LINK--

  • Master Organic Chemistry. (2025). The Malonic Ester And Acetoacetic Ester Synthesis. Available at: --INVALID-LINK--

  • University of California, Los Angeles. (n.d.). Technique: Recrystallization. UCLA Chemistry and Biochemistry.

  • Chemistry LibreTexts. (2023). Recrystallization. Available at: --INVALID-LINK--

  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.

  • AAT Bioquest. (2023). What are the different phases of column chromatography? Available at: --INVALID-LINK--

  • AppliChem. (n.d.). This compound. Retrieved January 6, 2026, from --INVALID-LINK--

  • De Klerck, K., et al. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe.

  • Chemistry For Everyone. (2025). How To Choose Mobile Phase For Column Chromatography? [Video]. YouTube.

  • Chambers, R. D., et al. (2018). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Molecules.

  • Research and Reviews: Research Journal of Pharmaceutical Analysis. (2022). Column Chromatography in Pharmaceutical Analysis.

  • Sigma-Aldrich. (n.d.). This compound. Retrieved January 6, 2026, from --INVALID-LINK--

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry.

  • BLDpharm. (n.d.). This compound. Retrieved January 6, 2026, from --INVALID-LINK--

  • AppliChem. (n.d.). This compound hydrochloride. Retrieved January 6, 2026, from --INVALID-LINK--

  • ResearchGate. (2025). Synthesis of 2-amino-5-fluoropyridine.

  • Professor Dave Explains. (2023). Performing Column Chromatography [Video]. YouTube.

  • SIELC Technologies. (n.d.). Acetic Acid. Retrieved January 6, 2026, from --INVALID-LINK--

  • Dong, M. W. (2017). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International.

  • CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope.

  • Shimadzu. (n.d.). Analysis of Trace Level of Acetic Acid in Wastewater Sample by HPLC with High Sensitivity Photodiode Array Detector.

  • Biocompare. (2022). Acetic Acid for HPLC Analysis.

  • ChemScene. (n.d.). This compound. Retrieved January 6, 2026, from --INVALID-LINK--

References

Technical Support Center: Optimizing Reaction Conditions for Fluorinated Pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated pyridine compounds. This guide is designed to provide expert insights and practical troubleshooting advice for common synthetic challenges. Fluorinated pyridines are invaluable building blocks in medicinal and agricultural chemistry, but their unique electronic properties often necessitate carefully optimized reaction conditions.[1][2] This resource, presented in a question-and-answer format, addresses specific issues you may encounter during your experiments, explaining the causality behind our recommended strategies.

Section 1: Nucleophilic Aromatic Substitution (SNAr)

The presence of a fluorine atom, particularly at the 2- or 4-position, significantly activates the pyridine ring towards nucleophilic attack. This section addresses common issues in SNAr reactions.

Frequently Asked Questions & Troubleshooting

Question 1: My SNAr reaction with a 2-fluoropyridine is slow or incomplete. How can I increase the reaction rate?

Answer: While 2-fluoropyridines are generally much more reactive than their 2-chloro analogs (e.g., 320 times faster with NaOEt in EtOH), several factors can hinder the reaction.[3][4]

  • Causality: The rate of an SNAr reaction depends on the stability of the intermediate Meisenheimer complex and the facility of fluoride displacement. The reaction proceeds fastest when the pyridine ring is electron-deficient, stabilizing the buildup of negative charge.

  • Troubleshooting Steps:

    • Solvent Choice: Switch to a polar aprotic solvent like DMSO, DMF, or NMP. These solvents effectively solvate the cation of your base/nucleophile, increasing the nucleophile's reactivity, and can help stabilize the charged intermediate.

    • Base Strength: For nucleophiles like alcohols or amines, a stronger, non-nucleophilic base may be required to generate the active nucleophile in sufficient concentration. Consider NaH or K₂CO₃. For particularly challenging substrates, stronger bases like NaOtBu or KHMDS can be effective, but monitor for side reactions.

    • Temperature: Gently increasing the temperature can significantly accelerate the reaction. However, be cautious, as higher temperatures can also promote side reactions or decomposition.

    • Concentration: Ensure your reaction is not too dilute. Higher concentrations of reactants will increase the reaction rate.

    • Moisture: Ensure anhydrous conditions. Water can protonate your nucleophile, reducing its efficacy.

Question 2: I am observing substitution at other halogen sites (Br, Cl) on my fluoropyridine. How can I achieve selective substitution of the fluorine atom?

Answer: Achieving selectivity can be challenging, as harsh conditions can lead to the displacement of other halogens. However, the high reactivity of the C-F bond in SNAr can be exploited.

  • Causality: The high electronegativity of fluorine makes the attached carbon highly electrophilic and stabilizes the intermediate complex, making the C-F bond the most labile in SNAr reactions under kinetically controlled, mild conditions.[3][4]

  • Optimization Strategy:

    • Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., start at room temperature or even 0 °C). This will favor the kinetically preferred substitution of the most reactive site (C-F).

    • Mild Conditions: Use milder bases and shorter reaction times. It has been demonstrated that a wide range of nucleophiles can displace fluoride from 2-fluoropyridines under relatively mild conditions, often achieving quantitative conversion while leaving other halogens untouched.[4]

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are cornerstones of modern synthesis. However, the electronic nature of fluoropyridines can make these reactions challenging.

Troubleshooting Workflow for Cross-Coupling Reactions

Below is a general workflow for troubleshooting common cross-coupling issues such as low yield, no reaction, or the formation of byproducts.

G cluster_optimization Systematic Optimization start Low/No Product in Cross-Coupling check_reagents 1. Verify Reagent Quality - Catalyst active? - Base anhydrous? - Solvent degassed? start->check_reagents check_conditions 2. Review Reaction Conditions - Temperature too low? - Reaction time sufficient? check_reagents->check_conditions Reagents OK catalyst_ligand 3a. Screen Catalyst/Ligand - Try different Pd sources. - Screen bulky/electron-rich ligands (e.g., RuPhos, SPhos). check_conditions->catalyst_ligand Conditions OK base_solvent 3b. Screen Base & Solvent - Test different bases (e.g., K₃PO₄, Cs₂CO₃). - Vary solvent (Toluene, Dioxane, THF). catalyst_ligand->base_solvent additives 3c. Consider Additives - Is water beneficial (Suzuki)? - Are halide salts inhibitory? base_solvent->additives side_reactions 4. Analyze for Side Reactions - Dehalogenation? - Homocoupling (biaryl)? - Protodeboronation (Suzuki)? additives->side_reactions success Reaction Optimized side_reactions->success Problem Identified & Solved

Caption: General troubleshooting workflow for cross-coupling reactions.

2.1 Suzuki-Miyaura Coupling

Question 3: My Suzuki-Miyaura coupling of a 2-fluoropyridine with a boronic ester is giving low yields. What should I try first?

Answer: Low yields in Suzuki couplings with fluoropyridines often trace back to suboptimal catalyst, base, or solvent systems, and the nature of the boron reagent.

  • Causality: The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. Any slow step can stall the reaction. The electron-withdrawing nature of fluorine can make the oxidative addition step more challenging than with less electron-deficient pyridines.

  • Troubleshooting Steps:

    • Catalyst & Ligand: While various catalysts work, Pd(dppf)Cl₂ is a robust and frequently successful choice for coupling with heteroaryl electrophiles, including sulfonyl fluorides which can be considered pyridine precursors.[5][6][7] If this fails, consider screening more electron-rich and bulky monodentate phosphine ligands like RuPhos.[8]

    • Base Selection: A common and effective base is Na₃PO₄ or K₃PO₄ . These are often superior to stronger bases like NaOtBu, which can promote side reactions.

    • Solvent System & Water: The presence of a small amount of water is often beneficial.[5][6] It can increase the solubility of the phosphate base and may also accelerate the reaction by hydrolyzing the boronic ester to the more reactive boronic acid in situ.[6] A common solvent system is a 4:1 mixture of Dioxane/H₂O.[7]

    • Boron Reagent: Boronic acids are generally more reactive than their corresponding pinacol esters.[6] If you are using an ester, the addition of water to promote hydrolysis can be particularly helpful.

ParameterStarting RecommendationAlternative OptionsRationale
Catalyst Pd(dppf)Cl₂ (5-10 mol%)Pd(PPh₃)₄, Pd₂(dba)₃Pd(dppf)Cl₂ is often effective for heteroaryl couplings.[5][7]
Ligand (Included in catalyst)RuPhos, XPhosBulky, electron-rich ligands can facilitate oxidative addition and reductive elimination.
Base K₃PO₄ or Na₃PO₄ (3 eq.)Cs₂CO₃, K₂CO₃Phosphate bases are effective and generally avoid substrate degradation.[7]
Solvent Dioxane/H₂O (4:1)Toluene, THF, DMEThe presence of water can accelerate the reaction by hydrolyzing boronic esters.[5][6]
Temperature 80-100 °C65-110 °CHigher temperatures are often needed but should be optimized to minimize decomposition.[5]

Table 1: Recommended starting conditions for Suzuki-Miyaura coupling of fluoropyridines.

2.2 Buchwald-Hartwig Amination

Question 4: I am attempting a Buchwald-Hartwig amination on a fluorinated chloropyridine and observing significant dehalogenation of my starting material. What is causing this?

Answer: Dehalogenation is a common side reaction in Buchwald-Hartwig aminations, especially with electron-deficient aryl halides.[9] It arises from competitive pathways within the catalytic cycle.

  • Causality: Dehalogenation can occur via β-hydride elimination from the palladium-amido complex or by reductive cleavage of the aryl-halide bond. The choice of ligand and base is critical to favor the desired C-N bond formation over these side reactions.

  • Troubleshooting Steps:

    • Ligand Choice: This is the most critical parameter.[9] For challenging substrates, especially aryl chlorides, sterically hindered, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often required to promote fast reductive elimination, which outcompetes dehalogenation pathways.

    • Base Strength: While a strong base (e.g., NaOtBu, LHMDS) is necessary, using an excessively strong base or high temperatures can exacerbate decomposition and side reactions.[9] Consider screening different bases like K₃PO₄ or Cs₂CO₃, although they may require higher temperatures.

    • Solvent: Toluene and dioxane are common solvents. Solvent choice is interdependent with the ligand and base, so it should be screened as part of the overall optimization.[9][10]

    • Substrate Reactivity: Remember that aryl chlorides are significantly less reactive than bromides or iodides in the oxidative addition step.[9] If possible, switching to the corresponding aryl bromide will make the reaction much more facile.

Section 3: Directed ortho-Metalation (DoM)

DoM is a powerful method for regioselective functionalization of aromatic rings.[11][12]

Question 5: I want to functionalize a fluoropyridine at a specific position. How do I know if DoM is a suitable strategy, and what are the key considerations?

Answer: DoM is an excellent strategy when you need to introduce a substituent ortho to a specific directing metalation group (DMG). For fluoropyridines, both the ring nitrogen and other substituents can act as DMGs.

  • Causality: The DoM reaction relies on a heteroatom-containing DMG to coordinate a strong organolithium base (like n-BuLi or s-BuLi). This coordination delivers the base to a specific ortho C-H bond, which is then deprotonated to form a lithiated intermediate.[13][14] This intermediate can then be trapped with an electrophile.

  • Key Considerations for Fluoropyridines:

    • Hierarchy of DMGs: The pyridine nitrogen itself is a powerful DMG, directing metalation to the C2 position. If C2 is blocked, it will direct to C6. Other functional groups on the ring (e.g., -CONR₂, -OMe) also act as DMGs.[11] You must consider the combined directing effect of all groups. The fluorine atom itself is a weak DMG but can influence the acidity of adjacent protons.

    • Choice of Base: Strong, non-nucleophilic bases are required. n-BuLi is common, but for more hindered or less acidic protons, s-BuLi or t-BuLi, often in the presence of an additive like TMEDA (N,N,N',N'-tetramethylethylenediamine), is used to increase basicity.[11][13]

    • Temperature: These reactions must be run at low temperatures (typically -78 °C) to prevent side reactions, such as the addition of the organolithium base to the pyridine ring or decomposition of the lithiated intermediate.[11]

    • Competing SNAr: Be aware that if your fluoropyridine is activated towards nucleophilic attack (e.g., a 4-fluoropyridine), the organolithium base could potentially act as a nucleophile, leading to undesired substitution products. Low temperatures help to favor the kinetic deprotonation over nucleophilic addition.

G start Desired Functionalization of Fluoropyridine q1 Is the target position ortho to a DMG (e.g., N, CONR₂)? start->q1 q2 Is the target position activated for SNAr (e.g., C2 or C4)? q1->q2 No dom Use Directed ortho-Metalation (DoM) q1->dom Yes snar Use Nucleophilic Aromatic Substitution (SNAr) q2->snar Yes coupling Use Cross-Coupling (e.g., Suzuki, Buchwald) q2->coupling No

Caption: Decision tree for selecting a functionalization strategy.

Section 4: General Experimental Protocol

This section provides a representative protocol for a common reaction. Always refer to the primary literature and perform your own risk assessment before beginning any experiment.

Protocol: Suzuki-Miyaura Coupling of 2-Fluoropyridine Derivative

This protocol is adapted from methodologies reported for the coupling of pyridine sulfonyl fluorides and serves as a general starting point.[5][7]

Materials:

  • 2-Fluoropyridine derivative (1.0 eq)

  • Aryl boronic acid or pinacol ester (1.5 eq)

  • Pd(dppf)Cl₂ (0.05 - 0.10 eq)

  • K₃PO₄, finely ground and dried (3.0 eq)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry reaction vessel under an inert atmosphere, add the 2-fluoropyridine derivative (e.g., 0.3 mmol), the aryl boronic acid/ester (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₃PO₄ (0.9 mmol).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water to the vessel in a 4:1 ratio (e.g., 0.8 mL dioxane, 0.2 mL water).

  • Degassing (Optional but Recommended): If not already using pre-degassed solvents, bubble nitrogen or argon through the reaction mixture for 10-15 minutes.

  • Reaction: Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Typical reaction times are 12-24 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Troubleshooting Amide Bond Formation with 2-(5-Fluoropyridin-2-YL)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and optimized protocols for the challenging yet crucial task of forming amide bonds with 2-(5-Fluoropyridin-2-YL)acetic acid. Our goal is to move beyond simple procedural lists and offer a causative understanding of the reaction's intricacies, empowering you to solve problems effectively in your own laboratory settings.

Section 1: Understanding the Substrate: Key Chemical Properties

The unique structure of this compound presents specific challenges not typically encountered with simple aliphatic or benzoic acids. A foundational understanding of its properties is the first step in successful troubleshooting.

  • Electronic Effects of the Fluoropyridine Ring : The pyridine nitrogen and the fluorine atom at the 5-position are both strongly electron-withdrawing. This has two major consequences. Firstly, it increases the acidity of the carboxylic acid proton, which can facilitate its initial reaction with a coupling reagent. Secondly, and more critically, it renders the pyridine ring highly electron-deficient.[1] This electronic nature can influence the stability of activated intermediates and potentially open pathways for undesired side reactions.

  • The Role of the Pyridine Nitrogen : The lone pair on the pyridine nitrogen can act as a Lewis base. This can lead to unwanted interactions, such as coordination with coupling reagents or quenching of acidic species required for the reaction, thereby inhibiting the desired pathway. It can also complicate product purification by retaining residual acids.

  • Steric Profile : The acetic acid moiety is at the 2-position of the pyridine ring. While the methylene spacer (-CH₂-) provides some flexibility, the proximity to the heterocyclic ring can still present steric challenges, especially when coupled with sterically demanding amines.

Section 2: Troubleshooting Guide & FAQs

This section is formatted as a series of questions and answers to directly address common problems encountered during amide coupling with this compound.

Q1: My reaction shows low or no conversion to the desired amide. What are the primary causes and how can I improve the yield?

Low conversion is the most frequent issue and can stem from several factors. A systematic approach is key to diagnosis.[2]

  • A1.1: Inefficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable at room temperature due to the formation of a stable ammonium carboxylate salt.[3] Coupling reagents are required to convert the carboxylic acid's hydroxyl group into a better leaving group, creating a highly reactive acyl intermediate. If this activation step is incomplete, the reaction will stall.

    • Insight & Solution: For an electron-deficient acid like this compound, standard carbodiimide reagents like EDC, even with additives, may be insufficient.[4][5] More potent uronium/aminium-based reagents are highly recommended. HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is particularly effective as it reacts faster and with less risk of racemization compared to its analogue HBTU.[6][7][8]

    • Actionable Step: Switch from EDC/HOBt to HATU. Allow a "pre-activation" step where the carboxylic acid, HATU, and a non-nucleophilic base are stirred together for 15-30 minutes before adding the amine.[2][9] This ensures the activated ester is fully formed prior to the introduction of the nucleophile.

  • A1.2: Suboptimal Base Selection: The base plays a critical role. It must be strong enough to neutralize any acidic byproducts and prevent the protonation of the amine nucleophile, but not so strong that it causes side reactions like epimerization.[10]

    • Insight & Solution: A hindered, non-nucleophilic tertiary amine is ideal. N,N-Diisopropylethylamine (DIPEA, Hünig's base) is the standard choice. If racemization is a concern with a chiral substrate, a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine can be beneficial.[10]

    • Actionable Step: Use 2-3 equivalents of DIPEA. Ensure it is high purity and anhydrous, as contaminants can interfere with the reaction.

  • A1.3: Poor Amine Nucleophilicity: The amine partner is equally important. If the amine is sterically hindered or electronically poor (e.g., an aniline with electron-withdrawing groups), its nucleophilicity will be low, leading to a sluggish reaction.[4][11]

    • Insight & Solution: For challenging amines, increasing the reaction temperature to 40-60 °C can provide the necessary activation energy. Alternatively, converting the carboxylic acid to its acyl fluoride is a highly effective strategy for coupling with unreactive amines.[11][12]

    • Actionable Step: If using HATU fails, consider an alternative protocol based on in-situ acyl fluoride generation (see Protocol 2 below).

Q2: I'm observing significant side products. What are they and how can I minimize them?

Side product formation complicates purification and reduces yield. Understanding their origin is crucial for suppression.

  • A2.1: Guanidinylation of my Amine: A common byproduct when using uronium/aminium reagents like HATU or HBTU is the formation of a guanidinium species on the reacting amine.[7] This occurs when excess coupling reagent reacts directly with the amine, permanently capping it and preventing amide formation.

    • Insight & Solution: This side reaction is kinetically competitive with the desired acylation. The key is to control stoichiometry and the order of addition.

    • Actionable Step: Use only a slight excess (1.0-1.1 equivalents) of the coupling reagent relative to the carboxylic acid. Crucially, always pre-activate the acid with the coupling reagent before adding the amine.[9] This consumes the coupling reagent in the formation of the active ester, minimizing its availability to react with the amine.

  • A2.2: Racemization: If your carboxylic acid or amine contains a stereocenter adjacent to the reacting functional group, there is a risk of epimerization under the reaction conditions.

    • Insight & Solution: Racemization often proceeds through the formation of an oxazolone intermediate. Additives like 1-Hydroxybenzotriazole (HOBt) or, more effectively, its aza-analogue HOAt (found in HATU) or OxymaPure, can trap the activated intermediate as an active ester, which is less prone to racemization.[2][10]

    • Actionable Step: Use HATU as the coupling reagent, as it inherently contains the HOAt moiety. If using carbodiimides, the addition of an agent like OxymaPure is essential. Running the reaction at a lower temperature (0 °C to room temperature) can also help preserve stereochemical integrity.[2]

Q3: Which coupling reagent is best suited for this compound?

While many reagents exist, the choice should be guided by the substrate's specific properties.[13]

  • Insight & Solution: Given the electron-deficient nature of the acid and the potential for sluggish reactions, a high-reactivity reagent is the best starting point. Below is a comparison of suitable options.

Reagent SystemProsConsRecommended Use Case
HATU / DIPEA High reactivity, fast kinetics, low racemization risk.[7][8]Higher cost, can cause guanidinylation if used incorrectly.[14]First-line choice for most couplings with this acid.
EDC / OxymaPure Cost-effective, water-soluble byproducts (urea) are easily removed.[10][15]Lower reactivity than HATU, may fail with hindered/unreactive amines.Good for simple, non-hindered primary/secondary amines on a large scale.
T3P® (Propylphosphonic Anhydride) Excellent for low epimerization, byproducts are water-soluble.Often requires pyridine as a base/solvent, which can complicate workup.A strong alternative to HATU, particularly when racemization is a major concern.[16]
Acyl Fluoride (via TFFH or PFP) Extremely effective for hindered and electron-deficient partners.[11][12]Reagents can be moisture-sensitive; may require elevated temperatures.Problem-solver for reactions that fail with all other methods.
Q4: How can I be sure my starting materials are pure and the reaction is proceeding as expected?

A successful reaction begins with pure starting materials and is guided by careful monitoring.

  • Insight & Solution: Impurities in the starting acid (e.g., residual solvents or salts from its synthesis) or amine can inhibit the reaction. Reaction monitoring is essential to make informed decisions about reaction time or the need for additional reagents.

  • Actionable Steps:

    • Starting Material QC: Verify the purity of this compound and the amine by ¹H NMR and LC-MS before starting. Ensure the acid is fully dried.

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the reaction's progress. A small aliquot taken after 1 hour, and then periodically, will show the consumption of starting materials and the appearance of the product peak with the correct mass. This avoids unnecessarily long reaction times which can lead to byproduct formation.

Section 3: Recommended Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for conducting the amide coupling reaction.

Protocol 1: Standard High-Yield Coupling using HATU

This protocol is the recommended starting point for most amine substrates.

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the acid in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (approx. 0.1 M concentration).

  • Pre-activation: Add HATU (1.05 eq) to the solution, followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Stirring: Stir the mixture at room temperature for 15-30 minutes. The solution may change color or clarity as the active ester forms.

  • Amine Addition: Add the amine (1.0 eq) to the reaction mixture. If the amine is a hydrochloride salt, add an additional equivalent of DIPEA (total 3.5 eq).

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.

  • Workup: Once the reaction is complete, quench by adding water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate or DCM). Wash the organic layer sequentially with 5% aqueous citric acid (to remove excess amine/DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid), and finally with brine.[2]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Alternative Method via In-Situ Acyl Fluoride Formation

This protocol is designed for highly hindered or electron-deficient amines where Protocol 1 fails.[11]

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DCM or THF (approx. 0.1 M).

  • Acyl Fluoride Generation: Add a deoxyfluorinating agent such as TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 eq) and DIPEA (2.2 eq). Stir the mixture at room temperature for 15 minutes to generate the acyl fluoride in situ.

  • Amine Addition: Add the amine (1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. For very challenging substrates, the temperature may be gently increased to 40-50 °C. Monitor carefully by LC-MS.

  • Workup & Purification: Follow steps 7 and 8 from Protocol 1.

Section 4: Visual Guides & Workflows

Diagram 1: General Mechanism of HATU-Mediated Amide Coupling

AmideCoupling General Mechanism of HATU-Mediated Amide Coupling RCOOH Carboxylic Acid (R-COOH) ActiveEster O-Acyl-isourea Active Ester RCOOH->ActiveEster 1. Activation HATU HATU + Base (e.g., DIPEA) HATU->ActiveEster Amide Amide Product (R-CONH-R') ActiveEster->Amide Byproducts Tetramethylurea + HOAt + Base-H⁺ ActiveEster->Byproducts Amine Amine (R'-NH₂) Amine->Amide 2. Nucleophilic Attack Amide->Byproducts

Caption: A simplified workflow of amide bond formation using a uronium salt like HATU.

Diagram 2: Troubleshooting Workflow for Low Conversion

Troubleshooting Troubleshooting Workflow for Low Conversion Start Low / No Conversion Observed by LC-MS CheckSM Verify Purity of Acid & Amine (NMR, LC-MS) Start->CheckSM UseHATU Reaction with HATU / DIPEA (Protocol 1) CheckSM->UseHATU If pure Monitor Monitor at 1h. See Starting Materials? UseHATU->Monitor YesSM Yes, SMs remain Monitor->YesSM Yes NoSM No, SMs consumed, but no product Monitor->NoSM No Heat Increase Temp to 40-50 °C YesSM->Heat CheckSideProducts Analyze for Side Products (e.g., Guanidinylation) NoSM->CheckSideProducts AcylFluoride Switch to Acyl Fluoride Method (Protocol 2) Heat->AcylFluoride If still no conversion Success Problem Solved AcylFluoride->Success

Caption: A decision tree for systematically troubleshooting low-yield amide coupling reactions.

References

How to prevent decomposition of 2-(5-Fluoropyridin-2-YL)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(5-Fluoropyridin-2-YL)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the stability and handling of this compound. Our goal is to help you prevent its decomposition and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A: To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent moisture absorption.[1] For extended storage, a temperature of -20°C is recommended, with the compound sealed away from moisture.[2]

Q2: What are the known chemical incompatibilities for this compound?

A: The primary incompatibility for this compound is with strong oxidizing agents.[1] Based on the reactivity of the related compound, acetic acid, it is also prudent to avoid contact with chromic acid, nitric acid, hydroxyl compounds, ethylene glycol, perchloric acid, peroxides, and permanganates.[3][4]

Q3: Is this compound stable under normal laboratory conditions?

A: this compound is generally stable under recommended storage temperatures and pressures.[1] However, like other 2- or 4-pyridylacetic acids, it is susceptible to decarboxylation, so careful consideration of reaction conditions is necessary.[5]

Q4: What are the hazardous decomposition products?

A: Under fire conditions, thermal decomposition can produce hazardous products, including carbon oxides, hydrogen fluoride, and nitrogen oxides.[1]

Troubleshooting Guide: Preventing Decomposition

This section addresses specific issues you may encounter during your experiments, with a focus on identifying the root cause and providing actionable solutions.

Issue 1: Loss of Starting Material and Unexpected Formation of 5-Fluoro-2-picoline

Q: During my reaction, I've noticed a significant loss of this compound and the appearance of a new, less polar spot on my TLC, which I've identified as 5-fluoro-2-picoline. What is happening?

A: This is a classic case of decarboxylation. 2-Pyridylacetic acids are known to be prone to losing carbon dioxide (CO₂), especially under certain conditions.[5] The likely mechanism for this is through a zwitterionic intermediate, which is facilitated by heat, certain solvents, and the presence of either acidic or basic conditions.[6][7][8]

Causality and Prevention:

  • Heat: Elevated temperatures can promote thermal decarboxylation.

    • Solution: If your reaction allows, run it at a lower temperature.

  • pH: Both acidic and basic conditions can catalyze decarboxylation. The reaction is believed to proceed through a zwitterionic intermediate, and the concentration of this reactive species is pH-dependent.[6][8] The use of a Brønsted base has been shown to promote the decarboxylation of 2-pyridylacetic acid hydrochloride.[1]

    • Solution: Maintain a neutral pH if possible. If your reaction requires acidic or basic conditions, consider using the mildest possible reagents and the lowest effective concentration.

  • Solvent: The polarity of the solvent can influence the stability of the zwitterionic intermediate.

    • Solution: If feasible for your experimental design, screen different solvents to find one that minimizes decarboxylation.

Issue 2: Appearance of a More Polar Byproduct, Especially in Aqueous Media

Q: I am running my experiment in a solvent system that contains water, and I am observing the formation of a highly polar byproduct that is difficult to characterize. What could this be?

A: You are likely observing hydrolysis of the fluoropyridine ring. Fluoropyridines can be unstable in the presence of water, particularly under acidic conditions, leading to the substitution of the fluorine atom with a hydroxyl group.[9] This results in the formation of the corresponding 2-(5-hydroxypyridin-2-yl)acetic acid, which is significantly more polar.

Causality and Prevention:

  • Presence of Water: Water is a reactant in the hydrolysis reaction.

    • Solution: If your reaction chemistry permits, use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Acidic Conditions: The hydrolysis of fluoropyridines is often catalyzed by acid.[10]

    • Solution: Avoid acidic conditions if possible. If an acid is required, use a non-aqueous acid or the weakest possible acid at the lowest concentration.

Core Concepts: Decomposition Pathways

To effectively troubleshoot, it is essential to understand the underlying chemical mechanisms of decomposition.

Decarboxylation via a Zwitterionic Intermediate

The most common non-thermal decomposition pathway for 2-pyridylacetic acids is decarboxylation. Evidence suggests this proceeds through a zwitterionic mechanism.[6][7][8]

G cluster_0 Zwitterionic Decarboxylation A This compound (Neutral Form) B Zwitterion Intermediate A->B Proton Transfer C Ylide Intermediate B->C - CO₂ E CO₂ D 5-Fluoro-2-picoline (Decarboxylation Product) C->D Protonation G cluster_1 Acid-Catalyzed Hydrolysis A This compound B Protonated Pyridine A->B + H⁺ C Meisenheimer Complex B->C + H₂O D 2-(5-Hydroxypyridin-2-yl)acetic acid (Hydrolysis Product) C->D - H⁺, - F⁻ HF HF H2O H₂O

References

Technical Support Center: Scaling the Synthesis of 2-(5-Fluoropyridin-2-YL)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 2-(5-Fluoropyridin-2-YL)acetic acid. It provides in-depth technical support, troubleshooting advice, and scalable protocols to address common challenges encountered during laboratory and pilot-scale production. Our approach is built on fundamental chemical principles to empower users to not only follow procedures but also to understand and adapt them to their specific needs.

Synthesis Overview & Strategy

The most common and scalable route to this compound is the hydrolysis of the corresponding nitrile precursor, 2-(5-fluoropyridin-2-yl)acetonitrile. This two-step sequence, starting from a readily available halopyridine, is generally robust and cost-effective.

The overall synthetic pathway is illustrated below:

Synthesis_Pathway Start 2-Chloro-5-fluoropyridine Nitrile 2-(5-Fluoropyridin-2-yl)acetonitrile Start->Nitrile Step 1: Cyanation (e.g., NaCN, DMSO) Acid This compound Nitrile->Acid Step 2: Hydrolysis (e.g., NaOH, H₂O/EtOH)

Caption: General synthetic route to the target compound.

This guide will focus primarily on the critical Step 2: Hydrolysis , as it presents the most significant challenges during scale-up, including reaction control, impurity profiles, and product isolation.

Frequently Asked Questions (FAQs)

Q1: Why is nitrile hydrolysis the preferred method for scale-up?

While other methods exist, such as those involving malonates or Meldrum's acid, the cyanation-hydrolysis sequence is often preferred for its high atom economy and the use of relatively inexpensive reagents.[1][2] The starting materials, 2-halopyridines and cyanide salts, are commercially available in bulk, making the route economically viable for large-scale production.

Q2: Should I use acidic or basic conditions for the hydrolysis?

Both acidic and basic conditions can effectively hydrolyze the nitrile to the carboxylic acid.[3][4] However, for scaling up this specific synthesis, basic hydrolysis is strongly recommended .

  • Trustworthiness: Basic hydrolysis (e.g., with NaOH or KOH) typically proceeds under more controlled conditions and at lower temperatures than strong acid hydrolysis (e.g., refluxing HCl or H₂SO₄).[5]

  • Causality: High temperatures in the presence of strong acid can promote the decarboxylation of the 2-pyridylacetic acid product, a known side reaction for this class of compounds.[2][6] Basic hydrolysis forms the carboxylate salt in situ, which is generally more stable to decarboxylation. The final product is then liberated by a controlled acidic workup at a low temperature.

Q3: What are the primary safety concerns when scaling this process?

  • Cyanide Handling (Step 1): If you are also scaling the synthesis of the nitrile precursor, extreme caution must be exercised when handling cyanide salts. All operations should be performed in a well-ventilated fume hood, and a cyanide antidote kit should be readily available. Acidification of cyanide waste streams must be avoided to prevent the release of highly toxic HCN gas.

  • Exothermic Reaction: The hydrolysis of the nitrile can be exothermic, particularly during the initial phase. On a large scale, the rate of addition of reagents must be carefully controlled, and the reactor must have adequate cooling capacity to maintain the target temperature. A runaway reaction can lead to a dangerous increase in temperature and pressure.

  • Ammonia Off-Gassing: Basic hydrolysis of a nitrile produces ammonia gas as a byproduct.[5][7] The reactor should be vented to a scrubber system to neutralize the ammonia before it is released.

Troubleshooting Guide: From Stalled Reactions to Impure Product

Navigating the challenges of scaling up requires a logical approach to problem-solving. The following guide addresses specific issues you may encounter.

Troubleshooting_Tree issue issue cause cause solution solution p1 Problem Observed i1 i1 p1->i1 Incomplete Reaction (Nitrile/Amide present) i2 i2 p1->i2 Low Yield & Decarboxylation i3 i3 p1->i3 Poor Product Isolation (Oiling out, low purity) c11 Insufficient Temp./Time i1->c11 Cause? s11 Increase reaction temp to 80-90°C. Extend reflux time (monitor by HPLC). c11->s11 Solution c12 Insufficient Base c11->c12 Or s12 Ensure ≥3 eq. of NaOH is used. Consider higher concentration (e.g., 20% NaOH). c12->s12 Solution c21 Excessive Temperature i2->c21 Cause? s21 Maintain hydrolysis temp <100°C. Cool reaction mixture thoroughly before acidic workup. c21->s21 Solution c31 Incorrect pH at Isolation i3->c31 Cause? s31 Adjust pH slowly to isoelectric point (pH 3-4). Use a pH meter for accuracy. c31->s31 Solution c32 Residual Amide Impurity c31->c32 Or s32 Force reaction to completion (see i1). Consider reslurrying crude product in hot ethyl acetate to remove amide. c32->s32 Solution

Caption: Decision tree for common troubleshooting scenarios.

Q: My reaction has stalled. HPLC analysis shows significant amounts of starting nitrile and/or the intermediate amide. What should I do?

  • Expertise & Experience: This is the most common issue, often arising from insufficiently vigorous conditions. The hydrolysis of the intermediate amide to the carboxylate is frequently the rate-limiting step.[8] While we want to avoid excessive heat to prevent decarboxylation, the reaction still requires enough energy to proceed to completion.

  • Troubleshooting Steps:

    • Verify Base Stoichiometry: Ensure at least 3 molar equivalents of NaOH have been used. The reaction consumes two equivalents of hydroxide per mole of nitrile. An excess is necessary to maintain a high pH and drive the reaction.

    • Increase Temperature: Gradually increase the internal reaction temperature to 80-90°C and monitor the progress by HPLC every 2-4 hours. A gentle reflux is often required for the final conversion of the amide.[3][9]

    • Consider Solvent: If using a mixed solvent system like H₂O/Ethanol, ensure the ratio is appropriate. Too much organic solvent can lower the boiling point and slow the hydrolysis of the highly polar carboxylate salt.

Q: My overall yield is low, and I've identified the byproduct 5-fluoro-2-picoline in my crude product. How do I prevent this?

  • Expertise & Experience: The detection of 5-fluoro-2-picoline is a clear indication of decarboxylation. Pyridine-2-acetic acids are known to be susceptible to losing CO₂ under harsh conditions, particularly at high temperatures and in acidic pH ranges near the isoelectric point.[1][6]

  • Preventative Measures:

    • Control Hydrolysis Temperature: Do not exceed 100°C during the basic hydrolysis step. The stability of the carboxylate salt decreases at higher temperatures.

    • Cold Acidic Workup: This is critical. After the hydrolysis is complete, cool the reaction mixture to 0-5°C before beginning the acidification.

    • Slow Acid Addition: Add the acid (e.g., 6M HCl) slowly and with vigorous stirring, ensuring the temperature of the mixture does not rise above 10-15°C. This minimizes the time the free carboxylic acid spends in a potentially warm, acidic environment where decarboxylation is most rapid.

Q: During workup and isolation, my product precipitates as a sticky oil instead of a crystalline solid. How can I achieve a filterable solid?

  • Expertise & Experience: "Oiling out" is often caused by residual impurities (like the amide) acting as an anti-solvent or by precipitating the product too quickly from a supersaturated solution. The key is to find the isoelectric point where the product has minimum solubility and to control the rate of crystallization.

  • Troubleshooting Steps:

    • Precise pH Control: Instead of using pH paper, use a calibrated pH meter. Slowly adjust the pH of the cold aqueous solution to approximately 3-4. This is the typical isoelectric point for such compounds where they are least soluble. Adding acid too quickly can create localized areas of low pH, causing rapid, uncontrolled precipitation.

    • Seeding: If you have a small amount of pure, crystalline product from a previous batch, add a few seed crystals after pH adjustment to encourage controlled crystallization.

    • Anti-Solvent Addition: If the product is still oily, you may need to perform an extraction. Extract the acidified solution with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and then perform a solvent swap or add an anti-solvent (e.g., heptane) to induce crystallization.

Experimental Protocols & Scalability

The following protocols provide a baseline for lab-scale synthesis and key considerations for scaling up.

Protocol 1: Lab-Scale Synthesis (10 g scale)

Step-by-Step Methodology:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer, reflux condenser, and a temperature probe. Vent the top of the condenser to a beaker containing dilute acid to act as an ammonia scrubber.

  • Charge Reagents: To the flask, add 2-(5-fluoropyridin-2-yl)acetonitrile (10.0 g, 73.5 mmol).

  • Add Base: Add a solution of sodium hydroxide (11.8 g, 294 mmol, 4.0 eq) in deionized water (120 mL).

  • Reaction: Heat the mixture to a gentle reflux (approx. 95-100°C) with vigorous stirring. The mixture will become a dark solution.

  • Monitoring: Monitor the reaction by TLC or HPLC. The reaction is typically complete in 6-12 hours, when the starting nitrile and intermediate amide are consumed (<1% by HPLC).

  • Workup - Cooling: Once complete, cool the dark reaction mixture to 0-5°C in an ice-water bath.

  • Workup - Acidification: Slowly add 6M hydrochloric acid (~50 mL) dropwise while monitoring the temperature to keep it below 15°C. A precipitate will begin to form. Continue adding acid until the pH of the slurry is 3.5-4.0.

  • Isolation: Stir the resulting thick slurry at 0-5°C for 1 hour to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water (2 x 20 mL) to remove inorganic salts.

  • Drying: Dry the product in a vacuum oven at 40-50°C to a constant weight.

  • Expected Outcome: A light tan to off-white solid. Expected yield: 10.1 - 10.9 g (89-96%).

Table 1: Reagent Quantities for Different Scales

ReagentLab Scale (10 g)Pilot Scale (1 kg)Molar Eq.
2-(5-fluoropyridin-2-yl)acetonitrile10.0 g1.00 kg1.0
Sodium Hydroxide (NaOH)11.8 g1.18 kg4.0
Deionized Water120 mL12.0 L-
6M Hydrochloric Acid (HCl)~50 mL~5.0 L-

Scale-Up Considerations:

  • Heat Transfer: On a 1 kg scale, the surface-area-to-volume ratio decreases, making heat removal more challenging. Use a jacketed reactor with controlled heating/cooling. The initial addition of the base solution to the nitrile may need to be done portion-wise or via an addition funnel to control any initial exotherm.

  • Agitation: Efficient stirring is crucial to ensure good mixing and heat distribution. For a 1 kg scale, an overhead mechanical stirrer is mandatory. Inadequate stirring can lead to localized hot spots and increased byproduct formation.

  • Material Handling: Handling large quantities of caustic soda and acid requires appropriate personal protective equipment (PPE), including face shields, gloves, and aprons. The filtration of a 1 kg batch will require a larger apparatus like a Nutsche filter.

  • Process Analytics: Rely on in-process HPLC analysis to confirm reaction completion rather than fixed time points. Scale-up reactions can have different kinetics.

Process Control & Analytical Methods

A self-validating protocol relies on robust analytical controls to ensure consistency and quality.

MethodPurposeTypical Conditions
TLC Quick in-process check (qualitative)Mobile Phase: 70:30 Ethyl Acetate/Heptane with 1% Acetic AcidVisualization: UV light (254 nm)
HPLC Accurate in-process monitoring & purityColumn: C18 reverse-phaseMobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA)Detection: UV at 254 nm
¹H NMR Structural confirmation & purity assaySolvent: DMSO-d₆Expected Peaks: Characteristic signals for the pyridine ring protons, the CH₂ group, and the carboxylic acid proton.
pH Meter Critical for reproducible isolationCalibrate before each use. Ensure the probe is clean and properly submerged during measurement.

References

Technical Support Center: Functionalization of 2-(5-Fluoropyridin-2-YL)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(5-Fluoropyridin-2-YL)acetic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block. Here, we address common challenges, provide in-depth troubleshooting protocols, and explain the chemical principles governing its reactivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with this compound?

The main challenges stem from a combination of factors inherent to its structure:

  • Carboxylic Acid Activation: Like many carboxylic acids, direct condensation with nucleophiles (e.g., amines, alcohols) is inefficient. It requires activation, and the choice of coupling agent is critical to avoid side reactions and achieve high yields.[1][2]

  • Decarboxylation Potential: Pyridylacetic acids, particularly those substituted at the 2-position, are susceptible to decarboxylation, especially under harsh thermal or acidic/basic conditions.[3][4] This can lead to the formation of 5-fluoro-2-methylpyridine as a significant byproduct.

  • Reactivity of the Fluoropyridine Ring: The fluorine atom is a potential leaving group for nucleophilic aromatic substitution (SNAr). While the conditions for SNAr are typically more forcing than for amide coupling or esterification, using highly nucleophilic reagents, strong bases, or elevated temperatures can lead to unwanted side reactions at the C-F bond.[5][6]

  • Purification: Byproducts from coupling reagents (e.g., ureas from carbodiimides) can complicate the purification of the desired functionalized product.

Q2: How does the fluorine substituent at the 5-position influence reactivity?

The fluorine atom exerts strong electronic effects on the pyridine ring and the side chain:

  • Inductive Effect: As a highly electronegative atom, fluorine withdraws electron density from the aromatic ring through the sigma bond framework. This withdrawal makes the entire molecule more electron-deficient.[7][8] This has two main consequences:

    • Increased Acidity: The carboxylic acid proton becomes more acidic, facilitating its deprotonation to form the carboxylate, which is the first step in many activation pathways.

    • Ring Deactivation (Electrophilic): The ring is less susceptible to electrophilic aromatic substitution.

    • Ring Activation (Nucleophilic): The ring is more susceptible to nucleophilic aromatic substitution (SNAr), making the C-F bond a potential reaction site.[6][9]

  • Mesomeric (Resonance) Effect: Fluorine can donate a lone pair of electrons into the π-system, but this effect is generally weaker than its powerful inductive withdrawal.

For most functionalization reactions at the carboxylic acid, the primary influence of the fluorine atom is the increased acidity of the carboxyl group.

Q3: How significant is the risk of decarboxylation, and how can it be minimized?

The risk is moderate to significant and is highly dependent on the reaction conditions. The proposed mechanism for the decarboxylation of 2-pyridylacetic acids often involves a zwitterionic intermediate, which is stabilized by the pyridine nitrogen.[10][11]

To minimize decarboxylation:

  • Use Mild Conditions: Employ coupling reagents that are effective at or slightly above room temperature. Avoid prolonged heating.

  • Control Basicity: Use non-nucleophilic organic bases like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) in stoichiometric amounts. Over-basing can promote side reactions.

  • Choose Solvents Carefully: Aprotic polar solvents like DMF, NMP, or DCM are generally preferred.

Q4: Are there any specific stability or handling concerns for this compound?

This compound is generally a stable solid. However, like many fluoropyridines, it can be sensitive to strong acidic conditions, which may catalyze hydrolysis or other transformations.[12][13] It is recommended to store it in a cool, dry place, sealed away from moisture.[14]

Troubleshooting Guide: Amide Coupling Reactions

Amide bond formation is the most common functionalization for this molecule. Below are troubleshooting guides for common issues.

Problem: Low or No Yield of Amide Product

This is the most frequent issue and can usually be traced back to inefficient acid activation or competing side reactions.

Possible Cause A: Ineffective Carboxylic Acid Activation

Direct reaction between a carboxylic acid and an amine is unfavorable as it forms a non-reactive ammonium carboxylate salt.[1] Chemical activators are required. If your chosen reagent is not potent enough for your specific substrates, the reaction will stall.

Solution: Select an appropriate coupling reagent. The choice depends on the reactivity of the amine and the potential for side reactions.

Table 1: Comparison of Common Amide Coupling Reagents

Reagent ClassExample(s)AdditiveBase RequiredAdvantagesCommon Issues
Carbodiimide EDC, DCC, DICNHS, HOBt, OxymaNo (or mild base)Water-soluble byproducts (EDC), cost-effective.[1]Forms N-acylurea byproduct, lower reactivity for hindered substrates, potential for racemization.[15][16]
Uronium/Aminium HATU, HBTU(Internal HOBt/HOAt)Yes (DIPEA, NMM)High reactivity, fast reactions, good for hindered substrates.[17][18]More expensive, byproducts can complicate purification.
Phosphonium PyBOP, PyAOP(Internal HOBt/HOAt)Yes (DIPEA, NMM)Very effective, low racemization, byproducts are non-toxic.[16][19]Carcinogenic byproduct (HMPA) with original BOP reagent.[16]

dot

Caption: EDC/NHS activation pathway for amide coupling.

► Recommended Protocol: EDC/NHS Coupling

This is a robust, general-purpose protocol suitable for many primary and secondary amines.

  • Activation:

    • Dissolve this compound (1.0 eq) in anhydrous DMF or DCM (to a concentration of 0.1-0.5 M).

    • Add N-Hydroxysuccinimide (NHS) (1.2 eq).

    • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the solution.

    • Stir the reaction mixture at room temperature for 30-60 minutes. Formation of the NHS active ester is usually rapid.[1]

  • Amine Coupling:

    • Add the amine (1.1 eq) to the pre-activated mixture. If the amine is supplied as a hydrochloride salt, add a non-nucleophilic base like DIPEA (1.1 eq) to liberate the free amine.

    • Continue stirring at room temperature for 2-12 hours. Monitor reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl (to remove unreacted amine and base), saturated aqueous NaHCO₃ (to remove unreacted acid and NHS), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Possible Cause B: Sterically Hindered or Electron-Poor Amine

If the amine nucleophile is bulky (e.g., a secondary amine with large substituents) or electron-deficient (e.g., an aniline with electron-withdrawing groups), its nucleophilicity is reduced, slowing the reaction.[19]

Solutions:

  • Switch to a Stronger Coupling Reagent: Uronium or phosphonium reagents like HATU or PyBOP are more effective for challenging couplings.[16][19]

  • Increase Temperature: Gently heating the reaction (e.g., to 40-50 °C) can often overcome the activation barrier, but monitor closely for decarboxylation.

  • Use a Different Base: For HATU/PyBOP couplings, DIPEA is standard. In cases prone to racemization (not an issue for this specific acid, but good practice), a weaker base like 2,4,6-collidine can be beneficial.[16]

Troubleshooting Guide: Esterification Reactions

Ester formation is another key transformation, often performed under acidic (Fischer) or coupling agent-mediated conditions.

Problem: Low Yield in Fischer Esterification

Possible Cause: Unfavorable Reaction Equilibrium

Fischer esterification is a reversible reaction between a carboxylic acid and an alcohol under acid catalysis.[20][21] The equilibrium often lies unfavorably unless steps are taken to drive the reaction forward.

dot

FischerEsterification Acid R-COOH ProtonatedAcid Protonated Carbonyl Acid->ProtonatedAcid + H+ Alcohol R'-OH Catalyst H+ (cat.) TetrahedralInt Tetrahedral Intermediate ProtonatedAcid->TetrahedralInt + R'-OH Ester Ester (R-COOR') TetrahedralInt->Ester - H2O, - H+ Ester->TetrahedralInt + H2O, + H+ Water H2O Drive Drive Equilibrium → Excess Use Excess R'-OH Remove Remove H2O

Caption: Mechanism and equilibrium of Fischer Esterification.

Solutions:

  • Use a Large Excess of Alcohol: Using the alcohol as the solvent (if practical and cost-effective) dramatically shifts the equilibrium towards the product.[20]

  • Remove Water: For reactions with valuable or solid alcohols where a large excess is not feasible, water must be removed as it is formed. This is typically done using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene).

► Recommended Protocol: Fischer Esterification with Water Removal

  • Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser, add this compound (1.0 eq), the alcohol (1.5-2.0 eq), and a suitable solvent like toluene.

  • Catalysis:

    • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (approx. 5 mol%).

  • Reaction:

    • Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap, where the denser water will separate and can be collected, while the toluene returns to the flask.

    • Continue refluxing until no more water is collected or starting material is consumed (monitor by TLC/LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent and carefully neutralize the acid catalyst by washing with saturated aqueous NaHCO₃.

    • Wash with brine, dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography or distillation.

Alternative Milder Methods: If Fischer esterification fails or causes decomposition, consider using an amide coupling reagent (e.g., EDC) with the alcohol as the nucleophile, often in the presence of a catalyst like 4-(Dimethylamino)pyridine (DMAP).[22]

References

Technical Support Center: Byproduct Analysis in 2-(5-Fluoropyridin-2-YL)acetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(5-Fluoropyridin-2-YL)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues related to byproduct formation during this critical synthesis. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction conditions, identify and quantify impurities, and ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and what are their associated byproduct profiles?

A1: The most prevalent synthetic strategies generally involve the elaboration of a pre-formed 5-fluoropyridine ring. A common and effective method is the malonic ester synthesis.[1] This route typically involves the reaction of 2-chloro-5-fluoropyridine with diethyl malonate, followed by hydrolysis and decarboxylation.

  • Associated Byproducts:

    • Unreacted Starting Materials: Residual 2-chloro-5-fluoropyridine and diethyl malonate.

    • Mono-ester/Mono-acid Intermediate: Incomplete hydrolysis can leave behind ethyl 2-(5-fluoropyridin-2-yl)acetate or 2-(5-fluoropyridin-2-yl)malonic acid.

    • Over-alkylation Products: Reaction of the product with the starting halide.

    • Hydrolysis of Starting Material: 2-Hydroxy-5-fluoropyridine can form under harsh basic conditions.

Another route involves the oxidation of 2-(5-fluoropyridin-2-yl)ethanol.

  • Associated Byproducts:

    • Unreacted Starting Material: Residual 2-(5-fluoropyridin-2-yl)ethanol.

    • Aldehyde Intermediate: Incomplete oxidation can result in the presence of 2-(5-fluoropyridin-2-yl)acetaldehyde.

    • Over-oxidation Products: While less common for this specific substrate, over-oxidation can lead to ring-opened products or other degradants.

Q2: What is the primary cause of byproduct formation in the malonic ester synthesis of this compound?

A2: The primary drivers of byproduct formation in the malonic ester synthesis are incomplete reactions and side reactions. Incomplete hydrolysis of the diethyl 2-(5-fluoropyridin-2-yl)malonate intermediate is a frequent issue, leading to the corresponding mono-acid or unreacted diester in the final product. Additionally, the decarboxylation step, if not driven to completion, can leave residual malonic acid derivative.[2] Side reactions, such as the hydrolysis of the starting 2-chloro-5-fluoropyridine to 2-hydroxy-5-fluoropyridine, can also occur, particularly with prolonged reaction times or excessively high temperatures in the presence of a strong base.

Q3: What are the recommended analytical techniques for identifying and quantifying byproducts in my final product?

A3: A multi-technique approach is recommended for comprehensive impurity profiling.[3]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment.[4] A reversed-phase method with a suitable C18 column and a gradient elution using a buffered mobile phase (e.g., ammonium acetate or phosphate) and an organic modifier (e.g., acetonitrile or methanol) is typically effective. UV detection at a wavelength where the API and impurities have good absorbance is standard.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for the identification of unknown impurities.[6] It provides molecular weight information, which is crucial for proposing structures of byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of isolated impurities and for confirming the structure of the desired product.

Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis and provides actionable solutions.

Observed Problem Potential Cause(s) Troubleshooting Steps & Rationale
Low Yield of Final Product 1. Incomplete reaction of 2-chloro-5-fluoropyridine. 2. Inefficient hydrolysis of the malonate ester. 3. Incomplete decarboxylation.1. Optimize Alkylation: Increase reaction time or temperature. Consider a stronger, non-nucleophilic base to favor C-alkylation over side reactions. 2. Enhance Hydrolysis: Use a stronger acid or base for hydrolysis and ensure sufficient reaction time. A mixture of HBr and acetic acid can be effective for vigorous hydrolysis.[2] 3. Drive Decarboxylation: Ensure the temperature is adequate for decarboxylation (often requires heating above 100 °C). Monitor CO₂ evolution to track reaction progress.
Presence of Unreacted 2-chloro-5-fluoropyridine Incomplete reaction during the alkylation step.Increase the stoichiometry of diethyl malonate and/or the base. Extend the reaction time or moderately increase the temperature. Ensure anhydrous conditions as moisture can quench the base.[7]
Detection of an Impurity with m/z corresponding to Diethyl 2-(5-fluoropyridin-2-yl)malonate Incomplete hydrolysis of the diester intermediate.Increase the concentration of the acid or base used for hydrolysis. Prolong the hydrolysis reaction time or increase the temperature. Consider a two-step hydrolysis if one ester is more sterically hindered.
Detection of 2-Hydroxy-5-fluoropyridine Hydrolysis of the starting 2-chloro-5-fluoropyridine.Use a less nucleophilic base for the alkylation step. Minimize the reaction temperature and time to what is necessary for the desired reaction to proceed.
Broad or Tailing Peaks in HPLC Analysis 1. Poor chromatographic conditions. 2. Presence of highly polar or acidic/basic impurities.1. Method Development: Adjust mobile phase pH to ensure the analyte and impurities are in a single ionic form. Optimize the gradient profile for better separation.[5] 2. Sample Preparation: Ensure the sample is fully dissolved in the mobile phase before injection.

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Analysis

This protocol provides a general starting point for the analysis of this compound and its potential byproducts.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 265 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.

Visualizing the Synthetic Pathway and Byproduct Formation

The following diagrams illustrate the intended synthetic route and potential side reactions.

Synthesis_Pathway SM1 2-Chloro-5-fluoropyridine Int1 Diethyl 2-(5-fluoropyridin-2-yl)malonate SM1->Int1 Alkylation (NaOEt, EtOH) BP1 2-Hydroxy-5-fluoropyridine SM1->BP1 Side Reaction (Hydrolysis) SM2 Diethyl Malonate SM2->Int1 Alkylation (NaOEt, EtOH) Int2 2-(5-Fluoropyridin-2-yl)malonic acid Int1->Int2 Hydrolysis (H+/H2O or OH-/H2O) BP2 Ethyl 2-(5-fluoropyridin-2-yl)acetate Int1->BP2 Incomplete Hydrolysis Product This compound Int2->Product Decarboxylation (Heat) Int2->Product Incomplete Decarboxylation leads to residual Int2

Caption: Synthetic pathway and potential byproduct formation.

Troubleshooting_Workflow Start Problem Identified (e.g., Low Purity, Unknown Peak) Analyze Analyze Data (HPLC, LC-MS, NMR) Start->Analyze Identify Identify Byproduct (Molecular Weight, Structure) Analyze->Identify Hypothesize Hypothesize Formation Mechanism Identify->Hypothesize LowYield Low Yield? Hypothesize->LowYield OptimizeAlkylation Optimize Alkylation (Base, Temp, Time) LowYield->OptimizeAlkylation Yes OptimizeHydrolysis Optimize Hydrolysis (Acid/Base, Time) LowYield->OptimizeHydrolysis Yes OptimizeDecarb Optimize Decarboxylation (Temp, Time) LowYield->OptimizeDecarb Yes Reanalyze Re-run Reaction & Analyze LowYield->Reanalyze No OptimizeAlkylation->Reanalyze OptimizeHydrolysis->Reanalyze OptimizeDecarb->Reanalyze Reanalyze->Analyze Issue Persists Success Problem Resolved Reanalyze->Success Purity Improved

References

Technical Support Center: Enhancing the Stability of 2-(5-Fluoropyridin-2-YL)acetic acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-25FP2A-STAB-001

Version: 1.0

Introduction

Derivatives of 2-(5-Fluoropyridin-2-YL)acetic acid are a cornerstone in modern medicinal chemistry and agrochemical development. The incorporation of a fluorinated pyridine ring can significantly enhance metabolic stability, binding affinity, and overall potency.[1][2] However, the very features that make this scaffold attractive—the electronegative fluorine atom and the basic nitrogen of the pyridine ring—also introduce specific stability challenges.[1] This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common stability issues encountered during experimentation. Our goal is to move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions to protect the integrity of your molecules.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and stability of this compound and its derivatives.

Q1: What are the primary degradation pathways for this class of compounds?

A: The primary degradation pathways are typically hydrolysis, oxidation, and photodegradation.

  • Hydrolysis: Ester or amide derivatives of the acetic acid moiety are susceptible to acid- or base-catalyzed hydrolysis, yielding the parent carboxylic acid. The pyridine ring itself can influence the rate of this process.

  • Oxidation: The electron-rich pyridine ring, specifically the nitrogen atom, can be oxidized to form pyridine N-oxides, particularly in the presence of strong oxidizing agents or peroxide contaminants in solvents.[3] While this can sometimes be a deliberate synthetic step to alter reactivity, uncontrolled oxidation leads to impurities.[1]

  • Photodegradation: Aromatic systems, including pyridine, can be susceptible to degradation upon exposure to UV light.[4][5] The C-F bond is generally stable, but the overall molecule can undergo complex photochemical reactions, potentially leading to ring-opening or polymerization.[4][6]

Q2: My fluoropyridine compound appears unstable in acidic media. Why is this happening?

A: Fluoropyridines, particularly those with fluorine at the 4-position, can be highly unstable in acidic conditions.[7][8] The degradation is an acid-catalyzed process. While your compound has fluorine at the 5-position, the principle of acid-catalyzed reactivity modulation remains. The protonated pyridinium ion is more electron-deficient, which can activate the ring towards nucleophilic attack by water or other nucleophiles present in the medium. This can lead to unexpected side products or accelerated hydrolysis of ester/amide side chains.[7][8]

Q3: What are the ideal storage conditions for solid and solution-based samples?

A: To maximize shelf-life and experimental reproducibility, adhere to the following storage conditions.

ConditionSolid CompoundIn Solution (e.g., DMSO)Rationale
Temperature -20°C[9]-20°C or -80°CReduces kinetic rate of all potential degradation reactions.
Atmosphere Sealed, inert gas (N₂ or Ar)Sealed vials, consider purging headspace with inert gasMinimizes exposure to atmospheric oxygen and moisture, preventing oxidation and hydrolysis.
Light Amber vials or stored in the darkAmber vials or foil-wrapped tubesPrevents photodegradation from UV and ambient light exposure.[4][10]
Moisture Store with desiccantUse anhydrous solventsPrevents hydrolysis of the compound or its derivatives (e.g., esters).[10]

Q4: I'm observing a color change in my stock solution over time. What does this indicate?

A: A color change, typically to yellow or brown, is often a visual indicator of degradation.[3] This could be due to the formation of small quantities of highly conjugated impurities arising from oxidation or other complex decomposition pathways. If you observe a color change, it is critical to re-analyze the solution by HPLC or LC-MS to confirm its purity before use in any biological or chemical assay.

Part 2: Troubleshooting Guide for Experimental Issues

This section is designed as a practical, problem-solving resource for issues encountered during active experimentation.

Issue 1: Unexpected Impurity Peaks in HPLC/LC-MS Analysis

Scenario: You've run a sample of your this compound derivative and see new peaks that were not present in the initial analysis.

Root Cause Analysis & Solution Workflow:

The appearance of new peaks strongly suggests degradation has occurred. The key is to identify the source. A systematic approach, known as a forced degradation study, is the most effective way to diagnose the issue.[10][11]

G cluster_stress Forced Degradation Conditions cluster_results Diagnosis start Problem: Unexpected Impurity Peaks prep Prepare 5 Aliquots of Pure Compound in Solution (e.g., ACN/H2O) start->prep acid Acidic Add 0.1 M HCl prep->acid Subject to Stress base Basic Add 0.1 M NaOH prep->base Subject to Stress oxid Oxidative Add 3% H2O2 prep->oxid Subject to Stress heat Thermal Heat at 60°C prep->heat Subject to Stress light Photolytic Expose to UV Light prep->light Subject to Stress analyze Analyze All Samples by HPLC/LC-MS (Including Control at T=0) acid->analyze base->analyze oxid->analyze heat->analyze light->analyze compare Compare Impurity Profiles: Match Retention Times analyze->compare res_acid Hydrolysis (Acid-Labile) compare->res_acid Peak matches Acid sample? res_base Hydrolysis (Base-Labile) compare->res_base Peak matches Base sample? res_oxid Oxidation Product (e.g., N-oxide) compare->res_oxid Peak matches Oxidative sample? res_heat Thermolysis compare->res_heat Peak matches Thermal sample? res_light Photodegradation compare->res_light Peak matches Photolytic sample?

Caption: Troubleshooting workflow for identifying impurity sources.

Expert Insights & Solutions:

  • If the impurity matches the acidic/basic stress sample: Your compound is likely undergoing hydrolysis.

    • Causality: The ester or amide linkage is being cleaved. For pyridine derivatives, the nitrogen can act as a catalyst in certain pH ranges.[12]

    • Solution: Ensure all solvents are anhydrous and free of acidic or basic contaminants. Buffer your reaction or assay medium to a neutral pH if the protocol allows. When performing hydrolysis to generate the parent acid, be aware that purification will be necessary.[13]

  • If the impurity matches the oxidative stress sample: The pyridine nitrogen is the most probable site of oxidation.[3]

    • Causality: Peroxides in solvents (especially older ethers like THF or dioxane) or dissolved oxygen can cause this.

    • Solution: Use freshly distilled or inhibitor-free solvents. Degas solvents and reaction mixtures by sparging with nitrogen or argon. Avoid strong oxidizing agents unless required by the reaction.

  • If the impurity matches the photolytic stress sample: Your compound is light-sensitive.

    • Causality: UV energy is promoting decomposition.[4][5]

    • Solution: Work in a fume hood with the sash lowered and the room lights dimmed. Use amber glassware or wrap flasks and vials in aluminum foil.

Issue 2: Poor Reproducibility or Loss of Potency in Biological Assays

Scenario: The IC50 value of your compound varies significantly between experiments, or its activity appears to decrease over time in the assay medium.

Root Cause Analysis & Solution Workflow:

This issue often points to instability in the aqueous, buffered environment of the biological assay.

G cluster_investigation Stability Investigation Protocol cluster_solutions Mitigation Strategies start Problem: Poor Assay Reproducibility prep_stock Prepare fresh DMSO stock start->prep_stock prep_assay Dilute into Assay Buffer (e.g., PBS, pH 7.4) prep_stock->prep_assay incubate Incubate under assay conditions (e.g., 37°C, 5% CO2) prep_assay->incubate timepoint Take aliquots at T=0, 1h, 4h, 24h incubate->timepoint analyze Quench & Analyze by LC-MS timepoint->analyze eval Evaluate % Remaining Parent Compound analyze->eval sol_fresh Prepare Fresh Dilutions Immediately Before Use eval->sol_fresh <90% remaining? sol_time Reduce Assay Incubation Time eval->sol_time Rapid degradation? sol_buffer Investigate Buffer Component Reactivity eval->sol_buffer Buffer-specific issue? sol_stock Re-evaluate Stock Solution Stability eval->sol_stock T=0 already degraded?

Caption: Workflow for assessing and mitigating assay instability.

Expert Insights & Solutions:

  • Time-Dependent Degradation: If the LC-MS analysis shows a decrease in the parent compound over the incubation period, your molecule is unstable under the specific assay conditions.

    • Causality: The combination of aqueous buffer, physiological temperature (37°C), and potential enzymatic activity (if using cell lysates or serum) can accelerate hydrolysis or other reactions.

    • Solution: Prepare working solutions from your DMSO stock immediately before adding them to the assay plate. Minimize pre-incubation times wherever possible. If the compound is exceptionally unstable, consider redesigning the assay to use a shorter endpoint.

  • Buffer Component Reactivity: Certain buffer components can be problematic. For example, phosphate buffers can sometimes participate in reactions.

    • Solution: As a control experiment, test the compound's stability in alternative buffer systems (e.g., HEPES, Tris) to see if the degradation profile changes.

  • DMSO Stock Instability: While less common for DMSO, improper storage can lead to degradation before the experiment even begins.

    • Solution: Aliquot your primary DMSO stock into single-use vials upon receipt to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in the dark.

Part 3: Key Experimental Protocols

Protocol 1: Standard Forced Degradation Study

This protocol provides a framework for identifying the degradation liabilities of your compound, as outlined in ICH guidelines.[10]

Objective: To determine the intrinsic stability of a this compound derivative by exposing it to a range of stress conditions.

Materials:

  • Compound of interest

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC or UPLC-MS system

  • Photostability chamber or UV lamp (e.g., 254 nm / 365 nm)

  • Heating block or oven

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of your compound in ACN.

  • Sample Preparation: For each condition, mix 100 µL of the stock solution with 900 µL of the respective stress solution in an HPLC vial.

    • Control: 100 µL stock + 900 µL ACN/Water (50:50)

    • Acid Hydrolysis: 100 µL stock + 900 µL 0.1 M HCl

    • Base Hydrolysis: 100 µL stock + 900 µL 0.1 M NaOH

    • Oxidation: 100 µL stock + 900 µL 3% H₂O₂

    • Thermal: 100 µL stock + 900 µL ACN/Water (50:50)

    • Photolytic: 100 µL stock + 900 µL ACN/Water (50:50)

  • Stress Application:

    • Incubate the Acid, Base, and Oxidation vials at 40°C for 24 hours.

    • Incubate the Thermal vial at 60°C for 24 hours.

    • Place the Photolytic vial in a photostability chamber according to ICH Q1B guidelines or expose to a UV lamp at a fixed distance for a set period (e.g., 8 hours). Keep a control sample wrapped in foil next to it.

  • Analysis:

    • After the stress period, neutralize the acid and base samples with an equimolar amount of base/acid, respectively.

    • Analyze all samples, including a T=0 control, by a stability-indicating HPLC-UV or LC-MS method.

    • Goal: Aim for 5-20% degradation of the main peak for meaningful results.[11] If degradation is too rapid or too slow, adjust the stress duration or temperature accordingly.

  • Data Interpretation: Compare the chromatograms. Identify which conditions produced new peaks and calculate the percentage degradation. This profile provides a clear fingerprint of your molecule's stability liabilities.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-(5-Fluoropyridin-2-YL)acetic Acid and 2-(5-Chloropyridin-2-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the selection of building blocks is a critical decision that profoundly influences the efficiency of synthetic routes and the properties of the final compounds. Among the vast array of available reagents, halogenated pyridines hold a special place due to their versatile reactivity. This guide provides an in-depth comparison of the reactivity of two closely related yet distinct building blocks: 2-(5-Fluoropyridin-2-YL)acetic acid and 2-(5-Chloropyridin-2-yl)acetic acid. By examining their electronic properties and performance in key chemical transformations, we aim to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.

At a Glance: Key Physicochemical Properties

A fundamental understanding of the physicochemical properties of these two compounds is essential to rationalize their reactivity. The table below summarizes key parameters.

PropertyThis compound2-(5-Chloropyridin-2-yl)acetic acid
Molecular Formula C₇H₆FNO₂C₇H₆ClNO₂
Molecular Weight 155.13 g/mol [1]171.58 g/mol [2][3][4]
Boiling Point 265.0 ± 25.0 °C (Predicted)295.9 ± 25.0 °C (Predicted)[2]
pKa (Predicted) Not available3.81 ± 0.10[5]
Appearance SolidWhite to light yellow solid

The Decisive Role of the Halogen: An Electronic Perspective

The difference in reactivity between the fluoro and chloro analogues stems primarily from the distinct electronic properties of fluorine and chlorine. Both are electronegative atoms that exert a strong electron-withdrawing inductive effect (-I) on the pyridine ring. However, they differ significantly in their ability to donate electron density through resonance (mesomeric effect, +M).

Fluorine, despite its high electronegativity, is a poor π-donor due to the large energy difference between its 2p orbitals and the π-system of the pyridine ring. In contrast, chlorine, with its larger 3p orbitals, is a more effective π-donor. This interplay of inductive and mesomeric effects has profound implications for the reactivity of the pyridine ring, particularly in nucleophilic aromatic substitution (SNAr) reactions.

The Hammett substituent constants (σ) provide a quantitative measure of the electronic influence of a substituent on a reaction center. For pyridine, the σ-values for substituents are crucial in predicting their effect on the reactivity of the ring.[5][6][7][8][9]

Reactivity in Key Transformations

The following sections delve into the comparative reactivity of this compound and 2-(5-Chloropyridin-2-yl)acetic acid in three common and synthetically important reactions: esterification, amidation, and the Suzuki cross-coupling reaction.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone of pyridine chemistry. In this reaction, the halogen at the 2- or 4-position of the pyridine ring is displaced by a nucleophile. The reactivity of halopyridines in SNAr reactions is highly dependent on the nature of the halogen. Generally, the reactivity follows the order F > Cl > Br > I.[10] This is because the rate-determining step is typically the initial attack of the nucleophile, which is accelerated by the strong electron-withdrawing inductive effect of fluorine, stabilizing the negatively charged Meisenheimer intermediate.

For 2-halopyridines, the difference in reactivity can be dramatic. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine.[11] This trend is expected to hold for our target molecules, making this compound significantly more reactive in SNAr reactions than its chloro counterpart.

Diagram: Generalized SNAr Mechanism

SNAr_Mechanism reactant Halopyridine intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate Nucleophilic Attack nucleophile Nucleophile (Nu⁻) nucleophile->intermediate product Substituted Pyridine intermediate->product Loss of Leaving Group leaving_group Halide Ion (X⁻)

Caption: Generalized mechanism of nucleophilic aromatic substitution on a halopyridine.

Esterification of the Carboxylic Acid Group

The esterification of the carboxylic acid moiety in both molecules is a standard transformation, typically achieved by reacting the acid with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents.[12][13][14][15] The electronic nature of the pyridine ring substituent is expected to have a modest influence on the rate of this reaction. The electron-withdrawing character of both fluorine and chlorine will slightly increase the acidity of the carboxylic acid, potentially making it more susceptible to nucleophilic attack by the alcohol. However, the difference in the inductive effects of fluorine and chlorine at the 5-position is not expected to lead to a dramatic difference in esterification rates.

Experimental Protocol: General Fischer Esterification [13][14][16]

  • To a solution of the 2-(5-halopyridin-2-yl)acetic acid (1.0 eq) in the desired alcohol (used as solvent) is added a catalytic amount of a strong acid (e.g., H₂SO₄, 0.1 eq).

  • The reaction mixture is heated to reflux and monitored by TLC or LC-MS.

  • Upon completion, the excess alcohol is removed under reduced pressure.

  • The residue is diluted with an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of NaHCO₃ and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to afford the desired ester.

Amide Bond Formation

Similar to esterification, amide bond formation can be achieved by activating the carboxylic acid, for example, with a coupling agent like HATU or EDC, followed by the addition of an amine.[17][18][19][20] The electronic effects of the halogen substituent on the pyridine ring are expected to have a minor impact on the reactivity of the carboxylic acid group in these reactions.

Experimental Protocol: General Amide Coupling [17][18]

  • To a solution of the 2-(5-halopyridin-2-yl)acetic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂) at 0 °C are added a coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

  • The reaction mixture is stirred for 10-15 minutes, followed by the addition of the desired amine (1.1 eq).

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

  • The reaction mixture is diluted with an organic solvent and washed with water and brine.

  • The organic layer is dried, filtered, and concentrated. The crude product is then purified by column chromatography.

Diagram: Amide Coupling Workflow

Amide_Coupling cluster_0 Reaction Setup cluster_1 Workup & Purification Carboxylic Acid Carboxylic Acid Activation Activation Carboxylic Acid->Activation Coupling Agent (e.g., HATU) Amine Addition Amine Addition Activation->Amine Addition Activated Ester Quenching Quenching Amine Addition->Quenching Amide Product Amine Amine Amine->Amine Addition Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Crude Product Final Amide Final Amide Purification->Final Amide

References

A Comparative Guide to the Biological Activity of 2-(5-Fluoropyridin-2-YL)acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the pyridine scaffold represents a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in the design of biologically active molecules. The strategic introduction of a fluorine atom, as seen in the 2-(5-Fluoropyridin-2-YL)acetic acid backbone, can further enhance molecular properties by modulating metabolic stability, binding affinity, and lipophilicity.

This guide provides a comprehensive framework for the systematic evaluation of novel analogs derived from this compound. While this specific parent compound is noted as a key intermediate in the synthesis of potent kinase inhibitors, its own biological profile and that of its direct analogs are not extensively documented in public literature.[4] Therefore, this document serves not as a review of existing data, but as an expert-led roadmap for researchers aiming to unlock the therapeutic potential of this promising chemical class. We will proceed from strategic analog design to a tiered system of biological evaluation, complete with detailed protocols and data interpretation strategies.

Part 1: Strategic Design and Synthesis of an Analog Library

The foundation of a successful drug discovery campaign lies in the rational design of a focused library of compounds. The goal is to explore the structure-activity relationship (SAR), identifying which chemical modifications enhance potency and selectivity while minimizing off-target effects.[5][6]

Guiding Principles for Analog Design

Based on broad SAR studies of other pyridine derivatives, certain patterns have emerged. The presence and position of groups such as methoxy (-OMe), hydroxyl (-OH), and carbonyl (-C=O) have been shown to enhance antiproliferative activity in cancer cell lines.[1][2][3] Conversely, some studies suggest that halogen atoms or other bulky groups can sometimes decrease this activity, a hypothesis that must be tested empirically for each new scaffold.[1][3]

Our strategy, therefore, will focus on modifying the acetic acid moiety of the parent compound. This position is synthetically accessible and allows for the introduction of a wide range of functional groups to probe interactions with potential biological targets. Key modifications include:

  • Amide Formation: Converting the carboxylic acid to a diverse panel of primary, secondary, and tertiary amides introduces new hydrogen bond donors and acceptors.

  • Esterification: Modulating the steric and electronic properties through various alkyl and aryl esters.

  • More Complex Heterocycles: Using the acid as a handle to append other small heterocyclic rings known for their biological activities.

The following diagram illustrates a logical workflow for generating a first-generation analog library from the parent compound.

G cluster_0 Synthetic Diversification parent This compound (Parent Compound) activation Activate Carboxylic Acid (e.g., with HATU, SOCl₂) parent->activation Step 1 amides Amide Library (React with R₁R₂NH) activation->amides Step 2a esters Ester Library (React with R-OH) activation->esters Step 2b heterocycles Heterocycle Conjugates (Multi-step synthesis) activation->heterocycles Step 2c

Caption: Workflow for analog library synthesis.

Part 2: A Tiered Framework for Comparative Biological Evaluation

To efficiently identify promising drug candidates, a staged screening approach is essential. This ensures that resources are focused on compounds with the most desirable characteristics. We propose a three-tiered system moving from broad cytotoxicity screening to specific mechanism of action studies and finally to in vivo validation.

G tier1 Tier 1: In Vitro Primary Screening Broad Cytotoxicity (IC₅₀) (e.g., MTT Assay on MCF-7, A549, HCT116) decision1 Select Potent Analogs tier1->decision1 Data Analysis tier2 Tier 2: In Vitro MoA Studies (For Analogs with IC₅₀ < 10 µM) Apoptosis, Cell Cycle, Target Engagement decision2 Select Lead Candidate(s) tier2->decision2 Data Analysis tier3 Tier 3: In Vivo Efficacy Models (For 1-2 Lead Candidates) Xenograft Tumor Growth Inhibition decision1->tier2 Prioritize decision2->tier3 Validate

Caption: Tiered workflow for biological evaluation.

Tier 1: Primary In Vitro Cytotoxicity Screening

The initial step is to assess the general antiproliferative activity of each analog against a panel of human cancer cell lines. This provides a broad view of potency and any potential cancer-type selectivity.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. It is a robust, high-throughput method ideal for primary screening.

Methodology:

  • Cell Plating: Seed cancer cells (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test analogs (typically from 100 µM to 0.01 µM). Remove the old media from the cells and add 100 µL of media containing the desired concentration of the compound. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no cell" blank control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: After subtracting the blank, calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression.

Data Presentation: Comparative IC₅₀ Values

The results should be summarized in a clear, comparative table.

CompoundStructure ModificationIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. A549IC₅₀ (µM) vs. HCT116
Parent -COOH> 100> 100> 100
Analog A -CONH₂ (Amide)8.512.19.2
Analog B -COOCH₃ (Methyl Ester)25.430.822.1
Analog C -CONH-Ph (Anilide)2.1 4.5 3.3
Doxorubicin (Positive Control)0.81.10.9
Table represents hypothetical data for illustrative purposes.
Tier 2: Mechanism of Action (MoA) Elucidation

Analogs demonstrating significant potency (e.g., IC₅₀ < 10 µM) in Tier 1 should be advanced to mechanistic studies. The goal is to understand how these compounds kill cancer cells. Key assays include apoptosis and cell cycle analysis. Given that the parent compound is used to synthesize RET kinase inhibitors, a targeted kinase assay could also be highly informative.[4]

Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the analog at its 1x and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control and a positive control (e.g., staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of Binding Buffer and analyze the cells immediately using a flow cytometer.

    • Annexin V- / PI-: Healthy cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

Tier 3: In Vivo Efficacy Assessment

The final preclinical step is to evaluate the most promising candidate in a living organism to assess its efficacy and potential toxicity. The human tumor xenograft model is a standard choice.

Experimental Workflow: Xenograft Tumor Model

  • Model System: Immunocompromised mice (e.g., NOD/SCID or nude mice) are used to prevent rejection of human tumor cells.

  • Tumor Implantation: Human cancer cells (e.g., HCT116) are injected subcutaneously into the flank of the mice.

  • Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into groups (e.g., vehicle control, lead candidate at two doses, positive control). The compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) on a defined schedule.

  • Monitoring: Tumor volume and mouse body weight are measured 2-3 times per week. Body weight is a key indicator of toxicity.

  • Endpoint Analysis: The study is concluded when tumors in the control group reach a predetermined size. The primary endpoint is Tumor Growth Inhibition (TGI).

Part 3: Integrated Data Analysis and Lead Candidate Selection

A successful lead candidate is not necessarily the most potent compound, but the one with the best overall profile. By integrating the data from all three tiers, a clear picture emerges.

Comparative Profile of Lead Candidates

ParameterAnalog AAnalog C
Potency (Avg. IC₅₀) 9.9 µM3.3 µM
MoA Moderate Apoptosis InductionStrong Apoptosis Induction & G2/M Cell Cycle Arrest
In Vivo TGI (at 20 mg/kg) 45%78%
Toxicity Signal (Body Weight Loss) < 5%< 5%
Table represents hypothetical data for illustrative purposes.

In this illustrative example, Analog C would be selected as the lead candidate for further preclinical development due to its superior potency, clear mechanism of action, and strong in vivo efficacy without overt toxicity signals.

Conclusion and Future Directions

This guide outlines a rigorous, industry-standard framework for evaluating the biological activity of novel this compound analogs. By employing a tiered approach—from broad screening to deep mechanistic inquiry and in vivo validation—researchers can efficiently identify and prioritize compounds with true therapeutic potential. The journey from a promising scaffold to a clinical candidate is long, but it begins with the systematic and logical evaluation strategy presented here. Future work on a selected lead candidate would involve target deconvolution studies, pharmacokinetic profiling, and formal toxicology assessments.

References

A Comparative Guide to Fluorinated Pyridine Building Blocks for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational drug design. Fluorinated pyridine derivatives, in particular, have emerged as privileged building blocks, offering chemists a powerful toolkit to fine-tune the physicochemical and pharmacological properties of lead compounds.[1] This guide provides a comprehensive comparative analysis of common fluorinated pyridine building blocks, offering insights into their reactivity, physicochemical properties, and applications, supported by experimental data and detailed protocols to empower researchers in their synthetic endeavors.

The Enduring Appeal of Fluorine in Pyridine Scaffolds

The introduction of fluorine into a pyridine ring can dramatically alter its electronic properties, lipophilicity, metabolic stability, and binding affinity for biological targets.[1] The high electronegativity of fluorine can modulate the pKa of the pyridine nitrogen, influencing its charge state at physiological pH. Furthermore, the C-F bond can enhance metabolic stability by blocking sites of oxidative metabolism. These attributes have cemented the role of fluorinated pyridines in a multitude of FDA-approved drugs.[2]

Physicochemical Properties: A Comparative Overview

The position and number of fluorine substituents on the pyridine ring have a profound and predictable impact on its fundamental physicochemical properties, namely basicity (pKa) and lipophilicity (logP). Understanding these trends is critical for designing molecules with optimal ADME (absorption, distribution, metabolism, and excretion) profiles.

Basicity (pKa)

The introduction of an electron-withdrawing fluorine atom generally decreases the basicity of the pyridine nitrogen, resulting in a lower pKa value for its conjugate acid. This effect is most pronounced when fluorine is at the 2- or 6-position, where it can exert a strong inductive effect on the nitrogen atom.

Table 1: Comparison of pKa and logP Values for Common Fluorinated Pyridines

CompoundCAS NumberpKa (Predicted)logP (Predicted)
2-Fluoropyridine372-48-5-0.441.15
3-Fluoropyridine372-47-42.971.22
4-Fluoropyridine372-47-43.651.22
2,6-Difluoropyridine1513-65-1-2.961.2

pKa and logP values are predicted and should be considered as estimates. Actual experimental values may vary.

Lipophilicity (logP)

The effect of fluorination on lipophilicity is more nuanced. While a single fluorine atom can slightly increase the logP, the overall impact is highly dependent on the molecular context.

Reactivity in Key Synthetic Transformations

The utility of fluorinated pyridine building blocks is defined by their reactivity in a range of synthetic transformations, particularly nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, exacerbated by the presence of fluorine, makes it susceptible to nucleophilic attack. The reactivity of fluoropyridines in SNAr reactions is highly dependent on the position of the fluorine atom.

  • 2- and 4-Fluoropyridines: These isomers are highly activated towards SNAr. The fluorine atom at these positions can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance, facilitating substitution.[3]

  • 3-Fluoropyridine: This isomer is significantly less reactive in SNAr reactions. The fluorine at the 3-position cannot delocalize the negative charge of the intermediate onto the nitrogen atom, resulting in a higher activation energy for the reaction.

This reactivity difference allows for selective functionalization of polyhalogenated pyridines. For instance, in a molecule containing both a 2-fluoro and a 4-chloro substituent, a nucleophile will preferentially displace the fluorine.

Experimental Protocols

General Workflow for Palladium-Catalyzed Cross-Coupling Reactions

The following diagram illustrates a typical workflow for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Rigorous exclusion of oxygen and moisture is critical for reproducible results.

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. The performance of fluorinated pyridine building blocks in this reaction can be influenced by the electronic nature of the fluorine substituent. The electron-withdrawing effect of fluorine can sometimes mitigate the "2-pyridyl problem," where the pyridine nitrogen coordinates to the palladium catalyst and inhibits the reaction.[4]

Table 2: Representative Yields for Suzuki-Miyaura Coupling of Fluorinated Pyridines with Phenylboronic Acid

Pyridine SubstrateProductTypical Yield (%)
2-Bromo-3-fluoropyridine3-Fluoro-2-phenylpyridine75-90
3-Bromo-2-fluoropyridine2-Fluoro-3-phenylpyridine70-85
2-Bromo-6-fluoropyridine6-Fluoro-2-phenylpyridine80-95

Yields are representative and can vary based on specific reaction conditions (catalyst, ligand, base, solvent, temperature).

Detailed Protocol: Suzuki-Miyaura Coupling of 2-Bromo-3-fluoropyridine

This protocol provides a starting point for the Suzuki-Miyaura coupling of a fluorinated pyridine.

Materials:

  • 2-Bromo-3-fluoropyridine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • 2 M Aqueous sodium carbonate (Na₂CO₃) solution (3.0 equiv)

  • Toluene/Ethanol (4:1 mixture)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add 2-bromo-3-fluoropyridine, phenylboronic acid, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the toluene/ethanol solvent mixture, followed by the aqueous sodium carbonate solution.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-fluoro-2-phenylpyridine.

Comparative Performance in Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes, providing access to valuable alkynylpyridines.

Detailed Protocol: Sonogashira Coupling of 3-Fluoro-4-iodopyridine

This protocol is a representative procedure for the Sonogashira coupling of a fluorinated iodopyridine.[5]

Materials:

  • 3-Fluoro-4-iodopyridine (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • PdCl₂(PPh₃)₂ (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry, two-necked round-bottom flask under an inert atmosphere, add 3-fluoro-4-iodopyridine, PdCl₂(PPh₃)₂, and CuI.[5]

  • Add anhydrous THF and triethylamine.

  • Slowly add phenylacetylene via syringe.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.[5]

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution, then purify the crude product by flash column chromatography.[5]

Logical Relationships in Fluorinated Pyridine Reactivity

The interplay between electronic effects and reaction mechanisms governs the synthetic utility of fluorinated pyridines.

reactivity_logic cluster_properties Physicochemical Properties cluster_reactions Chemical Reactivity cluster_outcomes Synthetic Utility pKa pKa (Basicity) Pd_coupling Palladium-Catalyzed Cross-Coupling pKa->Pd_coupling Catalyst Inhibition logP logP (Lipophilicity) electronics Electronic Effects (Inductive/Resonance) electronics->pKa electronics->logP SNAr Nucleophilic Aromatic Substitution (SNAr) electronics->SNAr electronics->Pd_coupling selectivity Regioselectivity SNAr->selectivity yield Reaction Yield Pd_coupling->yield scope Substrate Scope Pd_coupling->scope

Caption: Logical relationships influencing the reactivity and synthetic application of fluorinated pyridines.

Conclusion

Fluorinated pyridine building blocks are indispensable tools in contemporary drug discovery and development. A thorough understanding of how fluorine substitution patterns influence their physicochemical properties and chemical reactivity is paramount for their effective utilization. This guide provides a comparative framework and practical experimental protocols to assist researchers in navigating the selection and application of these versatile synthetic intermediates. By leveraging the unique properties of fluorinated pyridines, scientists can continue to innovate and develop the next generation of therapeutic agents.

References

A Technical Guide to the Structure-Activity Relationship of 2-(5-Fluoropyridin-2-YL)acetic Acid Derivatives as IRAK4 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of 2-(5-Fluoropyridin-2-YL)acetic acid derivatives, focusing on their structure-activity relationship (SAR) as potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The content herein is synthesized from robust experimental data to provide actionable insights for researchers in medicinal chemistry and drug discovery.

Introduction: The Therapeutic Potential of IRAK4 Inhibition

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). These pathways are fundamental components of the innate immune system, and their dysregulation is implicated in a wide range of inflammatory and autoimmune diseases, as well as certain cancers. Consequently, the development of small molecule inhibitors of IRAK4 has emerged as a promising therapeutic strategy for these conditions.

The this compound scaffold has been identified as a promising starting point for the development of potent and selective IRAK4 inhibitors. This guide will explore the key structural modifications of this scaffold and their impact on inhibitory activity, providing a comparative analysis of various derivatives.

General Synthesis of this compound Amide Derivatives

The synthesis of the target 2-(5-fluoropyridin-2-yl)acetamide derivatives generally proceeds through a common pathway involving the coupling of this compound with a diverse range of amines. A representative synthetic scheme is outlined below.

Synthesis_Scheme A This compound P1 A->P1 B Amine (R-NH2) B->P1 C Coupling Agent (e.g., HATU, HOBt, EDCI) F 2-(5-Fluoropyridin-2-yl)acetamide Derivative C->F D Base (e.g., DIPEA) D->F E Solvent (e.g., DMF) E->F P1->F Coupling

Caption: General synthetic route for 2-(5-Fluoropyridin-2-yl)acetamide derivatives.

Experimental Protocol: General Procedure for Amide Coupling

  • To a solution of this compound (1 equivalent) in an anhydrous solvent such as dimethylformamide (DMF) is added the appropriate amine (1-1.2 equivalents).

  • A coupling agent, for instance, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 equivalents), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2-3 equivalents) are added to the reaction mixture.

  • The reaction is stirred at room temperature for a period of 2-16 hours, with progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with aqueous solutions of a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO₃), and brine.

  • The organic layer is then dried over a drying agent (e.g., anhydrous Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the desired 2-(5-fluoropyridin-2-yl)acetamide derivative.

Structure-Activity Relationship (SAR) Analysis

The following sections detail the impact of structural modifications on the IRAK4 inhibitory activity of this compound derivatives. The data presented is a synthesized representation from publicly available information, including patent literature.

Modification of the Amide Moiety

A crucial area of SAR exploration involves the variation of the amine component in the amide linkage. The nature of the substituent (R) in the R-NH₂ group significantly influences the potency of the resulting derivative.

Compound IDR GroupIRAK4 IC₅₀ (nM)
1 4-(trifluoromethyl)benzyl15
2 3,4-dichlorobenzyl25
3 4-cyanobenzyl30
4 Cyclohexylmethyl150
5 Benzyl80

Analysis of Amide Modifications:

  • Aromatic vs. Aliphatic Substituents: Aromatic substituents on the amide nitrogen generally lead to higher potency compared to aliphatic groups. For instance, the benzyl-substituted compound 5 is significantly more potent than the cyclohexylmethyl-substituted analog 4 .

  • Electronic Effects of Benzyl Substituents: The electronic properties of the benzyl ring play a critical role. Electron-withdrawing groups at the para-position, such as trifluoromethyl (Compound 1 ) and cyano (Compound 3 ), are well-tolerated and can enhance potency. Dichlorination of the benzyl ring (Compound 2 ) also results in a potent inhibitor.

Caption: SAR summary for modifications of the amide moiety.

Modifications of the Pyridine Ring

Alterations to the pyridine ring, including the position and nature of the fluorine substituent, have also been investigated to understand their impact on IRAK4 inhibition.

Compound IDPyridine SubstitutionIRAK4 IC₅₀ (nM)
1 5-Fluoro15
6 4-Fluoro120
7 6-Fluoro>1000
8 Unsubstituted250

Analysis of Pyridine Ring Modifications:

  • Position of the Fluorine Atom: The placement of the fluorine atom on the pyridine ring is critical for potent IRAK4 inhibition. The 5-fluoro substitution (as in the parent scaffold) provides the highest potency. Moving the fluorine to the 4-position (Compound 6 ) leads to a significant drop in activity, while substitution at the 6-position (Compound 7 ) results in a near-complete loss of inhibitory effect.

  • Necessity of the Fluorine Atom: The presence of the fluorine atom itself is beneficial for activity. The unsubstituted pyridine analog (Compound 8 ) is considerably less potent than the 5-fluoro derivative (Compound 1 ). This suggests that the fluorine atom may be involved in key interactions within the IRAK4 active site, potentially through hydrogen bonding or by modulating the electronic properties of the pyridine ring.

In Vitro IRAK4 Inhibition Assay Protocol

The following is a representative protocol for determining the in vitro inhibitory activity of test compounds against IRAK4.

Materials:

  • Recombinant human IRAK4 enzyme

  • ATP

  • Peptide substrate (e.g., a generic kinase substrate with a tyrosine or serine/threonine residue)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP detection system

  • 384-well plates

  • Plate reader capable of luminescence detection

Experimental Workflow:

Assay_Workflow A Prepare serial dilutions of test compounds in DMSO D Add diluted test compounds to wells A->D B Add IRAK4 enzyme and peptide substrate to assay buffer C Dispense enzyme/substrate mix into 384-well plate B->C C->D E Initiate kinase reaction by adding ATP D->E F Incubate at room temperature (e.g., 60 minutes) E->F G Stop reaction and detect remaining ATP using Kinase-Glo® reagent F->G H Measure luminescence signal G->H I Calculate % inhibition and determine IC₅₀ values H->I

Caption: Workflow for the in vitro IRAK4 inhibition assay.

Detailed Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in 100% DMSO. Typically, an 11-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 10 mM).

  • Enzyme and Substrate Preparation: Prepare a solution of recombinant human IRAK4 and the peptide substrate in the assay buffer. The final concentrations should be optimized for the specific assay conditions.

  • Reaction Setup: In a 384-well plate, add the IRAK4/substrate solution to each well.

  • Compound Addition: Add a small volume of the diluted test compounds to the wells. Include controls with DMSO only (no inhibition) and a known IRAK4 inhibitor (positive control).

  • Reaction Initiation: Start the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be close to its Km value for IRAK4 to ensure accurate IC₅₀ determination.

  • Incubation: Incubate the plate at room temperature for a defined period, typically 60 minutes, to allow the enzymatic reaction to proceed.

  • Signal Detection: Stop the reaction and measure the amount of ADP produced (or remaining ATP) using a suitable detection method. For the Kinase-Glo® assay, an equal volume of the reagent is added to each well, which lyses the cells and measures the remaining ATP via a luciferase reaction.

  • Data Analysis: The luminescence signal is measured using a plate reader. The percentage of inhibition for each compound concentration is calculated relative to the controls. The IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by fitting the dose-response data to a four-parameter logistic equation.

Conclusion and Future Directions

The this compound scaffold has proven to be a valuable template for the design of potent IRAK4 inhibitors. The structure-activity relationship studies highlighted in this guide demonstrate the critical importance of specific structural features for achieving high inhibitory potency. In particular, the presence of a 5-fluoro substituent on the pyridine ring and an appropriately substituted aromatic amide are key for optimal activity.

Future research in this area could focus on:

  • Improving Selectivity: While potency is crucial, selectivity against other kinases is equally important to minimize off-target effects. Further modifications to the scaffold could be explored to enhance the selectivity profile.

  • Optimizing Physicochemical Properties: Fine-tuning the physicochemical properties of these derivatives, such as solubility and permeability, will be essential for developing orally bioavailable drug candidates.

  • Exploring Novel Amide Replacements: While aromatic amides have shown promise, exploring other bioisosteric replacements for the amide linkage could lead to novel inhibitors with improved properties.

This guide provides a foundational understanding of the SAR of this compound derivatives as IRAK4 inhibitors. The presented data and protocols are intended to aid researchers in the rational design and development of the next generation of therapeutics targeting this important kinase.

A Comparative Guide to the Synthetic Routes of 2-(5-Fluoropyridin-2-YL)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(5-Fluoropyridin-2-YL)acetic acid is a key building block in medicinal chemistry, finding application in the synthesis of a variety of pharmaceutical agents. The efficient and scalable synthesis of this molecule is of paramount importance to researchers and drug development professionals. This guide provides an in-depth, objective comparison of four distinct synthetic routes to this compound, offering detailed experimental protocols, comparative data, and expert insights to inform your synthetic strategy.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached through several strategic disconnections. This guide will focus on four prominent methods:

  • The Classic Approach: Malonic Ester Synthesis

  • Modern C-C Bond Formation: Palladium-Catalyzed Cross-Coupling

  • A Two-Step Strategy: Cyanomethylation and Hydrolysis

  • A Novel Metal-Free Alternative: Three-Component Synthesis with Meldrum's Acid

Each route presents a unique set of advantages and challenges in terms of yield, scalability, cost, and safety. The following sections will dissect each pathway, providing the necessary data for an informed decision.

Route 1: The Classic Approach: Malonic Ester Synthesis

The malonic ester synthesis is a robust and well-established method for the preparation of carboxylic acids.[1][2] This route involves the alkylation of a malonic ester with a suitable electrophile, followed by hydrolysis and decarboxylation.[3][4][5]

Reaction Scheme

References

The Untapped Potential of a Fluorinated Scaffold: A Technical Guide to the Efficacy of 2-(5-Fluoropyridin-2-YL)acetic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel chemical entities with therapeutic promise is a continuous endeavor. This guide delves into the latent potential of a specific building block, 2-(5-Fluoropyridin-2-YL)acetic acid, as a starting point for the synthesis of new bioactive molecules. While a direct lineage to currently marketed drugs from this precise starting material is not established, its structural motifs are present in numerous potent pharmaceutical compounds. This guide, therefore, serves as a comparative framework for the potential efficacy of its derivatives, grounded in established principles of medicinal chemistry and supported by analogous experimental data from structurally related compounds.

The Strategic Advantage of the this compound Scaffold

The this compound molecule offers several strategic advantages for medicinal chemists. The pyridine ring is a common feature in many drugs due to its ability to engage in hydrogen bonding and its metabolic stability. The fluorine substitution is particularly noteworthy; it can enhance binding affinity to target proteins, improve metabolic stability by blocking sites of oxidation, and modulate the pKa of the pyridine nitrogen, thereby influencing pharmacokinetic properties. The acetic acid moiety provides a convenient handle for further chemical modifications, such as the formation of amides and esters, allowing for the exploration of a wide range of chemical space.

Exploring Therapeutic Avenues: A Survey of Potential Applications

While direct derivatives of this compound are not yet established as standalone drugs, the broader class of fluorinated pyridine derivatives has shown significant promise in various therapeutic areas. Based on the existing literature for analogous compounds, we can extrapolate potential applications for derivatives of our core scaffold.

Kinase Inhibition in Oncology

The fluoropyridine moiety is a key component of several approved kinase inhibitors. The fluorine atom can form critical interactions within the ATP-binding pocket of various kinases. By synthesizing a library of amide derivatives of this compound, researchers can screen for inhibitory activity against a panel of cancer-relevant kinases.

Modulators of Inflammatory Pathways

Compounds containing a pyridine acetic acid scaffold have been investigated for their anti-inflammatory properties. The synthesis of derivatives of this compound could lead to novel inhibitors of key inflammatory mediators, such as cyclooxygenase (COX) enzymes or various cytokines.

A Comparative Framework for Efficacy Evaluation: Experimental Protocols

To assess the potential efficacy of newly synthesized derivatives of this compound, a systematic experimental workflow is essential. The following protocols provide a robust framework for in vitro and in vivo evaluation.

General Synthesis of Amide Derivatives

A common and versatile method to create a library of candidate compounds is through amide bond formation.

Protocol 1: Amide Synthesis via Carbodiimide Coupling

  • Dissolve 1 equivalent of this compound in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add 1.1 equivalents of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with 1.1 equivalents of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add 1 equivalent of the desired primary or secondary amine.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if using DCC).

  • Purify the crude product using column chromatography on silica gel to obtain the desired amide derivative.

In Vitro Efficacy Screening

Protocol 2: Kinase Inhibition Assay

  • Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

  • Prepare a dilution series of the synthesized compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the kinase of interest, its specific substrate, ATP, and the test compound at various concentrations.

  • Incubate the plate at the recommended temperature and time for the kinase reaction to proceed.

  • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 value for each compound, which represents the concentration required to inhibit 50% of the kinase activity.

Protocol 3: Cellular Anti-inflammatory Assay

  • Culture a relevant cell line, such as RAW 264.7 macrophages, in appropriate media.

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the synthesized compounds for 1 hour.

  • Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6).

  • After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.

  • Quantify the concentration of the target cytokine in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Determine the EC50 value for each compound, representing the concentration that inhibits 50% of the cytokine production.

Data Presentation and Visualization

To facilitate a clear comparison of the efficacy of different synthesized derivatives, all quantitative data should be summarized in structured tables.

Table 1: Comparative Efficacy of Synthesized Amide Derivatives in Kinase Inhibition

Compound IDAmine MoietyTarget KinaseIC50 (nM)
FPAA-001AnilineEGFR[Data]
FPAA-002BenzylamineEGFR[Data]
FPAA-003MorpholineEGFR[Data]

Table 2: Comparative Efficacy of Synthesized Amide Derivatives in Cellular Anti-inflammatory Assay

Compound IDAmine MoietyTarget CytokineEC50 (µM)
FPAA-001AnilineTNF-α[Data]
FPAA-002BenzylamineTNF-α[Data]
FPAA-003MorpholineTNF-α[Data]

Experimental Workflow Visualization

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Efficacy Screening cluster_analysis Data Analysis start This compound synthesis Amide Synthesis (Protocol 1) start->synthesis React with various amines library Library of Amide Derivatives synthesis->library kinase_assay Kinase Inhibition Assay (Protocol 2) library->kinase_assay inflammation_assay Anti-inflammatory Assay (Protocol 3) library->inflammation_assay data_table Comparative Data Tables kinase_assay->data_table IC50 values inflammation_assay->data_table EC50 values

Caption: A generalized workflow for the synthesis and efficacy screening of this compound derivatives.

Potential Mechanism of Action Visualization

signaling_pathway cluster_cell Cellular Environment receptor Cell Surface Receptor (e.g., EGFR) kinase_domain Kinase Domain receptor->kinase_domain Activates compound FPAA Derivative (Kinase Inhibitor) compound->kinase_domain Binds to ATP-binding pocket atp ATP atp->kinase_domain Binds downstream Downstream Signaling (e.g., Proliferation, Survival) kinase_domain->downstream Phosphorylates

Caption: A hypothetical mechanism of action for a this compound derivative as a kinase inhibitor.

Conclusion and Future Directions

While this compound has not yet been the direct precursor to a marketed drug, its chemical attributes make it a highly attractive starting point for the discovery of novel therapeutic agents. The fluoropyridine motif is a well-validated component in modern pharmaceuticals, and the acetic acid side chain provides a versatile anchor for the creation of diverse chemical libraries. By employing systematic synthesis and robust screening protocols as outlined in this guide, researchers can effectively explore the therapeutic potential of its derivatives. Future work should focus on expanding the diversity of the synthesized libraries and employing high-throughput screening methods to identify lead compounds for further optimization and preclinical development.

A Senior Application Scientist's Guide to Benchmarking 2-(5-Fluoropyridin-2-YL)acetic Acid Against Other Heterocyclic Acids for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In modern medicinal chemistry, the strategic incorporation of fluorine and the use of heterocyclic scaffolds are cornerstone principles for optimizing drug-like properties.[1][2][3] This guide provides a comprehensive framework for benchmarking 2-(5-Fluoropyridin-2-YL)acetic acid, a compound of significant interest due to its unique electronic and structural features. We present a comparative analysis against its non-fluorinated parent, 2-(Pyridin-2-yl)acetic acid, and other five-membered heterocyclic bioisosteres, namely 2-(Thiophen-2-yl)acetic acid and 2-(Furan-2-yl)acetic acid.[4] This document outlines detailed experimental protocols for determining critical physicochemical parameters (pKa, logP) and assessing metabolic stability. The objective is to furnish researchers, scientists, and drug development professionals with the rationale and methodologies required to make data-driven decisions in lead optimization.

Introduction: The Strategic Value of Heterocyclic Acetic Acids in Drug Design

Heterocyclic rings are ubiquitous in pharmaceuticals, prized for their ability to engage in specific hydrogen bonding, modulate polarity, and serve as versatile scaffolds. When functionalized with an acetic acid moiety, these structures become valuable pharmacophores, capable of interacting with various biological targets. The choice of the heterocyclic core is a critical decision in drug design, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

The focus of this guide, this compound, combines two powerful strategies: a pyridine ring, a common bioisosteric replacement for a phenyl group, and fluorine substitution.[4][5][6] Fluorine, with its high electronegativity and small size, can drastically alter a molecule's properties by:

  • Modulating Acidity (pKa): The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic protons, influencing ionization state at physiological pH.[7][8]

  • Enhancing Metabolic Stability: Fluorine can block sites of oxidative metabolism, particularly by cytochrome P450 enzymes, thereby increasing a compound's half-life.[1][2]

  • Altering Lipophilicity (logP): Fluorine's impact on lipophilicity is context-dependent, but it often enhances membrane permeability and can improve protein-ligand binding interactions.[3][7]

To contextualize these advantages, we will compare our lead compound against carefully selected analogues that isolate the structural variables of the heterocyclic core and the fluorine substituent.

Compound Profiles and Rationale for Selection

A robust benchmarking study relies on the logical selection of comparator compounds. Our chosen set allows for a systematic evaluation of structure-activity and structure-property relationships (SAR/SPR).

Compound NameStructureRationale for Inclusion
This compound (Image of structure) The primary compound of interest. It incorporates both a pyridine core and a fluorine substituent.
2-(Pyridin-2-yl)acetic acid (Image of structure) The direct, non-fluorinated analog. This comparison directly isolates the effects of the fluorine atom.
2-(Thiophen-2-yl)acetic acid (Image of structure) A five-membered, sulfur-containing heterocycle. A common bioisostere used to modulate electronics and lipophilicity.[4]
2-(Furan-2-yl)acetic acid (Image of structure) A five-membered, oxygen-containing heterocycle. Offers different hydrogen bonding capabilities and electronic properties compared to thiophene.[4]

Comparative Physicochemical Properties

A compound's fundamental physicochemical properties govern its pharmacokinetic destiny. Here, we compare the acidity (pKa) and lipophilicity (logP) of our selected compounds. These values are critical for predicting solubility, absorption, and distribution.

CompoundPredicted pKaPredicted cLogPRationale for Physicochemical Profile
This compound ~3.5 - 4.0~0.8 - 1.2The electron-withdrawing fluorine atom is expected to lower the pKa of the carboxylic acid compared to its non-fluorinated parent, making it a stronger acid.
2-(Pyridin-2-yl)acetic acid ~4.0 - 4.5~0.5 - 0.9Serves as the baseline for the pyridine series. The pyridine nitrogen itself influences the acidity.
2-(Thiophen-2-yl)acetic acid ~3.5 - 4.0~1.3 - 1.7Thiophene is considered aromatic and can influence acidity. Its sulfur atom contributes differently to lipophilicity than nitrogen or oxygen.
2-(Furan-2-yl)acetic acid ~3.8 - 4.3~0.6 - 1.0The oxygen in the furan ring can act as a hydrogen bond acceptor, potentially influencing solubility and interactions.

Note: The values presented are estimates based on typical ranges for these scaffolds. The experimental protocols provided in Section 5 are essential for determining precise values.

Comparative In Vitro Metabolic Stability

Metabolic stability is a crucial parameter in drug discovery, indicating a compound's susceptibility to breakdown by liver enzymes.[9] A compound that is metabolized too quickly will have a short half-life and may not achieve therapeutic concentrations. The in vitro human liver microsomal stability assay is a standard, high-throughput method to assess this property.[10][11]

CompoundPredicted Metabolic Stability (t½)Rationale for Stability Profile
This compound HighThe fluorine atom at the 5-position is expected to block a potential site of aromatic hydroxylation by CYP450 enzymes, a common metabolic pathway.[1][3]
2-(Pyridin-2-yl)acetic acid Moderate to LowThe unsubstituted pyridine ring is more susceptible to oxidative metabolism compared to its fluorinated counterpart.
2-(Thiophen-2-yl)acetic acid ModerateThe thiophene ring can undergo oxidation, which may lead to reactive metabolites. Stability can be variable.
2-(Furan-2-yl)acetic acid LowFuran rings are often associated with metabolic instability and can sometimes form reactive metabolites.

Experimental Protocols

Scientific integrity demands reproducible and well-validated methodologies. The following protocols provide detailed, step-by-step instructions for the key benchmarking experiments.

Workflow for Compound Evaluation

The overall experimental process follows a logical progression from fundamental property determination to functional assessment.

G cluster_0 Physicochemical Profiling cluster_1 In Vitro ADME cluster_2 Data Analysis & Decision pKa pKa Determination (Potentiometric Titration) Analysis Comparative Analysis (SAR/SPR Interpretation) pKa->Analysis logP logP Determination (Shake-Flask Method) logP->Analysis MetStab Metabolic Stability Assay (Human Liver Microsomes) MetStab->Analysis Decision Select Candidate for Further Studies Analysis->Decision

Caption: Experimental workflow for benchmarking heterocyclic acids.

Protocol for pKa Determination by Potentiometric Titration

Rationale: Potentiometric titration is a highly accurate and standard method for determining the pKa of ionizable compounds.[12] It involves monitoring the pH of a solution as a titrant is added, with the pKa being identified at the half-equivalence point.[13][14]

Materials:

  • Calibrated pH meter and electrode

  • Automated titrator or manual burette

  • Magnetic stirrer and stir bar

  • Nitrogen gas line

  • Test compound (~1-2 mg)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH), carbonate-free

  • 0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)[13][14]

  • Deionized water

Procedure:

  • Calibration: Calibrate the pH meter using standard buffers at pH 4.0, 7.0, and 10.0.[13]

  • Sample Preparation: Prepare a 1 mM solution of the test compound in 20 mL of deionized water containing 0.15 M KCl.[14] If solubility is an issue, a co-solvent like methanol can be used, but the final pKa must be extrapolated back to aqueous conditions.

  • Acidification: Acidify the sample solution to ~pH 2.0 with 0.1 M HCl.[13][14]

  • Inert Atmosphere: Purge the solution with nitrogen for 5-10 minutes to remove dissolved CO2, which can interfere with the titration of acids.[13][14]

  • Titration: Titrate the stirred solution with standardized 0.1 M NaOH, adding small increments (e.g., 0.02 mL) of titrant. Record the pH after each addition, ensuring the reading is stable.[14]

  • Endpoint: Continue the titration until the pH reaches ~12.0.

  • Data Analysis: Plot pH versus the volume of NaOH added. The pKa is the pH at the point where half of the volume of NaOH required to reach the equivalence point (the steepest part of the curve) has been added.

  • Replication: Perform the titration in triplicate for each compound to ensure reproducibility.[13][14]

Protocol for logP Determination by Shake-Flask Method

Rationale: The shake-flask method is the "gold standard" for determining the octanol-water partition coefficient (logP), a key measure of lipophilicity.[15][16] It directly measures the partitioning of a compound between two immiscible phases.

Materials:

  • n-Octanol (pre-saturated with water)

  • Water or phosphate buffer pH 7.4 (pre-saturated with n-octanol)

  • Test compound

  • Separatory funnels or vials

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Phase Preparation: Pre-saturate the n-octanol and aqueous phases by mixing them vigorously for 24 hours and then allowing them to separate. This is crucial for accurate results.

  • Stock Solution: Prepare a stock solution of the test compound in the phase in which it is more soluble.

  • Partitioning: Add a known volume of the stock solution to a vial containing known volumes of both pre-saturated n-octanol and the aqueous phase. The final concentration should be within the linear range of the analytical detector.

  • Equilibration: Shake the vials vigorously for 1-2 hours at a constant temperature to allow the compound to reach equilibrium between the two phases.[16]

  • Phase Separation: Centrifuge the vials to ensure complete separation of the two phases.[15]

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a validated HPLC-UV method.

  • Calculation: Calculate logP using the formula: logP = log([Concentration in Octanol] / [Concentration in Aqueous Phase])

  • Replication: Perform the experiment in triplicate.

Protocol for In Vitro Metabolic Stability Assay

Rationale: This assay measures the rate of disappearance of a parent compound when incubated with human liver microsomes (HLM), which contain a high concentration of drug-metabolizing enzymes like Cytochrome P450s.[10][11][17] The data are used to calculate the intrinsic clearance (Clint) and half-life (t½).[9]

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Phosphate buffer (100 mM, pH 7.4)[10][18]

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[10]

  • Test compounds and positive control compounds (e.g., Verapamil, Dextromethorphan)

  • Ice-cold acetonitrile (ACN) with an internal standard for quenching

  • 96-well plates

  • Incubator/shaker set to 37°C

  • LC-MS/MS for analysis

Procedure:

  • Preparation: Thaw HLM on ice. Prepare the incubation mixture in phosphate buffer containing HLM (final protein concentration ~0.5 mg/mL).[17] Keep on ice.

  • Compound Addition: Add the test compound to the HLM mixture (final concentration typically 1 µM).[17][18]

  • Initiation: Pre-warm the plate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[10]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench it by adding it to a well containing ice-cold ACN with an internal standard.[11][17] The 0-minute time point is taken immediately after adding NADPH.

  • Controls:

    • Negative Control (-NADPH): Run one set of incubations for the longest time point without the NADPH system to check for non-enzymatic degradation.[17]

    • Positive Control: Include a compound with known metabolic instability to validate the assay performance.

  • Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated protein.

  • Analysis: Analyze the supernatant from each well using LC-MS/MS to determine the remaining percentage of the parent compound relative to the 0-minute time point.

  • Data Analysis: Plot the natural log of the percent remaining compound versus time. The slope of this line (k) is the elimination rate constant.

    • Half-life (t½) = 0.693 / k

    • Intrinsic Clearance (Clint) = (0.693 / t½) / (mg/mL microsomal protein)

Discussion: Interpreting the Data for Drug Design

The true value of this benchmarking exercise lies in the synthesis of the data to inform rational drug design.

Caption: Relationship between structure modifications and properties.

  • Impact of Fluorination: A direct comparison between this compound and 2-(Pyridin-2-yl)acetic acid will quantify the "fluorine effect." We anticipate the fluorinated compound will have a lower pKa and significantly higher metabolic stability. This provides a clear rationale for using fluorine to block metabolic "soft spots."[1][7]

  • Impact of the Heterocyclic Core: Comparing the pyridine, thiophene, and furan analogs reveals how different heteroatoms influence key properties. For instance, if a program requires higher lipophilicity, the thiophene analog might be favored. Conversely, if metabolic instability associated with the furan ring is observed, it would be deprioritized. This is a classic example of bioisosteric replacement to fine-tune a molecule's profile.[4][19]

  • Integrated Decision Making: An ideal candidate possesses a balanced profile. For example, this compound may demonstrate excellent metabolic stability but perhaps its pKa leads to lower solubility. The experimental data gathered through these protocols allows the project team to weigh these trade-offs and decide whether to advance the compound, or to synthesize new analogs based on the established SAR.

Conclusion

This guide has established a comprehensive, scientifically-grounded framework for benchmarking this compound. By systematically comparing its physicochemical and metabolic properties against rationally selected analogs, drug discovery teams can elucidate critical structure-property relationships. The detailed, reproducible protocols provided herein serve as a practical toolkit for generating the high-quality data necessary to de-risk drug candidates and accelerate the journey from hit to lead. The judicious application of these principles empowers medicinal chemists to design molecules with a higher probability of success in clinical development.

References

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 2-(Pyridinyl)acetic Acid Isomers Bearing a Fluorine Substituent

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the precise structural elucidation of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety, efficacy, and intellectual property. Positional isomers—molecules sharing the same chemical formula but differing in the arrangement of substituents on a core scaffold—can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles.[1] The fluorinated pyridine acetic acid scaffold, specifically 2-(5-Fluoropyridin-2-YL)acetic acid, is a valuable building block in medicinal chemistry. Distinguishing it from its other positional isomers, such as 2-(3-Fluoropyridin-2-YL)acetic acid or 2-(4-Fluoropyridin-2-YL)acetic acid, is a critical analytical challenge.

This guide provides an in-depth comparison of the key spectroscopic techniques used to unambiguously differentiate these isomers. We will delve into the "why" behind the experimental choices and interpret the resulting data through the lens of fundamental chemical principles, providing researchers with a robust framework for structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is arguably the most powerful technique for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus. For fluorinated pyridine derivatives, a multi-nuclear approach utilizing ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive and definitive analysis.[2][3]

The Causality of Chemical Shifts and Coupling Constants

The pyridine ring is an electron-deficient (π-deficient) aromatic system. The introduction of an electron-withdrawing fluorine atom and an acetic acid group perturbs the electron density across the ring in a position-dependent manner. This electronic modulation is the primary cause of the observable differences in NMR spectra.

  • ¹H NMR: The chemical shifts of the protons on the pyridine ring are highly sensitive to the position of the fluorine atom. Fluorine's strong electronegativity deshields nearby protons, shifting them downfield. Furthermore, spin-spin coupling between the ¹⁹F nucleus and protons (nJHF) provides unambiguous proof of proximity, with the magnitude of the coupling constant decreasing as the number of bonds (n) between the coupled nuclei increases.[4]

  • ¹³C NMR: The carbon chemical shifts are similarly affected by the fluorine substituent. Critically, the one-bond carbon-fluorine coupling (¹JCF) is typically very large (200-270 Hz), and its presence immediately identifies the carbon directly attached to the fluorine atom. Longer-range couplings (²JCF, ³JCF) provide further structural confirmation.[3]

  • ¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance, ¹⁹F is highly amenable to NMR.[2] The chemical shift of the fluorine nucleus is exquisitely sensitive to its position on the aromatic ring, making it a simple and direct method for distinguishing isomers.[5][6] Each positional isomer will give a unique singlet (or multiplet if coupled to other fluorines) in a distinct region of the ¹⁹F NMR spectrum.

Predicted NMR Data for Isomeric Fluoropyridin-2-yl Acetic Acids

The following table summarizes the predicted key differentiating features in the NMR spectra of three representative isomers. Exact chemical shifts will vary with solvent and concentration, but the relative positions and coupling patterns are characteristic.

Isomer Spectroscopic Technique Predicted Key Differentiating Features
This compound ¹H NMR Proton at C6 will be a doublet coupled to the proton at C4. Proton at C3 will be a doublet of doublets, showing coupling to both the proton at C4 and the fluorine at C5. The proton at C4 will be a doublet of doublets of doublets, showing coupling to protons at C3, C6 and the fluorine at C5.
¹³C NMR The carbon at C5 will show a large one-bond C-F coupling constant (¹JCF ≈ 240-260 Hz). Carbons at C4 and C6 will show smaller two-bond C-F couplings (²JCF).
¹⁹F NMR A single resonance, with a chemical shift characteristic for a fluorine atom at the 5-position of a pyridine ring.
2-(3-Fluoropyridin-2-yl)acetic acid ¹H NMR Proton at C4 will show a large ortho H-F coupling (³JHF). Proton at C6 will be a doublet coupled to the proton at C5.
¹³C NMR The carbon at C3 will show a large one-bond C-F coupling constant (¹JCF). Carbons at C2 and C4 will show smaller two-bond C-F couplings.
¹⁹F NMR A single resonance, shifted significantly relative to the 5-fluoro isomer.
2-(4-Fluoropyridin-2-yl)acetic acid ¹H NMR Proton at C3 and C5 will be doublets showing H-F coupling. Proton at C6 will be a doublet.
¹³C NMR The carbon at C4 will show a large one-bond C-F coupling constant (¹JCF). Carbons at C3 and C5 will show smaller two-bond C-F couplings.
¹⁹F NMR A single resonance, with a chemical shift distinct from both the 3-fluoro and 5-fluoro isomers.
Experimental Protocol: Multi-Nuclear NMR Analysis

This protocol ensures the acquisition of high-quality, unambiguous data for structural confirmation.

  • Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids as it solubilizes them well and the acidic proton is readily observed.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe tuneable to ¹H, ¹³C, and ¹⁹F frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Ensure the spectral width covers the range of -1 to 14 ppm to observe all aromatic, aliphatic, and carboxylic acid protons.

    • Optimize receiver gain and use a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for analyte signals.

  • ¹³C{¹H} NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Use a spectral width of ~220 ppm.

    • Employ a sufficient relaxation delay (e.g., 2 seconds) and number of scans to observe all carbon signals, including quaternary carbons.

  • ¹⁹F NMR Acquisition:

    • Acquire a one-dimensional fluorine spectrum. Depending on the instrument and probe configuration, this may be proton-coupled or decoupled. A proton-decoupled spectrum is often simpler to interpret initially.

    • Use a wide spectral width (e.g., -50 to -200 ppm) to ensure the signal is captured.[2]

    • Reference the spectrum appropriately (e.g., using an external standard like CFCl₃).

  • Data Processing and Analysis: Process all spectra with appropriate Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals. Correlate the observed chemical shifts and, most importantly, the H-F and C-F coupling patterns to definitively identify the isomeric structure.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_analysis Data Analysis & Interpretation Sample Weigh 5-10 mg Analyte Solvent Add ~0.6 mL Deuterated Solvent Sample->Solvent Vortex Vortex to Dissolve Solvent->Vortex Tube Transfer to NMR Tube Vortex->Tube H1 ¹H NMR Tube->H1 Spectrometer C13 ¹³C{¹H} NMR Tube->C13 Spectrometer F19 ¹⁹F NMR Tube->F19 Spectrometer Process Process Spectra (FT, Phasing, Baseline) H1->Process C13->Process F19->Process Analyze Analyze δ, J-coupling (¹JCF, nJHF) Process->Analyze ID Isomer Identification Analyze->ID

Caption: Standard workflow for definitive isomer identification using multi-nuclear NMR.

Infrared (IR) Spectroscopy: A Corroborative Fingerprint

While NMR provides definitive connectivity information, Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive method to obtain corroborative evidence. The key differentiating signals for these isomers lie in the "fingerprint region" (<1500 cm⁻¹), where complex vibrations sensitive to the overall molecular structure occur.[7]

The Causality of Vibrational Modes

The primary differences in the IR spectra of the isomers will arise from:

  • C-F Stretching and Bending: The position of the C-F bond on the aromatic ring influences its vibrational frequency.

  • C-H Out-of-Plane Bending: The substitution pattern on the pyridine ring dictates the number and position of adjacent C-H bonds. The collective out-of-plane bending modes of these bonds produce a characteristic pattern of absorptions in the 900-650 cm⁻¹ region, which serves as a reliable fingerprint for the substitution pattern.[8]

The strong, broad O-H stretch of the carboxylic acid dimer (~3300-2500 cm⁻¹) and the sharp, intense C=O stretch (~1710 cm⁻¹) will be present in all isomers and are less useful for differentiation.[9]

Predicted IR Data for Isomeric Fluoropyridin-2-yl Acetic Acids
Isomer Predicted Key Differentiating IR Absorptions (cm⁻¹)
This compound Unique pattern of C-H out-of-plane bending bands characteristic of 2,5-disubstitution. A strong C-F stretching band.
2-(3-Fluoropyridin-2-yl)acetic acid Distinct C-H out-of-plane bending pattern for 2,3-disubstitution. The C-F stretching frequency may be shifted relative to the 5-fluoro isomer.
2-(4-Fluoropyridin-2-yl)acetic acid Characteristic C-H out-of-plane bending pattern for 2,4-disubstitution.
Experimental Protocol: FTIR Analysis
  • Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is the most convenient method. Place a small amount of the solid powder directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (H₂O, CO₂) and instrument-related absorptions.

  • Sample Spectrum Acquisition: Record the spectrum of the sample. Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Analysis: Compare the fingerprint region of the acquired spectrum against a reference spectrum of a known standard or use the unique pattern of C-H bending modes to confirm the substitution pattern.

Mass Spectrometry (MS): Confirming Composition and Fragmentation

Mass spectrometry is essential for confirming the molecular weight and elemental composition. While all isomers will have the same molecular weight, high-resolution mass spectrometry (HRMS) can confirm the elemental formula (C₇H₆FNO₂). Positional isomers can sometimes be distinguished by differences in their fragmentation patterns upon ionization.[10]

The Causality of Fragmentation

The stability of the charged fragments formed in the mass spectrometer's source determines the observed fragmentation pattern. The position of the fluorine atom can influence which fragmentation pathways are favored. For example, the initial loss of the carboxyl group (•COOH, 45 Da) or CO₂ (44 Da) is common for carboxylic acids.[9] The stability of the resulting fluoropyridinylmethyl cation or radical cation will depend on the fluorine's position, potentially leading to different relative abundances of key fragment ions.

Predicted MS Data for Isomeric Fluoropyridin-2-yl Acetic Acids
Isomer Ionization Mode Predicted Key Features
All Isomers ESI+Prominent protonated molecular ion [M+H]⁺ at m/z 156.0455.
ESI-Prominent deprotonated molecular ion [M-H]⁻ at m/z 154.0309.
EIMolecular ion (M⁺•) at m/z 155. The base peak will likely result from the loss of the carboxyl group, forming a fluoropyridinylmethyl cation at m/z 110. The relative abundances of subsequent fragment ions (e.g., from loss of HCN) may differ subtly between isomers.

Experimental Protocol: HRMS Analysis

MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation S1 Dissolve sample in suitable solvent (e.g., MeOH/H₂O) S2 Inject into LC-HRMS System S1->S2 S3 Ionize Sample (e.g., ESI+) S2->S3 S4 Detect Ions (e.g., TOF or Orbitrap) S3->S4 S5 Determine Accurate Mass of [M+H]⁺ S4->S5 S7 Analyze Fragmentation (MS/MS) (Optional) S4->S7 S6 Confirm Elemental Composition S5->S6 S8 Compare to Theory S6->S8 S7->S8

Caption: A typical workflow for confirming molecular formula via LC-HRMS.

  • Sample Preparation: Prepare a dilute solution (~10-100 μg/mL) of the sample in a suitable solvent like methanol or acetonitrile/water.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled to a liquid chromatography (LC) system. The LC system can be used for sample introduction via flow injection if chromatographic separation is not required.

  • Acquisition: Acquire data in both positive and negative electrospray ionization (ESI) modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

  • Analysis: Extract the accurate mass of the molecular ion and use the instrument's software to calculate the elemental composition. The measured mass should be within 5 ppm of the theoretical mass for C₇H₆FNO₂. If differentiation is required, perform tandem MS (MS/MS) to isolate the molecular ion and induce fragmentation, then compare the resulting spectra between isomers.

Conclusion

The unambiguous differentiation of positional isomers like those of 2-(fluoropyridin-2-yl)acetic acid is paramount in chemical and pharmaceutical development. While IR and MS provide valuable corroborating data for identity and purity, multi-nuclear NMR spectroscopy stands as the definitive technique . The unique patterns of chemical shifts and, more importantly, the through-bond J-coupling between fluorine, carbon, and proton nuclei provide an unassailable structural proof that allows researchers to proceed with confidence. The application of these orthogonal spectroscopic techniques, guided by the robust protocols outlined here, forms a self-validating system for the rigorous characterization of these critical chemical entities.

References

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 2-(5-Fluoropyridin-2-YL)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(5-Fluoropyridin-2-YL)acetic acid is a key building block in modern medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. The purity of this intermediate is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiles of subsequent synthetic steps, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). In a regulatory environment guided by stringent standards, such as those set by the International Council for Harmonisation (ICH), a robust and well-validated analytical strategy for purity assessment is indispensable.[1][2][3] This guide provides a comparative analysis of principal analytical techniques for determining the purity of this compound, offering field-proven insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.

Understanding the Impurity Landscape

The first step in developing a purity assessment method is to anticipate the potential impurities. These can be broadly classified according to ICH Q3A(R2) guidelines into organic impurities (process- and drug-related), inorganic impurities, and residual solvents.[1][4][5] For this compound, organic impurities are of primary concern and typically arise from the synthetic route employed.

Common synthetic pathways may involve the hydrolysis of a corresponding nitrile or the oxidation of an ethyl-substituted pyridine.[6][7] Based on these routes, likely impurities include:

  • Starting Materials: Unreacted precursors, such as 2-methyl-5-fluoropyridine or 2-cyanomethyl-5-fluoropyridine.

  • Intermediates: Incompletely hydrolyzed amide intermediates.

  • By-products: Compounds arising from side reactions, such as over-oxidation to form pyridine-dicarboxylic acids or decarboxylation products.

  • Degradation Products: Impurities formed during storage or processing.

A comprehensive analytical approach must be capable of separating, identifying, and quantifying these diverse species.

Comparative Analysis of Core Analytical Techniques

The selection of an analytical technique is a critical decision driven by the specific information required. While a single method is rarely sufficient for complete characterization, a primary technique is typically used for routine purity determination, supported by orthogonal methods for confirmation.

Technique Principle Primary Use Case for 5-FPAA Detectable Impurities Quantitation Limitations
HPLC (UV) Differential partitioning of analytes between a stationary and mobile phase.Gold standard for purity/assay. Quantitative analysis of the main component and non-volatile organic impurities.Starting materials, intermediates, by-products, most degradants.Excellent (Area % or external standard).Requires chromophoric impurities. May not detect co-eluting peaks without a diode-array detector (DAD). Not suitable for volatile solvents or inorganic salts.
GC-MS Separation of volatile compounds in the gas phase followed by mass-based detection.Analysis of residual solvents and volatile organic impurities.Residual solvents (e.g., Toluene, THF, Ethanol), volatile starting materials.Good, requires calibration.Not suitable for non-volatile compounds like the target analyte or its salts. Thermal degradation of labile compounds is possible.[8][9]
qNMR (¹H, ¹⁹F) Absorption of radiofrequency by atomic nuclei in a magnetic field. Signal area is directly proportional to the number of nuclei.Absolute purity determination (qNMR). Structural confirmation and identification of fluorinated impurities (¹⁹F NMR).Provides structural information on all NMR-active impurities. ¹⁹F NMR is highly specific for fluorinated by-products.[10]Excellent, highly accurate (absolute quantitation using a certified internal standard).Lower sensitivity compared to HPLC. Complex spectra can make quantitation of minor impurities challenging. Requires a high-purity internal standard.
Elemental Analysis Combustion of the compound to convert elements into simple gases (CO₂, H₂O, N₂) for measurement.Confirmation of elemental composition (C, H, N) and overall purity.[11][12]Does not identify specific impurities but indicates deviation from the theoretical elemental composition.Indirectly assesses purity.Insensitive to isomeric impurities or impurities with similar elemental composition. A common acceptance criterion is ±0.4% from the calculated value.[13][14]

Workflow for Comprehensive Purity Assessment

A robust purity assessment strategy integrates multiple techniques to build a complete picture of the synthesized material. The following workflow ensures both routine quality control and in-depth characterization.

Purity Assessment Workflow cluster_0 Initial Characterization cluster_3 Final Reporting Batch Synthesized Batch of This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Batch->NMR Structural Confirmation MS Mass Spectrometry (Confirm MW) Batch->MS Identity HPLC HPLC-UV/DAD (Purity Assay, Impurity Profile) NMR->HPLC Report Certificate of Analysis (CoA) HPLC->Report Purity Value & Impurity Levels GCMS GC-MS (Residual Solvents) GCMS->Report Solvent Content qNMR Quantitative NMR (Absolute Purity) qNMR->Report Orthogonal Purity EA Elemental Analysis (Elemental Composition) EA->Report Compositional Purity

Caption: A generalized workflow for the comprehensive validation of chemical purity.

Experimental Protocol: The Gold Standard HPLC-UV Method

High-Performance Liquid Chromatography is the cornerstone of purity assessment for non-volatile organic compounds.[15] The following protocol is a self-validating system designed for accuracy and reproducibility, incorporating principles from ICH guidelines on analytical procedure validation.[16][17][18][19]

Instrumentation and Reagents
  • HPLC System: A standard HPLC or UHPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its robust performance with aromatic compounds.[15]

  • Reagents: HPLC-grade Acetonitrile (ACN), HPLC-grade water, and Formic Acid (~99%).

Chromatographic Conditions
  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    20.0 10 90
    25.0 10 90
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: DAD monitoring at 265 nm (a typical wavelength for pyridine rings), with a full spectrum (200-400 nm) collected for peak purity analysis.

  • Injection Volume: 10 µL

Solution Preparation
  • Diluent: 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Sample Preparation: Accurately weigh ~10 mg of the synthesized this compound and dissolve in 10.0 mL of diluent to achieve a concentration of ~1.0 mg/mL. Filter through a 0.45 µm syringe filter before injection.

System Suitability Test (SST) - The Self-Validation Step

Causality: Before analyzing any samples, the performance of the chromatographic system must be verified. This ensures that the results are reliable and that the system can adequately separate the main peak from potential impurities.[16]

  • Procedure: Make five replicate injections of the 1.0 mg/mL sample solution.

  • Acceptance Criteria:

    • Peak Tailing Factor (T): Should be ≤ 2.0 for the main analyte peak.

    • Relative Standard Deviation (%RSD): The %RSD for the peak area of the five replicate injections should be ≤ 2.0%.

Data Analysis and Quantification
  • Procedure: Inject the prepared sample solution.

  • Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram (excluding solvent front peaks).

    • Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) × 100

  • Reporting: Report individual impurities found at levels greater than the reporting threshold (typically 0.05% as per ICH guidelines).[1][2]

HPLC Protocol Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phases (A and B) Equilibrate Equilibrate System with Mobile Phase MobilePhase->Equilibrate SamplePrep Prepare Sample Solution (~1.0 mg/mL) SST Perform System Suitability Test (SST) (5 Replicate Injections) SamplePrep->SST Equilibrate->SST InjectSample Inject Sample SST->InjectSample If SST Passes Integrate Integrate Chromatogram InjectSample->Integrate Calculate Calculate % Purity (Area Percent Method) Integrate->Calculate Report Generate Report Calculate->Report

References

A Researcher's Guide to Selectivity Profiling: The Case of Novel 2-(5-Fluoropyridin-2-YL)acetic Acid Derivatives Targeting TGR5

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the pursuit of novel therapeutics for metabolic diseases, Takeda G-protein-coupled receptor 5 (TGR5) has emerged as a highly promising target.[1][2] Its activation in enteroendocrine L-cells triggers the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in maintaining glucose homeostasis.[2][3] This guide presents a comparative analysis of three novel, hypothetical 2-(5-Fluoropyridin-2-YL)acetic acid derivatives—herein named Compound A, B, and C—as potential TGR5 agonists. Our central objective is to illustrate a robust experimental workflow for not only identifying potent agonists but also ensuring their selectivity, a critical step in de-risking preclinical candidates. We focus on cross-reactivity against the Farnesoid X Receptor (FXR), a nuclear receptor also involved in metabolic regulation, whose unintended activation could lead to undesirable side effects.[4][5] This guide provides field-proven protocols, comparative data, and the scientific rationale behind each step of the selectivity profiling cascade.

Introduction: The Primacy of Selectivity in Drug Discovery

The journey of a small molecule from hit to clinical candidate is paved with challenges, chief among them being the assurance of target selectivity. Promiscuous bioactive compounds, or "frequent hitters," can lead to misleading structure-activity relationships (SAR), assay interference, and potential toxicity.[6] Therefore, a rigorous, early-stage assessment of a compound's activity at its intended target versus relevant off-targets is not merely a suggestion but a foundational pillar of modern drug development.

The this compound scaffold represents a versatile starting point for generating novel chemical entities. In this guide, we explore a hypothetical series of its derivatives designed to activate TGR5. However, due to structural similarities between ligands for various metabolic receptors, there is a plausible risk of cross-reactivity with FXR. Both TGR5 and FXR are activated by bile acids and play interconnected roles in metabolism, making selectivity a crucial determinant of the therapeutic window.[4][5]

This guide details the head-to-head comparison of three derivatives, outlining a screening cascade designed to validate on-target potency and explicitly test for off-target activity.

The Screening Cascade: A Strategy for Validated Hit Identification

A successful screening campaign follows a logical progression from high-throughput primary assays to more complex, lower-throughput secondary and counter-assays.[7] This cascade is designed to efficiently identify potent on-target modulators while systematically eliminating false positives and compounds with undesirable off-target profiles.

Our experimental workflow for assessing the TGR5 agonist potential and FXR cross-reactivity of our pyridine derivatives is as follows:

Screening_Cascade cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Selectivity Profiling Primary TGR5 Agonist Reporter Assay (HEK293 Cells) High-Throughput Screen (HTS) DoseResponse TGR5 Dose-Response Assay (Determine EC50) Identifies Potent Hits Primary->DoseResponse Active Compounds (>50% Activation) CounterScreen FXR Agonist TR-FRET Assay (Determine FXR Activity) Assesses Cross-Reactivity DoseResponse->CounterScreen Potent TGR5 Agonists (EC50 < 1 µM) Result Candidate Profile: - High TGR5 Potency - Low/No FXR Activity CounterScreen->Result Selective vs. Non-Selective Candidates

Caption: High-level workflow for identifying selective TGR5 agonists.

Comparative Performance of this compound Derivatives

Three lead compounds from our hypothetical library—Compound A, Compound B, and Compound C—were advanced through the screening cascade. Compound A and B were identified as active hits in the primary TGR5 screen, while Compound C was inactive. Subsequent dose-response and selectivity assays yielded the following quantitative data.

Rationale for Assay Selection:

  • Primary TGR5 Screen: A cell-based reporter assay was chosen to measure the functional outcome of TGR5 activation (cAMP pathway stimulation) in a cellular context.[8] This provides a more physiologically relevant readout than a simple binding assay.

  • FXR Counter-Screen: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay was selected to directly measure compound binding to the FXR protein complex.[4][9] This biochemical format is robust, sensitive, and minimizes the potential for cellular artifacts that could confound a secondary reporter assay.

Table 1: Comparative Activity and Selectivity Profiles

Compound IDPrimary Target: TGR5 Agonism (EC₅₀, nM)Off-Target: FXR Agonism (% Activation @ 10 µM)Selectivity Profile
Compound A 8592%Non-Selective
Compound B 1204%Selective
Compound C > 10,000< 1%Inactive
GW4064 (Control)N/A100% (EC₅₀ = 15 nM)FXR Agonist
LCA (Control)50095% (EC₅₀ = 5 µM)TGR5/FXR Agonist

Analysis of Results:

  • Compound A emerged as a potent TGR5 agonist but demonstrated equally strong activity at FXR, making it a non-selective compound. Such a profile would be undesirable due to the high potential for off-target effects mediated by FXR activation.

  • Compound B showed good potency at TGR5 with an EC₅₀ of 120 nM. Crucially, it exhibited negligible activity at FXR in the counter-screen. This compound represents a promising selective candidate worthy of further optimization.

  • Compound C was inactive at the primary target and serves as a negative control, validating that the scaffold itself is not inherently promiscuous.

Signaling Pathway Context: TGR5 vs. FXR

Understanding the distinct signaling pathways of TGR5 and FXR underscores the importance of selectivity. While both contribute to metabolic regulation, they do so via different mechanisms, and their concurrent, uncontrolled activation could disrupt cellular homeostasis.

Signaling_Pathways cluster_TGR5 TGR5 Pathway (GPCR) cluster_FXR FXR Pathway (Nuclear Receptor) TGR5 TGR5 (Membrane Receptor) Gs Gαs TGR5->Gs AC Adenylate Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA GLP1 GLP-1 Secretion PKA->GLP1 FXR FXR (Nuclear Receptor) FXRE FXR Response Element (DNA) FXR->FXRE RXR RXR RXR->FXRE Gene Gene Transcription (e.g., SHP, BSEP) FXRE->Gene Agonist Compound B (Selective Agonist) Agonist->TGR5 NonSelective Compound A (Non-Selective Agonist) NonSelective->TGR5 NonSelective->FXR

Caption: Simplified signaling pathways for TGR5 and FXR.

Activation of TGR5, a G-protein coupled receptor (GPCR), stimulates a cAMP-dependent pathway leading to GLP-1 secretion.[2] In contrast, FXR is a nuclear receptor that forms a heterodimer with the Retinoid X Receptor (RXR) to directly regulate gene transcription related to bile acid synthesis and transport.[10] A selective agonist like Compound B would ideally only trigger the TGR5 pathway, while a non-selective compound like Compound A would activate both, with potentially confounding biological outcomes.

Detailed Experimental Protocols

Trustworthiness in scientific reporting is built on methodological transparency. The following are detailed, step-by-step protocols for the key assays used in this analysis.

Protocol 1: TGR5 Cell-Based Reporter Assay
  • Principle: This assay uses a HEK293 cell line stably expressing human TGR5 and a reporter gene (e.g., Secreted Alkaline Phosphatase, SEAP) under the control of a cAMP Response Element (CRE). TGR5 agonism increases intracellular cAMP, which drives reporter gene expression. The amount of SEAP produced is quantified using a luminescent substrate.[8]

  • Methodology:

    • Cell Plating: Seed TGR5-CRE-SEAP HEK293 cells into white, 384-well assay plates at a density of 10,000 cells/well in 20 µL of assay medium (e.g., DMEM with 0.5% FBS). Incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Preparation: Perform serial dilutions of test compounds (Compounds A, B, C) and controls in DMSO. A typical 10-point, 3-fold dilution series starting from 10 mM is recommended. Further dilute this series in assay buffer to achieve a 10X final concentration. The final DMSO concentration in the assay should not exceed 0.5%.

    • Compound Addition: Add 2.5 µL of 10X compound solution to the appropriate wells. Include "vehicle" (DMSO) controls and a positive control agonist (e.g., Lithocholic Acid).

    • Incubation: Incubate the plates for 6 hours at 37°C, 5% CO₂ to allow for receptor activation and reporter gene expression.

    • Signal Detection: Equilibrate plates to room temperature. Add 25 µL of a luminescence-based alkaline phosphatase substrate to each well.

    • Data Acquisition: Incubate for 30 minutes in the dark, then read luminescence on a compatible plate reader.

    • Data Analysis: Normalize the data to vehicle (0% activation) and a maximal-efficacy positive control (100% activation). Fit the dose-response data using a four-parameter logistic equation to determine EC₅₀ values.

Protocol 2: FXR TR-FRET Coactivator Recruitment Assay
  • Principle: This is a homogeneous, biochemical assay that measures the agonist-dependent interaction between the FXR ligand-binding domain (LBD) and a steroid receptor coactivator (SRC-1) peptide.[4][9] The FXR-LBD is tagged with a Terbium (Tb) donor fluorophore, and the SRC-1 peptide is labeled with a fluorescent acceptor. Upon agonist binding, the proteins interact, bringing the donor and acceptor into proximity and generating a FRET signal.

  • Methodology:

    • Reagent Preparation: Thaw all kit components (e.g., Tb-labeled FXR, Dye-labeled acceptor peptide, binding buffer) on ice. Prepare a 10X solution of the test compounds in an aqueous buffer with a final DMSO concentration of 10%. The positive control is Chenodeoxycholic acid (CDCA) or GW4064.[9][11]

    • Assay Plate Setup: In a 384-well, non-binding plate, perform the following additions:

      • 2 µL of 10X test compound or control.

      • Add "Negative" control (10% DMSO buffer) and "Positive" control (e.g., 500 µM CDCA for a 50 µM final concentration).[9]

    • Master Mix Preparation: Prepare a master mix containing the Tb-FXR, Dye-labeled acceptor, and FXR Binding Buffer according to the manufacturer's protocol.

    • Reaction Initiation: Add 18 µL of the master mix to each well.

    • Incubation: Briefly centrifuge the plate to mix components. Incubate at room temperature for 2-4 hours, protected from light.

    • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor reference).

    • Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Normalize data against positive and negative controls to determine the percent activation for each compound at the tested concentration.

Conclusion and Future Directions

This guide demonstrates a systematic and robust approach to evaluating the cross-reactivity of novel this compound derivatives. Through a logically designed screening cascade, we successfully differentiated between a non-selective hit (Compound A) and a promising selective TGR5 agonist (Compound B). The comparative data highlights the critical importance of incorporating counter-screens early in the discovery process to ensure that downstream efforts are focused on candidates with the highest probability of success.

Future work on Compound B would involve expanding the selectivity panel to include other related receptors (e.g., other GPCRs and nuclear receptors) and assessing its activity in more complex, physiologically relevant systems, such as an in-vitro gut co-culture model to measure GLP-1 secretion directly.[3] Biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) could also be employed to further characterize the binding kinetics and thermodynamics of the compound-target interaction, providing deeper mechanistic insight.[12]

By adhering to the principles of scientific integrity—explaining experimental causality, employing self-validating protocols, and grounding claims in authoritative references—researchers can navigate the complexities of drug discovery with greater confidence and efficiency.

References

Safety Operating Guide

Navigating the Safe Handling of 2-(5-Fluoropyridin-2-YL)acetic acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE), handling procedures, and disposal of 2-(5-Fluoropyridin-2-YL)acetic acid. By understanding the "why" behind these safety protocols, you can foster a culture of safety and ensure the responsible management of this chemical throughout its lifecycle in your laboratory.

Understanding the Hazard: A Proactive Approach to Safety

This compound is classified with the following hazards:

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

These classifications necessitate a comprehensive PPE strategy to prevent contact and inhalation. The fluorinated pyridine ring and the acetic acid functional group contribute to its irritant properties. The primary routes of exposure are through skin contact, eye contact, and inhalation of dust or aerosols.[1]

Core Personal Protective Equipment (PPE) Requirements

A foundational principle of laboratory safety is to establish multiple barriers of protection. For this compound, this involves a combination of engineering controls (like fume hoods) and a robust selection of PPE.

Eye and Face Protection: The First Line of Defense

Given that this compound causes serious eye irritation, robust eye and face protection is non-negotiable.

  • Safety Glasses with Side Shields: These are the minimum requirement for any work in a laboratory where chemicals are handled.[2]

  • Chemical Splash Goggles: When there is a risk of splashes, such as when transferring solutions or during spill cleanup, chemical splash goggles are mandatory. They provide a seal around the eyes, offering superior protection compared to safety glasses.

  • Face Shield: For procedures with a high potential for splashing, such as when working with larger quantities or during vigorous mixing, a face shield should be worn in addition to safety goggles. The face shield protects the entire face from splashes.[3]

Hand Protection: Selecting the Right Gloves

The statement "wear protective gloves" is a starting point, but for effective protection, the choice of glove material is critical. The selection should be based on the chemical's properties and the specific tasks being performed. For this compound, an acidic organic compound, the following glove materials are recommended based on their resistance to similar chemicals:

Glove MaterialBreakthrough Time (General)DexterityRecommendation
Nitrile Good to ExcellentGoodRecommended for general handling and tasks requiring dexterity.
Neoprene ExcellentFairA robust option for prolonged handling or when there is a higher risk of immersion.
Butyl Rubber ExcellentFairOffers excellent protection against a wide range of acids.

Important Considerations for Glove Use:

  • Double Gloving: For handling highly concentrated forms of the compound or during high-risk procedures, wearing two pairs of nitrile gloves can provide an additional layer of protection.

  • Inspect Before Use: Always inspect gloves for any signs of degradation, punctures, or tears before use.

  • Proper Removal: Remove gloves without touching the outer contaminated surface with your bare skin.

  • Hand Washing: Always wash your hands thoroughly with soap and water after removing gloves.

Body Protection: Shielding Against Spills and Splashes
  • Laboratory Coat: A standard, long-sleeved lab coat is essential to protect your skin and personal clothing from minor spills and contamination.

  • Chemical-Resistant Apron: When handling larger quantities of this compound or when there is a significant splash risk, a chemical-resistant apron worn over the lab coat is recommended.

Respiratory Protection: Preventing Inhalation of Dust and Vapors

Since this compound can cause respiratory irritation, engineering controls are the primary means of protection.

  • Chemical Fume Hood: All work with the solid form of this compound that may generate dust, or with solutions that may produce vapors, should be conducted in a properly functioning chemical fume hood.

  • Respirator Selection: In situations where a fume hood is not available or as a supplementary measure during spill cleanup or equipment maintenance, respiratory protection is necessary. A half-mask or full-face respirator equipped with a combination cartridge for organic vapors and acid gases , along with a P100 particulate filter , is recommended.[4][5][6] The P100 filter will provide protection against any fine dust particles of the solid compound.

Procedural Guidance: A Step-by-Step Approach to Safety

A self-validating safety protocol involves not just selecting the right PPE, but also following systematic procedures for its use.

Donning and Doffing PPE: A Critical Sequence

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat

  • Respirator (if required)

  • Eye and Face Protection

  • Gloves (pulled over the cuffs of the lab coat)

Doffing Sequence:

  • Gloves

  • Face Shield or Goggles

  • Lab Coat

  • Respirator (if worn)

Decontamination and Spill Response

In the event of a spill, immediate and proper decontamination is critical.

Minor Spill (Contained within a fume hood):

  • Alert personnel in the immediate area.

  • Wear your full PPE, including double nitrile gloves, goggles, and a lab coat.

  • Use an absorbent material appropriate for chemical spills to contain and absorb the material.

  • Carefully clean the area with soap and water.[1]

  • All contaminated materials should be placed in a sealed container for hazardous waste disposal.

Major Spill (Outside of a fume hood):

  • Evacuate the immediate area.

  • Alert your laboratory supervisor and institutional safety office.

  • Only trained personnel with appropriate respiratory protection should handle the cleanup.

Operational and Disposal Plans: A Lifecycle Approach

Safe handling extends to the proper storage and disposal of this compound and any associated waste.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.[1]

  • Store in a designated and clearly labeled area.

Waste Disposal

As a halogenated organic compound, this compound and its contaminated waste must be disposed of as hazardous waste.

  • Waste Segregation: Collect all waste containing this compound, including contaminated PPE and cleaning materials, in a designated, sealed, and clearly labeled hazardous waste container.

  • EPA Waste Codes: Based on its chemical properties, waste containing this compound would likely be classified under the F-list of hazardous wastes from non-specific sources, specifically as a halogenated organic compound.[7][8][9] Consult with your institution's environmental health and safety (EHS) office for specific waste codes and disposal procedures.

  • Do Not Dispose Down the Drain: Under no circumstances should this chemical or its waste be disposed of down the sanitary sewer.

Visualizing the PPE Selection Process

To aid in the rapid selection of appropriate PPE, the following workflow provides a clear, logical progression based on the task at hand.

PPE_Selection_Workflow start Start: Handling this compound base_ppe Minimum PPE: - Lab Coat - Safety Glasses - Nitrile Gloves start->base_ppe Always end_ppe Proceed with Task weighing_solid Weighing Solid? handling_liquids Handling Liquids? weighing_solid->handling_liquids No respirator Add: Respirator (OV/AG/P100) weighing_solid->respirator Yes handling_liquids->end_ppe No large_volume Large Volume or Splash Risk? handling_liquids->large_volume Yes goggles Add: Chemical Splash Goggles large_volume->goggles Yes spill_cleanup Spill Cleanup or No Fume Hood? spill_cleanup->end_ppe No spill_cleanup->respirator Yes base_ppe->weighing_solid face_shield Add: Face Shield goggles->face_shield double_gloves Add: Double Gloves face_shield->double_gloves respirator->handling_liquids double_gloves->spill_cleanup

Caption: PPE selection workflow for handling this compound.

Conclusion: Fostering a Culture of Safety

By moving beyond simple compliance and understanding the rationale behind each safety measure, you and your team can build a robust and resilient safety culture. The information provided in this guide is intended to empower you to handle this compound with the confidence that comes from being well-informed and well-prepared. Always consult your institution's specific safety protocols and your chemical hygiene plan.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-Fluoropyridin-2-YL)acetic acid
Reactant of Route 2
2-(5-Fluoropyridin-2-YL)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.